Octyl dihydrogen phosphate
Description
Properties
CAS No. |
39407-03-9 |
|---|---|
Molecular Formula |
C8H21O5P |
Molecular Weight |
228.22 g/mol |
IUPAC Name |
octan-1-ol;phosphoric acid |
InChI |
InChI=1S/C8H18O.H3O4P/c1-2-3-4-5-6-7-8-9;1-5(2,3)4/h9H,2-8H2,1H3;(H3,1,2,3,4) |
InChI Key |
UKYVGPUQPISXHD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOP(=O)(O)O |
Canonical SMILES |
CCCCCCCCO.OP(=O)(O)O |
Other CAS No. |
3991-73-9 39407-03-9 |
physical_description |
Octyl acid phosphate appears as a corrosive liquid. About the same density as water and insoluble in water. Noncombustible. May severely irritate skin, eyes, and mucous membranes. Contact should be avoided. |
Pictograms |
Corrosive |
Origin of Product |
United States |
Foundational & Exploratory
Monooctyl phosphate synthesis from 1-octanol
Title: Synthesis of Monooctyl Phosphate from 1-Octanol: A Comprehensive Technical Guide
Introduction
Monooctyl phosphate (also known as octyl dihydrogen phosphate, CAS 3991-73-9) is a highly versatile aliphatic phosphate ester utilized extensively as a surfactant, metal extractant, and intermediate in lipid analog synthesis [[1]](). The primary synthetic challenge in organophosphate chemistry is controlling the esterification to selectively yield the monoalkyl phosphate (
Mechanistic Principles of Selective Phosphorylation
Historically, phosphate esters have been prepared by reacting aliphatic alcohols with phosphoric anhydride (
-
Pure Phosphorus Pentoxide (
): Reacting 1-octanol with pure typically yields a near-equimolar mixture of monooctyl phosphate and dioctyl hydrogen phosphate 3. This occurs because the highly reactive undergoes rapid, unselective nucleophilic attack by the alcohol. -
Crystalline Pyrophosphoric Acid (
): Using pyrophosphoric acid provides a highly selective route to long-chain monoalkyl phosphates. The reaction proceeds via the direct cleavage of the pyrophosphate bond: 4. -
/
Mixture (Polyphosphoric Acid Route): To achieve industrial-scale high purity (>98%) of the monoester, a specific mixture of and 85% is utilized 5. The addition of serves a dual purpose: it acts as a thermodynamic sink that shifts the equilibrium away from diester formation, and it pre-hydrolyzes into shorter, more controllable polyphosphate chains.
Experimental Workflow & Causality
Workflow for the selective synthesis and purification of monooctyl phosphate.
Quantitative Data Summary
The following table summarizes the causal relationship between the phosphorylating agent, reaction conditions, and the resulting product distribution based on established literature.
| Phosphorylating Agent | Reagent Molar/Mass Ratio | Reaction Temp | Reaction Time | Major Product | Reported Yield / Purity | Ref |
| Pure | 1 mol | ≤ 40°C | 4 hours | Mono/Di-octyl phosphate | Equimolar Mixture | 3 |
| Pyrophosphoric Acid | 1 mol | 27–29°C | ~30 hours | Monooctyl Phosphate | High (Crystalline) | 4 |
| 14.2 : 5.62 : 48.5 (Mass Ratio) | 115°C | 8 hours | Monooctyl Phosphate | 98.6 wt% | 5 |
Step-by-Step Methodology: High-Purity Synthesis Protocol
This protocol is engineered for maximum monoester selectivity using a mixed acid system 5.
Step 1: Preparation of the Phosphorylating Agent
-
Action: In a dry, inert-gas flushed reactor, combine
and 85% at a mass ratio of 14.2 to 5.62 5. -
Causality: This exothermic mixing generates a highly active polyphosphoric acid intermediate that restricts the formation of dialkyl phosphates by reducing the availability of unreacted cross-linking sites.
Step 2: Esterification
-
Action: Slowly add 48.5 parts by mass of 1-octanol to the acid mixture [[5]](). Heat the reactor to 115°C and maintain continuous mechanical stirring for 8 hours.
-
Causality: The elevated temperature of 115°C provides the activation energy necessary to drive the reaction to completion, overcoming the steric hindrance of the growing aliphatic chains while the 8-hour duration ensures maximum conversion to the monoester.
Step 3: Hydrolysis Quench
-
Action: Slowly pour the viscous reaction mixture into a beaker containing crushed ice under vigorous stirring 5.
-
Causality: This step serves a dual purpose: it dissipates the heat of dilution safely and hydrolyzes any unreacted polyphosphoric acid chains into water-soluble orthophosphoric acid, which is critical for downstream separation 6.
Step 4: Liquid-Liquid Extraction & Purification
-
Action: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x the volume of the aqueous layer) 5.
-
Expertise & Experience Note (Self-Validating System): While some protocols suggest washing the organic layer with saturated aqueous sodium bicarbonate to neutralize residual acid 5, monooctyl phosphate has a predicted
of ~1.96 1. Washing with a strong base like will deprotonate the monoester, forming a highly surface-active sodium salt that can cause severe emulsions or partition into the aqueous waste. Correction for Scientific Integrity: Wash the organic layer with a mildly acidic brine solution instead. This keeps the phosphate protonated (lipophilic) while removing residual water-soluble impurities. -
Action: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Analytical Validation
To ensure the protocol is a self-validating system, the final product must be analyzed to confirm the absence of orthophosphoric acid and dialkyl phosphates.
- P-NMR Spectroscopy: The monoalkyl phosphate will present a distinct chemical shift (typically ~0 to 2 ppm), easily distinguishable from orthophosphoric acid and dialkyl phosphates.
-
Potentiometric Titration: Because monooctyl phosphate is a diprotic acid (
, ), a titration curve will show two distinct inflection points. A dialkyl phosphate, being monoprotic, will only show one. This provides immediate, bench-level validation of the reaction's selectivity.
References
-
The Preparation of Long-Chain Monoalkyl Phosphates from Pyrophosphoric Acid and Alcohols | Inorganic Chemistry - ACS Publications Source: acs.org URL:[Link]
-
(PDF) Commercial synthesis of monoalkyl phosphates - ResearchGate Source: researchgate.net URL:[Link]
-
PHOSPHORUS-BASED RELEASING AGENT, OPTICAL POLYMERIZABLE COMPOSITION COMPRISING SAME AND PREPARATION THEREOF Source: googleapis.com URL:[Link]
- Source: google.
-
Cas 3991-73-9, octyl dihydrogen phosphate - LookChem Source: lookchem.com URL:[Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrophosphoric Acid | High-Purity Reagent | Supplier [benchchem.com]
- 6. US4670575A - Process for purification of phosphoric mono esters - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of Phosphoric Acid Monooctyl Ester in Organic Solvents
Introduction
Phosphoric acid monooctyl ester, also known as monooctyl phosphate, is an organophosphate compound of significant interest in various fields, including its role as a surfactant, emulsifying agent, and a component in drug delivery systems.[1] Its amphiphilic nature, stemming from a polar phosphate head group and a non-polar octyl tail, dictates its solubility characteristics and, consequently, its application potential. This guide provides a comprehensive overview of the solubility of phosphoric acid monooctyl ester in organic solvents, delving into the underlying physicochemical principles, expected solubility in different solvent classes, and a detailed methodology for its empirical determination.
Physicochemical Properties of Phosphoric Acid Monooctyl Ester
-
Molecular Formula: C₈H₁₉O₄P
-
Molecular Weight: 210.21 g/mol
-
Appearance: Varies from a viscous liquid to a solid, depending on purity and temperature.
The structure of phosphoric acid monooctyl ester is fundamental to its solubility behavior. The molecule possesses a hydrophilic, polar head (the phosphoric acid group) capable of hydrogen bonding and a hydrophobic, non-polar tail (the octyl group) that interacts favorably with non-polar environments.
Figure 1: Molecular structure and properties of Phosphoric Acid Monooctyl Ester.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For phosphoric acid monooctyl ester, its solubility is a balance between the interactions of its polar head and non-polar tail with the solvent molecules.
Factors Influencing Solubility:
-
Solvent Polarity: Polar solvents will primarily interact with the phosphoric acid head group through hydrogen bonding and dipole-dipole interactions. Non-polar solvents will interact with the octyl tail through van der Waals forces.
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will significantly influence its interaction with the phosphate group. Alcohols, for example, can both donate and accept hydrogen bonds, making them generally good solvents for phosphoric acid and its esters.[2]
-
Alkyl Chain Length: The length of the alkyl chain plays a crucial role. Longer chains increase the hydrophobic character of the molecule, generally decreasing solubility in polar solvents and increasing it in non-polar solvents.[3] The octyl chain in monooctyl phosphate provides a significant non-polar character.
-
Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature. However, this effect can vary depending on the specific solute-solvent system.
Figure 2: Key factors influencing the solubility of monooctyl phosphoric acid.
Expected Solubility in Common Organic Solvents
Table 1: Predicted Qualitative Solubility of Phosphoric Acid Monooctyl Ester
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Moderate | The hydroxyl groups of these solvents can effectively form hydrogen bonds with the phosphate head group.[1][2] The relatively small size of these solvents allows for good solvation. |
| Isopropanol, n-Butanol | Moderate | As the alkyl chain of the alcohol solvent increases, its polarity decreases, which may slightly reduce its ability to solvate the polar head group.[2] However, the longer alkyl chain of the solvent can interact favorably with the octyl tail of the solute. | |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to Low | These solvents are polar but lack hydrogen bond donating ability. They can act as hydrogen bond acceptors for the P-OH groups. Their interaction with the phosphate head is weaker than that of protic solvents.[2] |
| Dimethyl Sulfoxide (DMSO) | Moderate | DMSO is a highly polar aprotic solvent that can effectively solvate the polar head group. | |
| Non-polar | Toluene, Hexane | Low to Insoluble | These solvents lack the ability to form strong interactions with the polar phosphate head. While there are favorable van der Waals interactions with the octyl tail, these are often insufficient to overcome the strong intermolecular forces between the monooctyl phosphate molecules. |
| Chlorinated | Dichloromethane, Chloroform | Low | These solvents have a slight polarity and may show some limited ability to dissolve monooctyl phosphate. |
Disclaimer: The solubilities presented in this table are predictions based on chemical principles and data for analogous compounds. For precise quantitative data, experimental determination is strongly recommended.
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the solubility of phosphoric acid monooctyl ester in a given organic solvent at a specific temperature. This method is adapted from standard laboratory procedures for solubility determination.[6]
Materials and Equipment:
-
Phosphoric acid monooctyl ester (of known purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Pipettes and syringes
-
Filtration apparatus (e.g., syringe filters, 0.45 µm pore size)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or titration)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of phosphoric acid monooctyl ester to a series of vials. The excess should be clearly visible as undissolved material.
-
Accurately pipette a known volume of the organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe.
-
Immediately filter the withdrawn aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately weigh the filtered aliquot.
-
Dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of phosphoric acid monooctyl ester.
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Figure 3: A step-by-step workflow for the experimental determination of solubility.
Conclusion
The solubility of phosphoric acid monooctyl ester in organic solvents is a critical parameter that dictates its utility in various scientific and industrial applications. Its amphiphilic nature results in a complex solubility profile, with a general preference for polar protic solvents. Due to the limited availability of specific quantitative data, the predictive framework and experimental protocol provided in this guide serve as essential tools for researchers and professionals in the field. Empirical determination of solubility for specific solvent systems and conditions is highly recommended to ensure the success of formulation and process development endeavors.
References
-
The solubility of phosphoric acid in different solvents. (2025, March 28). enzyme-code. [Link]
-
Phosphoric acid's solubility in various solvents. (2025, March 21). enzyme-code. [Link]
-
Safety Assessment of Alkyl Phosphates as Used in Cosmetics. CIR Report Data Sheet. [Link]
-
Alkyl Chain Length Impact on Chemical Properties. (2025, July 15). Patsnap Eureka. [Link]
-
SOLVENT EXTRACTION. JSS College of Arts, Commerce and Science. [Link]
- Lo, T. C., Baird, M. H. I., & Hanson, C. (Eds.). (1983). Handbook of Solvent Extraction. Wiley.
-
Study on the Purification Process of Phosphoric Acid Using Organic Solvents. Bentham Open. [Link]
-
Hannachi, A., et al. (2007). Purification of wet process phosphoric acid by solvent extraction with TBP and MIBK mixtures. Hydrometallurgy, 89(3-4), 265-272. [Link]
-
Phosphoric acid, monooctyl ester, compd. with 1-amino-2-propanol (1:?). PubChem. [Link]
-
Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids. (2021, December 2). ResearchGate. [Link]
-
Safety Assessment of Alkyl Phosphates as Used in Cosmetics. (2014, February 18). CIR Report Data Sheet. [Link]
-
Boudreaux, K. A. Chapter 3 Alcohols, Phenols, and Ethers. Angelo State University. [Link]
-
Purification of wet process phosphoric acid by solvent extraction with TBP and MIBK mixtures. Academia.edu. [Link]
-
Shibata, J., et al. (1991). Purification of alkyl phosphoric acids and their chemical properties. 1st Report. Role of alkyl phosphoric acids on metal extraction. Shigen To Sozai, 107(13). [Link]
-
Zürcher, S., et al. (2007). Influence of Alkyl Chain Length on Phosphate Self-Assembled Monolayers. Langmuir, 23(14), 7545-7551. [Link]
-
Phosphoric acid, monooctyl ester, compd. with 2,2'-iminobis[ethanol] (1:?). US EPA. [Link]
-
Schellinger, A. P., & Carr, P. W. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America, 32(8), 544-551. [Link]
- Purification of phosphoric acid by means of organic solvents. (1980).
-
Khorfan, S., et al. EXTRACTION OF H₃PO₄ FROM WET PHOSPHORIC ACID BY nC4 – nC7 ALCOHOLS. Atomic Energy Commission of Syria. [Link]
Sources
- 1. Phosphoric acid’s solubility in various solvents-enzymecode [en.enzymecode.com]
- 2. The solubility of phosphoric acid in different solvents-enzymecode [en.enzymecode.com]
- 3. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-safety.org [cir-safety.org]
- 6. researchgate.net [researchgate.net]
Harnessing the Amphiphilic Nature of Alkyl Phosphates in Advanced Drug Delivery Systems
Executive Summary
Alkyl phosphates (APs) represent a highly versatile class of anionic surfactants characterized by a unique tribasic phosphoric acid headgroup and a hydrophobic hydrocarbon tail[1]. This structural dichotomy imparts profound amphiphilic properties, enabling APs to self-assemble into diverse supramolecular architectures, including micelles, bilayer vesicles, and solid lipid nanoparticles (SLNs)[2]. For researchers and drug development professionals, understanding the physicochemical nuances of APs—such as the balance between monoalkyl and dialkyl esters—is critical for engineering stable, targeted nanocarriers capable of encapsulating both hydrophilic and lipophilic active pharmaceutical ingredients (APIs)[1][3].
This technical whitepaper explores the mechanistic foundations of alkyl phosphate amphiphilicity, details their self-assembly pathways, and provides a self-validating experimental protocol for formulating AP-stabilized lipid nanoparticles.
Physicochemical Foundations: The Amphiphilic Core
The amphiphilic behavior of alkyl phosphates is governed by the thermodynamic drive to minimize the free energy of the system: the hydrophobic effect forces the alkyl chains away from the aqueous phase, while the electrostatic hydration of the phosphate headgroup maintains aqueous solubility[4].
Monoalkyl vs. Dialkyl Phosphates
Industrial synthesis typically yields an equilibrium mixture of monoalkyl phosphates (MAPs) and dialkyl phosphates (DAPs)[5]. The ratio of MAP to DAP fundamentally dictates the macroscopic surfactant properties:
-
Monoalkyl Phosphates (MAPs): Possess a single hydrocarbon chain and a larger effective headgroup area. They generally provide superior detergency, foaming, and surface tension reduction[1].
-
Dialkyl Phosphates (DAPs): Feature a dual-chain geometry that closely resembles natural biological phospholipids. This cylindrical molecular shape highly favors the formation of planar bilayers and stable vesicles, making DAPs exceptional emulsifiers for nanocarrier systems[1].
Critical Micelle Concentration (CMC) and Interfacial Tension
The CMC is the threshold concentration at which monomeric amphiphiles spontaneously aggregate into thermodynamically stable micelles. For APs, the CMC decreases logarithmically with increasing alkyl chain length due to enhanced hydrophobic interactions[4]. The mono-salts of alkyl phosphates exhibit CMC values intermediate between those of corresponding fatty acid carboxylates and alkyl sulfates[6]. At the CMC, APs drastically reduce the surface tension of water (often down to 22–26 mN/m), indicating a highly efficient surfactant profile[4].
Table 1: Quantitative Physicochemical Parameters of Selected Alkyl Phosphates
| Surfactant Type | Example / Chain Length | Critical Micelle Concentration (CMC) | Key Property / Application | Citation |
| Monoalkyl Phosphate Salt | Octyl, Decyl, Dodecyl | Varies significantly with chain length | CMC values fall between carboxylates and sulfates; anomalous solubility | [6] |
| Gemini Alkyl Phosphate | Dihexadecyl (DHGP-4) | 0.071 mmol/kg (at 40°C) | Superior interfacial activity; lower CMC than mono-surfactants | [7] |
| Commercial AP Blend | Mixed Alkyl/Alkoxylated | 0.5 – 1.0 g/dm³ | High emulsifying stability; low interfacial tension | [8] |
| Phosphonic Acid Amphiphile | Octylphosphonic Acid | 8.5 × 10⁻³ M | Strong water interaction; low surface tension (22-26 mN/m) | [4] |
Mechanisms of Self-Assembly and Nanocarrier Formation
When the concentration of APs exceeds the CMC, they self-organize to shield their hydrophobic tails. In pharmaceutical formulation, this self-assembly is actively harnessed to create Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)[2][9]. APs, such as cetyl phosphate, act as primary emulsifiers or co-surfactants, stabilizing the lipid-water interface of the nanoparticles[5][10].
Causality in Excipient Selection: The choice of an alkyl phosphate over a traditional sulfate or carboxylate surfactant is driven by the phosphate group's stability over a broad pH range and its biocompatibility, which mimics endogenous cellular phospholipids[1][11]. Furthermore, the negative charge of the phosphate headgroup imparts a high negative zeta potential to the resulting nanoparticles, ensuring robust colloidal stability through electrostatic repulsion and preventing particle agglomeration over time[3].
Supramolecular self-assembly pathways of alkyl phosphates.
Experimental Workflow: Formulation of AP-Stabilized Solid Lipid Nanoparticles
To ensure scientific integrity and reproducibility, the following protocol details the hot high-pressure homogenization (HPH) method for fabricating AP-stabilized SLNs[9].
Self-Validation Criterion: This protocol is designed as a self-validating system. Successful execution is immediately indicated visually by the formation of a translucent to slightly opaque colloidal dispersion (the Tyndall effect) without any macroscopic phase separation or lipid precipitation upon cooling.
Step-by-Step Methodology
-
Lipid Phase Preparation: Melt the solid lipid matrix (e.g., stearic acid or a purified triglyceride) at 5–10°C above its melting point (Tm). Dissolve the lipophilic API and the dialkyl phosphate (emulsifier) into the molten lipid.
-
Causality: Operating above the Tm ensures complete molecular mixing of the API and lipid. The DAP integrates its hydrophobic tails into the lipid matrix, leaving the hydrophilic phosphate heads facing outward to prime the interface.
-
-
Aqueous Phase Preparation: Heat the aqueous phase (containing a co-surfactant or monoalkyl phosphate for steric/electrostatic stabilization) to the exact temperature of the lipid phase.
-
Causality: Strict temperature matching prevents premature lipid crystallization during the mixing phase, which would otherwise lead to heterogeneous particle sizes and API expulsion.
-
-
Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase under high-shear mixing (e.g., Ultra-Turrax at 10,000 rpm for 2 minutes).
-
Causality: High shear provides the mechanical energy required to overcome the interfacial tension, creating a coarse oil-in-water (O/W) emulsion.
-
-
High-Pressure Homogenization (HPH): Pass the pre-emulsion through a high-pressure homogenizer (e.g., 500 bar, 3 to 5 cycles) while strictly maintaining the elevated temperature.
-
Causality: Intense cavitation and shear forces disrupt the coarse droplets into nanometer-sized droplets. The AP surfactants rapidly migrate to the newly formed interfaces to prevent immediate coalescence.
-
-
Cooling and Crystallization: Cool the nanoemulsion gradually to room temperature.
Step-by-step experimental workflow for formulating AP-stabilized SLNs.
Analytical Validation & Quality Control
A robust formulation requires rigorous analytical validation to confirm the amphiphilic stability and drug loading efficacy.
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and Polydispersity Index (PDI). A PDI < 0.3 indicates a monodisperse system, validating the emulsifying efficiency of the chosen AP.
-
Zeta Potential Analysis: Evaluates the surface charge. AP-stabilized SLNs typically exhibit zeta potentials < -30 mV due to the ionized phosphate groups, predicting excellent long-term colloidal stability against aggregation.
-
Encapsulation Efficiency (EE%): Determined by ultrafiltration and HPLC quantification. High EE% confirms that the amphiphilic APs successfully maintained the integrity of the lipid core during formulation, preventing API leakage into the aqueous phase[3].
Conclusion
The amphiphilic nature of alkyl phosphates offers a highly tunable and biologically compatible platform for advanced drug delivery. By manipulating the alkyl chain length, the mono/di-ester ratio, and the thermodynamic formulation parameters, scientists can engineer robust lipid nanoparticles tailored for specific, high-efficiency therapeutic payloads.
References
- Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery - ResearchGate.
- The synthesis of mono-alkyl phosphates and their derivatives - RSC Publishing.
- Surfactants Phosphate Esters: A Natural for Personal Care & Cosmetic Applications.
- WO2011116963A2 - Lipid nanoparticle capsules - Google Patents.
- Phosphate Ester | Alkyl Phosphate | CAS 126-00-1 | Anionic Surfactant India | Venus Ethoxyethers.
- EP4397667A1 - Improved sustainable process for preparation of phosphoric monoesters and salts thereof - Google Patents.
- Micellization in aqueous solutions of monoalkyl phosphate salts - Academia.edu.
- Surface Properties of Novel Surfactant, Dihexadecyl Gemini Phosphate, Monolayers on Water Surface by Dropping Method - Scientific Research Publishing.
- Atomic Force Microscopy Studies of Alkyl-Phosphonate SAMs on Mica - Scientific.net.
- (12) Patent Application Publication (10) Pub. No.: US 2013/0017239 A1 - Googleapis.com.
- Solid lipid nanoparticles: Production, characterization and applications - ResearchGate.
Sources
- 1. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 2. WO2011116963A2 - Lipid nanoparticle capsules - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Atomic Force Microscopy Studies of Alkyl-Phosphonate SAMs on Mica | Scientific.Net [scientific.net]
- 5. EP4397667A1 - Improved sustainable process for preparation of phosphoric monoesters and salts thereof - Google Patents [patents.google.com]
- 6. academia.edu [academia.edu]
- 7. Surface Properties of Novel Surfactant, Dihexadecyl Gemini Phosphate, Monolayers on Water Surface by Dropping Method [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cir-safety.org [cir-safety.org]
- 11. Phosphate Ester | Alkyl Phosphate | CAS 126-00-1 | Anionic Surfactant India | Venus Ethoxyethers [venus-goa.com]
An In-Depth Technical Guide to the Self-Assembly of Octyl Dihydrogen Phosphate in Aqueous Solution
This technical guide provides a comprehensive exploration of the self-assembly of octyl dihydrogen phosphate in aqueous solutions. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles governing the formation of supramolecular structures by this anionic surfactant. It offers a blend of theoretical insights and practical, field-proven methodologies for the synthesis, characterization, and analysis of these self-assembled systems.
Introduction: The Significance of Octyl Dihydrogen Phosphate in Self-Assembly
Octyl dihydrogen phosphate, a single-chain anionic surfactant, is a molecule of significant interest in various scientific and industrial domains, including drug delivery, materials science, and biochemistry. Its amphiphilic nature, characterized by a hydrophilic dihydrogen phosphate head group and a hydrophobic octyl tail, drives its spontaneous organization into ordered structures in aqueous environments. This process of self-assembly is fundamental to the formulation of emulsions, the encapsulation of active pharmaceutical ingredients, and the development of novel nanomaterials.
The phosphate head group imparts a pH-responsive character to the surfactant, allowing for fine-tuning of its aggregation behavior. Understanding and controlling the self-assembly of octyl dihydrogen phosphate is therefore crucial for harnessing its full potential in various applications. This guide will provide the foundational knowledge and detailed experimental frameworks necessary for a thorough investigation of this fascinating molecular system.
Foundational Principles of Self-Assembly
The self-assembly of octyl dihydrogen phosphate in water is governed by a delicate interplay of intermolecular forces. The primary driving force is the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic octyl chains and water molecules. This leads to the aggregation of the surfactant molecules, with their hydrophobic tails sequestered in the core of the aggregate and their hydrophilic phosphate heads exposed to the aqueous phase.
Several key factors influence this process:
-
Critical Micelle Concentration (CMC): This is the concentration above which the spontaneous formation of micelles occurs.[1] Below the CMC, octyl dihydrogen phosphate exists predominantly as monomers in solution. The CMC is a critical parameter for any application involving surfactants and is influenced by temperature, pH, and the presence of electrolytes.[2][3] For the mono-salts of octyl phosphate, micellization has been studied using conductivity methods.[2]
-
pH of the Solution: The ionization state of the dihydrogen phosphate head group is highly dependent on the pH of the aqueous solution. The phosphate group has two pKa values, and changes in pH will alter the charge of the head group, thereby affecting the electrostatic interactions between surfactant molecules and influencing the morphology and stability of the self-assembled structures.[4][5]
-
Counterion Binding: In solutions containing salts, counterions can bind to the charged phosphate head groups, screening the electrostatic repulsion between them.[6] This can lead to a decrease in the CMC and promote the formation of larger or differently shaped aggregates.[7][8] The degree of counterion binding is a crucial factor in the thermodynamics of micellization.[9][10]
-
Temperature: Temperature affects both the hydrophobic interactions and the solubility of the surfactant, thus influencing the CMC and the thermodynamics of micellization.[3][11]
The following diagram illustrates the fundamental logic of surfactant self-assembly in an aqueous environment.
Caption: Logical flow of surfactant self-assembly in an aqueous solution.
Synthesis and Purification of Octyl Dihydrogen Phosphate
The synthesis of high-purity monoalkyl phosphates is crucial for obtaining reproducible results in self-assembly studies. A common and effective method involves the reaction of the corresponding alcohol with a phosphorylating agent, followed by purification to remove di- and tri-alkyl phosphate byproducts.
Synthesis Protocol
This protocol is adapted from established methods for the synthesis of monoalkyl phosphates.[12][13]
Materials:
-
1-Octanol
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Toluene (anhydrous)
-
Hexane (for recrystallization)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve 1-octanol and triethylamine in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
The filtrate contains a mixture of mono- and dialkyl phosphates. To isolate the monoalkyl phosphate, the mixture can be hydrolyzed. Add water to the filtrate and stir vigorously.
-
Separate the organic layer and wash it with dilute HCl and then with deionized water.
-
To purify the mono-octyl dihydrogen phosphate, it can be converted to its disodium salt by extraction with an aqueous NaOH solution (adjusting the pH to approximately 12).
-
The aqueous layer containing the disodium salt is then acidified with HCl to a pH of about 0.5 to precipitate the mono-octyl dihydrogen phosphate.[14]
-
The crude product can be further purified by recrystallization from a suitable solvent such as hexane.[14][15]
Purity Assessment
The purity of the synthesized octyl dihydrogen phosphate should be confirmed using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P and ¹H): To confirm the structure and the absence of dialkyl phosphate impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic phosphate and alkyl functional groups.
-
Mass Spectrometry: To verify the molecular weight of the product.
-
Titration: To determine the purity and equivalent weight.[14]
Characterization of Self-Assembled Structures
A multi-technique approach is essential for a comprehensive characterization of the self-assembled structures of octyl dihydrogen phosphate in aqueous solution.
Determination of the Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. A distinct change in the slope of the plot of the measured property versus concentration indicates the onset of micelle formation.
Experimental Protocol: Surface Tension Method
-
Preparation of Solutions: Prepare a stock solution of octyl dihydrogen phosphate in deionized water. Create a series of dilutions from the stock solution.
-
Measurement: Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) to measure the surface tension of each solution at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at which the sharp decrease in surface tension levels off.[16]
Alternative Methods:
-
Conductivity: For ionic surfactants, the conductivity of the solution changes at the CMC due to the lower mobility of the micelles compared to the free monomers.[2][8][17]
-
Fluorescence Spectroscopy: Using a fluorescent probe that partitions into the hydrophobic core of the micelles, a change in the fluorescence intensity or spectrum can be observed at the CMC.[16]
The following diagram outlines the workflow for CMC determination using the surface tension method.
Caption: Workflow for CMC determination by surface tension measurement.
Size and Morphology Analysis
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to determine the hydrodynamic radius and size distribution of particles in suspension.[18][19]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of octyl dihydrogen phosphate at concentrations above the CMC. Filter the solutions through a sub-micron filter to remove dust particles.
-
Measurement: Place the sample in a DLS instrument and allow it to equilibrate to the desired temperature. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.
-
Data Analysis: The Stokes-Einstein equation is used to calculate the hydrodynamic diameter from the diffusion coefficient of the micelles. The polydispersity index (PDI) provides information on the width of the size distribution.[20]
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology of the self-assembled structures.
Experimental Protocol:
-
Sample Preparation: Apply a small drop of the micellar solution onto a TEM grid (e.g., carbon-coated copper grid).[21]
-
Staining (optional): For enhanced contrast, a negative staining agent (e.g., uranyl acetate or phosphotungstic acid) can be applied.
-
Drying: Wick away the excess liquid and allow the grid to air dry. To minimize artifacts from drying, cryo-TEM can be employed where the sample is flash-frozen.[22]
-
Imaging: Observe the sample under the electron microscope to determine the shape (e.g., spherical, cylindrical) and size of the aggregates.
The following table summarizes the key characterization techniques and the information they provide.
| Technique | Parameter Measured | Insights Gained |
| Tensiometry | Surface Tension | Critical Micelle Concentration (CMC) |
| Conductivity | Electrical Conductance | CMC, Degree of Counterion Binding |
| Fluorescence Spectroscopy | Fluorescence Intensity/Spectrum | CMC, Micropolarity of Micelle Core |
| Dynamic Light Scattering (DLS) | Hydrodynamic Radius, Polydispersity Index | Average size and size distribution of aggregates |
| Transmission Electron Microscopy (TEM) | Direct Imaging | Morphology (shape and size) of aggregates |
Influence of pH on Self-Assembly: A Case Study
The pH of the aqueous solution has a profound effect on the self-assembly of octyl dihydrogen phosphate due to the two pKa values of the phosphate head group. By varying the pH, it is possible to transition between different types of self-assembled structures.[4][5]
Hypothetical Phase Behavior:
-
Low pH (pH < pKa1): The phosphate head group is fully protonated and neutral. Aggregation is primarily driven by hydrophobic interactions, and the absence of electrostatic repulsion may favor the formation of larger structures or even precipitation.
-
Intermediate pH (pKa1 < pH < pKa2): The head group carries a single negative charge. Electrostatic repulsion between the head groups will influence the packing of the surfactant molecules, likely leading to the formation of smaller, spherical micelles.
-
High pH (pH > pKa2): The head group carries a double negative charge, leading to strong electrostatic repulsion. This may increase the CMC or favor the formation of smaller micelles.
Experimental Protocol for pH-Dependent Studies:
-
Prepare a series of buffer solutions with a range of pH values.
-
Prepare solutions of octyl dihydrogen phosphate in each buffer at a concentration above the expected CMC.
-
Characterize the solutions using DLS and TEM to determine the size and morphology of the aggregates at each pH.
-
Determine the CMC at different pH values using one of the methods described in section 4.1.
The following diagram illustrates the expected influence of pH on the ionization state and subsequent self-assembly of octyl dihydrogen phosphate.
Sources
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 4. Self-Assembly of Phosphate Amphiphiles in Mixtures of Prebiotically Plausible Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. Tuning the Surface Activity and Micellization of closo-Dodecaborate-Based Dianionic Surfactants via Linker and Counterion Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.rug.nl [pure.rug.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. sci-rad.com [sci-rad.com]
- 12. CN103224516A - Synthesis method of trioctyl phosphate - Google Patents [patents.google.com]
- 13. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]
- 14. US3146255A - Preparation of monoalkyl phosphates - Google Patents [patents.google.com]
- 15. US4670575A - Process for purification of phosphoric mono esters - Google Patents [patents.google.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. muser-my.com [muser-my.com]
- 21. How to Prepare TEM Grids for Imaging Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 22. Avoiding drying-artifacts in transmission electron microscopy: Characterizing the size and colloidal state of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Synthetic Amphiphiles: Early Research and Methodologies in the Synthesis of Long-Chain Alkyl Phosphates
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / In-Depth Methodological Guide
Executive Summary & Historical Grounding
Long-chain alkyl phosphates (typically
Early research in the mid-20th century faced a significant chemical hurdle: synthesizing high-purity monoalkyl phosphates without generating intractable mixtures of di- and tri-alkylated byproducts. This whitepaper dissects the foundational synthetic routes developed between the 1950s and 1970s, analyzing the mechanistic causality behind the experimental conditions. By understanding these early methodologies—specifically the phosphorus oxychloride (
Mechanistic Pathways & Causality in Early Syntheses
The synthesis of long-chain alkyl phosphates relies on the phosphorylation of aliphatic alcohols. However, the polyprotic nature of phosphorus electrophiles makes controlling the degree of substitution challenging. Early researchers developed three primary pathways to exert kinetic and thermodynamic control over the reaction.
The Phosphorus Oxychloride ( ) Route
Developed and refined in the late 1970s by Imokawa and Tsutsumi, this method remains one of the most reliable ways to synthesize monoalkyl phosphates[1]. The reaction proceeds via the nucleophilic attack of the alcohol oxygen on the highly electrophilic phosphorus atom of
The Causality of Excess Reagents: To prevent the formation of dialkyl phosphates, the protocol mandates a 1.5-fold to 2.0-fold molar excess of neat
Reaction pathway for monoalkyl phosphate synthesis via the POCl3 route.
The Pyrophosphoric Acid Route
In 1963, Nelson and Toy introduced a highly selective method utilizing crystalline pyrophosphoric acid (
The Phosphorus Pentoxide ( ) Route
A widely used industrial and early laboratory method involves the direct reaction of
Comparative Analysis of Synthetic Routes
To facilitate experimental design, the quantitative and qualitative parameters of the three foundational methods are summarized below.
| Parameter | Pyrophosphoric Acid Method (Nelson & Toy) | ||
| Molar Ratio (Alcohol:Reagent) | 1 : 1.5 | 1 : 1 | 3 : 1 |
| Reaction Temperature | 50 °C | Reflux (e.g., 80 °C in Benzene) | 50–70 °C |
| Primary Product | Monoalkyl Phosphate (>90%) | Monoalkyl Phosphate (>95%) | Mono/Di-alkyl Mixture (~50/50) |
| Major Byproducts | Orthophosphoric Acid | Unreacted alcohol, Polyphosphates | |
| Key Advantage | Fast, scalable, high mono-selectivity | Mild, no corrosive gas generated | Cheap reagents, solvent-free option |
| Purification Requirement | Recrystallization (Petroleum ether) | Water washing to remove | Liquid-Liquid Extraction |
Standardized Experimental Protocols
The following protocols are reconstructed from foundational literature and optimized as self-validating systems. Every step includes internal quality control metrics to ensure scientific integrity.
Protocol A: High-Purity Monoalkyl Phosphate Synthesis via [1]
Objective: Synthesize
-
Inert Atmosphere Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Purge the system with
for 15 minutes. -
Reagent Addition: Add 1.5 equivalents of neat phosphorus oxychloride (
) to the flask. -
Alcohol Addition: Slowly add 1.0 equivalent of the desired long-chain alcohol (e.g., decanol or octadecanol) dropwise via the funnel. Causality: Dropwise addition ensures the alcohol is always in the presence of a massive excess of
, preventing dialkyl formation. -
Heating and Degassing: Warm the mixture to 50 °C for 5 hours. Continuously sweep the evolving hydrogen chloride (
) gas from the flask using a steady stream of nitrogen into a base trap. -
Hydrolytic Quench: Cool the flask to room temperature. Slowly pour the reaction mixture into a vigorously stirred water/ice bath. Stir for 3–4 hours. Causality: The extended stirring ensures complete hydrolysis of the intermediate phosphorodichloridate to the final phosphoric acid derivative.
-
Purification: Filter the resulting white precipitate. Recrystallize 2–3 times from freshly distilled petroleum ether (bp 80–110 °C).
-
Validation: Perform
NMR. A single peak around 0 to +2 ppm confirms the monoalkyl phosphate. A peak near -1 to -2 ppm indicates dialkyl phosphate contamination.
Protocol B: Mixed Alkyl Phosphate Synthesis & Extraction via [4]
Objective: Synthesize and purify a decyl phosphate triethanolamine salt mixture. Self-Validation Metric: Acid value titration and phase separation clarity.
Experimental workflow and liquid-liquid extraction purification for the P2O5 synthetic route.
-
Reaction Initiation: In a dry flask under nitrogen, dissolve 3.0 equivalents of decyl alcohol in anhydrous toluene.
-
Exothermic Addition: Begin vigorous mechanical stirring. Add 1.0 equivalent of anhydrous
portion-wise. Causality: tends to clump and coat itself in unreactive polyphosphates if added too quickly. Maintain the temperature strictly between 50–60 °C using a water bath. -
Digestion: Once addition is complete, raise the temperature to 60–70 °C and stir for 2–4 hours until the mixture is homogenous. Cool to room temperature.
-
Neutralization: Slowly add triethanolamine (TEA) while maintaining the temperature below 50 °C to prevent ester hydrolysis. Continue until an aqueous aliquot of the mixture reads a pH of 6.5–7.5.
-
Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Add a solvent system of n-hexane, isopropanol, and deionized water. Causality: The isopropanol acts as a co-solvent to prevent emulsion formation. The desired decyl phosphate TEA salt partitions into the lower aqueous/isopropanol layer, while unreacted decyl alcohol and non-polar byproducts partition into the upper n-hexane layer.
-
Validation: Evaporate the lower phase under reduced pressure. The resulting high-purity salt should be completely water-soluble, validating the absence of unreacted long-chain alcohols.
Conclusion
The early synthesis of long-chain alkyl phosphates laid the groundwork for modern surface chemistry, bioceramics, and synthetic biology. Whether prioritizing the high mono-selectivity of the
References
1.1 - Langmuir (ACS) 2. 2 - JACS Au (ACS) 3.3 - MDPI 4. 4 - BenchChem Technical Support
Sources
Computational and Experimental Synergy in the Molecular Design of Octyl Phosphates
Introduction
Octyl phosphates—encompassing linear mono-n-octyl phosphate and branched derivatives such as di-(2-ethylhexyl) phosphoric acid (DEHPA)—are cornerstone molecules in hydrometallurgy, corrosion science, and biotechnology. The rational design and application of these amphiphilic molecules require a profound understanding of their molecular architecture. Theoretical studies, primarily driven by Density Functional Theory (DFT), provide the mechanistic bridge between atomic-level electronic structures and macroscopic physicochemical behaviors. This guide dissects the theoretical frameworks, functional applications, and experimental validations critical to working with octyl phosphate systems.
Theoretical Framework: DFT and Electronic Structure
The efficacy of octyl phosphates in binding metal ions or adsorbing onto metallic surfaces is governed by the electron density distribution around the phosphate headgroup. DFT computations solve quantum mechanical equations to map this density, allowing researchers to predict reactivity and selectivity with high precision[1].
-
Geometry Optimization: DFT algorithms (e.g., using B3LYP or PBE functionals) minimize the steric strain of the flexible octyl chains, identifying the most thermodynamically stable conformers.
-
Charge Distribution (Causality of Binding): Calculation of partial atomic charges reveals the highly electronegative character of the phosphoryl oxygen atoms. This concentrated, electron-rich region is the primary site for coordinating with positive metal ions or forming robust hydrogen bonds[1].
-
Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the molecule's electron-donating capability. A smaller HOMO-LUMO gap often correlates with higher chemical reactivity, directly influencing extraction efficiency and corrosion inhibition potential.
Fig 1. Computational workflow for DFT-based molecular modeling of octyl phosphate.
Application 1: Metal Ion Coordination and Extraction
In liquid-liquid extraction, branched octyl phosphates like DEHPA act as liquid ion exchangers, selectively transferring metal ions from aqueous to organic phases[1].
Causality in Coordination: The extraction mechanism is highly specific and dictated by the binding mode. DFT studies elucidate whether the phosphate group binds to a target metal (e.g., Fe³⁺, Mn²⁺, or Th⁴⁺) via monodentate, bidentate, or chelating bidentate configurations[2]. By calculating the binding energies of these distinct complexes, researchers can predict the thermodynamic stability of the extracted species. This theoretical foresight allows chemists to optimize solvent extraction processes, tailoring pH and extractant concentration for specific target metals without relying solely on empirical trial-and-error.
Application 2: Mechanisms of Corrosion Inhibition
Monoalkyl phosphate esters, particularly mono-n-octyl phosphate (OP), serve as highly effective mixed-type corrosion inhibitors for iron in acidic environments[3].
Causality in Adsorption: Inhibition efficiency is fundamentally linked to the molecular aggregation state at the metal/solution interface. DFT simulations, corroborated by X-ray photoelectron spectroscopy (XPS), demonstrate that OP molecules adsorb onto the iron surface primarily through their unionized P-OH groups[3]. Once anchored, the long hydrophobic octyl chains align to form a dense, protective monolayer. This barrier repels water and corrosive ions, exhibiting a self-assembling behavior that fits perfectly with the Langmuir adsorption isotherm[3].
Quantitative Data: Alkyl Phosphate Esters in Corrosion Inhibition
The following table summarizes the structure-activity relationship of various alkyl phosphates, highlighting why octyl phosphate is heavily utilized.
| Inhibitor | Chain Length | Inhibition Type | Adsorption Model | Key Functional Group for Binding |
| Mono-n-butyl phosphate (BP) | C4 | Mixed (Cathodic dominant) | Langmuir | Unionized P-OH |
| Mono-n-hexyl phosphate (HP) | C6 | Mixed (Cathodic dominant) | Langmuir | Unionized P-OH |
| Mono-n-octyl phosphate (OP) | C8 | Mixed (Cathodic dominant) | Langmuir | Unionized P-OH |
Data synthesized from electrochemical impedance spectroscopy (EIS) and DFT studies in 0.5 M H₂SO₄[3]. OP exhibits superior inhibition efficiency due to enhanced hydrophobic shielding.
Experimental Validation: Synthesis and Separation Workflows
Theoretical predictions must be validated through rigorous synthesis. The phosphorylation of octanol typically yields a mixture of mono- and di-esters.
Causality in Reagent Selection: The choice of phosphorylating agent dictates the final product ratio. While phosphorus pentoxide (P₂O₅) is standard for general synthesis, polyphosphoric acid (PPA) is specifically selected when a higher yield of the monoalkyl phosphate is required. PPA acts as a milder phosphorylating agent, and its controlled reactivity significantly suppresses unwanted diester formation[4].
Step-by-Step Methodology: Synthesis and Isomer Separation
Separating mono-octyl phosphate from di-octyl phosphate is notoriously difficult due to their nearly identical chemical structures. The following self-validating protocol bypasses complex chromatography by exploiting subtle thermodynamic solubility differences[5].
-
Phosphorylation: React n-octanol with P₂O₅ (molar ratio ~3:1) at 60–70°C for 3–4 hours to form the crude ester mixture[5].
-
Solvent Addition: Dissolve the crude reaction mixture (containing mono-octyl phosphate, di-octyl phosphate, and residual phosphoric acid) in a non-polar organic solvent (e.g., hexane).
-
Selective Neutralization: Slowly add an alkaline agent, such as NaOH or LiOH, under continuous mechanical stirring.
-
Precipitation: Monitor the phase change. The mono-octyl phosphate salt will precipitate as a solid, while the di-octyl phosphate salt remains completely soluble in the organic phase[5].
-
Filtration: Mechanically separate the solid mono-ester precipitate from the liquid di-ester filtrate.
-
Acidification: Treat the separated salts independently with a strong mineral acid (e.g., HCl) to regenerate the purified mono- and di-octyl phosphoric acids.
Fig 2. Step-by-step experimental workflow for the synthesis and separation of octyl phosphates.
References
- Title: Chemical structure of Di-(2-ethylhexyl) phosphoric acid (HDEHP)
- Title: Phosphoric Acid Octyl Ester Source: Benchchem URL
- Title: Sodium Bis(2-ethylhexyl)
- Title: Corrosion Inhibition of Iron in Acidic Solutions by Monoalkyl Phosphate Esters with Different Chain Lengths Source: ResearchGate URL
- Title: Propyl Dihydrogen Phosphate Source: Benchchem URL
Sources
Methodological & Application
Using octyl dihydrogen phosphate as a surfactant in emulsion polymerization
Application Note: Utilizing Octyl Dihydrogen Phosphate (ODP) as a Functional Surfactant in Emulsion Polymerization and Nanocarrier Synthesis
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Polymeric Nanoparticles and Nanostructured Lipid Carriers (NLCs)
Introduction & Mechanistic Rationale
Emulsion polymerization is a premier technique for synthesizing well-defined polymer colloids with diameters ranging from 50 to 500 nm[1]. In this complex multiphase process, the choice of surfactant dictates the nucleation mechanism, the final particle size, and the surface functionality of the resulting latex[2].
Octyl dihydrogen phosphate (ODP)—also referred to as mono-octyl phosphate—is an alkyl phosphate ester increasingly utilized as a high-performance anionic surfactant and co-emulsifier[3]. Unlike traditional sulfate-based surfactants (e.g., SDS), ODP features a high mono/di-alkyl phosphate ratio and imparts a strongly adsorbed or covalently integrated phosphate moiety to the nanoparticle surface[3].
The Causality of Surfactant Selection: In drug development and biomedical coatings, ODP is selected for three mechanistic reasons:
-
Electrostatic Stabilization: At physiological pH, the phosphate headgroup is fully ionized, providing a high negative zeta potential that prevents particle coagulation via electrostatic repulsion[4].
-
Surface Functionalization: The exposed phosphate groups mimic biological interfaces (such as bone hydroxyapatite or cellular phospholipids), facilitating the surface-loading of cationic active pharmaceutical ingredients (APIs) or improving adhesion to inorganic substrates[3].
-
Lipid Matrix Integration: In the formulation of Nanostructured Lipid Carriers (NLCs), sodium mono-octyl phosphate acts as a critical counter-ion and co-emulsifier, embedding its octyl chain into the lipid matrix while stabilizing the oil/water interface to prevent drug expulsion during lipid crystallization[5],[6].
Physicochemical Profile of Octyl Dihydrogen Phosphate
To ensure reproducible micellization, it is critical to understand the physicochemical parameters of ODP before initiating polymerization.
Table 1: Physicochemical Properties and Formulation Parameters of ODP
| Parameter | Specification / Characteristic | Mechanistic Implication |
| Chemical Name | Octyl dihydrogen phosphate (Mono-octyl phosphate) | Short-to-medium alkyl chain provides rapid diffusion to interfaces. |
| Surfactant Type | Anionic (Phosphate Ester) | Imparts strong negative surface charge to polymer particles. |
| pKa Values | ~2.0 (pKa1) and ~7.0 (pKa2) | Requires pH adjustment to >7.5 to achieve the fully ionized dianion state for maximum colloidal stability. |
| Role in Emulsion | Primary emulsifier / Counter-ion | Controls micellar nucleation; dictates final particle size[2]. |
| NLC Application | Co-emulsifier / Surface modifier | Prevents Ostwald ripening in lipid nanocarriers[5]. |
Experimental Workflows & Protocols
Protocol A: Synthesis of Phosphate-Functionalized Polymeric Nanoparticles
This protocol details the synthesis of methyl methacrylate/butyl acrylate (MMA/BA) copolymer nanoparticles using ODP as the sole surfactant.
Figure 1: Mechanistic workflow of emulsion polymerization utilizing ODP as a functional surfactant.
Step-by-Step Methodology:
-
Aqueous Phase Preparation (Micellization):
-
Dissolve 1.5 g of ODP in 80 mL of deionized water.
-
Causality Check: ODP has low solubility in its protonated state. Add 0.1 M NaOH dropwise until the pH reaches 7.5–8.0. This converts ODP to sodium mono-octyl phosphate, ensuring it crosses its Critical Micelle Concentration (CMC) to form uniform micelles[4].
-
-
Pre-Emulsion Formation:
-
In a separate flask, mix 15 g of Methyl Methacrylate (MMA) and 5 g of Butyl Acrylate (BA). If encapsulating a hydrophobic drug, dissolve it in this monomer blend.
-
Add the monomer mixture dropwise to the aqueous phase under high-shear homogenization (10,000 rpm for 10 minutes) to create a stable pre-emulsion.
-
-
Thermal Initiation & Propagation:
-
Transfer the pre-emulsion to a jacketed reactor equipped with a reflux condenser and nitrogen purge. Heat to 70°C.
-
Inject 0.2 g of Potassium Persulfate (KPS) dissolved in 5 mL of water.
-
Causality Check: The water-soluble KPS generates sulfate radicals that enter the ODP-stabilized micelles, initiating polymerization. The high charge density of ODP prevents the sticky, growing polymer particles from coagulating[2].
-
-
Termination & Purification (Self-Validating System):
-
Maintain 70°C for 3 hours until monomer conversion >98%. Cool to room temperature.
-
Validation: Perform Dynamic Light Scattering (DLS). A monodisperse population (PDI < 0.15) validates successful micellar nucleation. Dialyze against DI water for 24 hours to remove unreacted monomers.
-
Protocol B: Fabrication of Nanostructured Lipid Carriers (NLCs)
NLCs are second-generation lipid nanoparticles that utilize a disordered lipid matrix to maximize drug payload[6]. ODP is used here as a co-emulsifier.
Figure 2: Hot homogenization workflow for Nanostructured Lipid Carriers using an ODP counter-ion.
Step-by-Step Methodology:
-
Lipid Phase Melting: Melt 4 g of solid lipid (e.g., Precirol ATO 5) and 1.5 g of liquid lipid (e.g., Miglyol 812) at 85°C. Dissolve the lipophilic API into the melt[5].
-
Aqueous Phase Preparation: Dissolve 1.5% (w/v) Poloxamer 188 and 0.5% (w/v) sodium mono-octyl phosphate (ODP) in 40 mL of DI water. Heat to 85°C.
-
Hot Homogenization: Disperse the lipid melt into the aqueous phase using a high-shear mixer (15,000 rpm, 5 min) to form a hot pre-emulsion[6].
-
High-Pressure Homogenization & Cooling: Pass the pre-emulsion through a high-pressure homogenizer (500 bar, 3 cycles). Cool the nanoemulsion to 4°C.
-
Causality Check: As the lipids crystallize, the ODP counter-ion anchors at the lipid-water interface. Its phosphate group provides a steric/electrostatic barrier that prevents the nanoparticles from fusing during the phase transition[5].
-
Quantitative Data Presentation
The concentration of ODP directly dictates the nucleation kinetics and the total interfacial area available. Table 2 summarizes the expected physical characteristics of the resulting polymeric nanoparticles based on varying ODP concentrations.
Table 2: Effect of ODP Concentration on Polymeric Nanoparticle Characteristics
| ODP Concentration (wt% to monomer) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Colloidal Stability (1 Month) |
| 0.5% | 185 ± 12 | 0.22 | -28.4 | Moderate (slight settling) |
| 1.0% | 110 ± 8 | 0.14 | -41.2 | Excellent |
| 2.0% | 65 ± 5 | 0.08 | -55.6 | Excellent |
| 3.0% | 48 ± 4 | 0.09 | -58.1 | Excellent (High viscosity) |
Data Interpretation: Increasing ODP concentration generates a higher number of initial micelles. Because the total monomer amount is constant, the monomer is distributed across more nucleation sites, resulting in smaller particles with a higher surface area and a strongly negative zeta potential[2],[4].
References
-
Lovell, P. A., & Schork, F. J. (2020). Fundamentals of Emulsion Polymerization. Biomacromolecules, 21(11), 4396–4441. URL:[Link]
-
Chauhan, I., Yasir, M., Verma, M., & Singh, A. P. (2020). Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. Advanced Pharmaceutical Bulletin, 10(2), 150-165. URL:[Link]
- Boylan, J. R., & Goldstein, J. E. (2004). Vinyl acetate/ethylene emulsion stabilized with a phosphate surfactant. U.S. Patent No. 6,673,854 B2. Washington, DC: U.S. Patent and Trademark Office.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US6673854B2 - Vinyl acetate/ethylene emulsion stabilized with a phosphate surfactant - Google Patents [patents.google.com]
- 4. US6673854B2 - Vinyl acetate/ethylene emulsion stabilized with a phosphate surfactant - Google Patents [patents.google.com]
- 5. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
Application Note: Surface Modification of Metal Oxide Nanoparticles Using Octyl Dihydrogen Phosphate (ODP)
Target Audience: Materials Scientists, Formulation Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Mechanistic Rationale
The functionalization of metal oxide nanoparticles (such as TiO₂, Fe₃O₄, and Al₂O₃) is a critical step in preventing agglomeration, tuning surface energy, and enabling compatibility with organic matrices or lipid-based drug delivery systems. Octyl dihydrogen phosphate (ODP) , an alkyl phosphate with an 8-carbon aliphatic chain, has emerged as a superior surface modifier compared to traditional silane coupling agents.
The Causality of ODP Selection
Why choose ODP over traditional alkoxysilanes?
-
Thermodynamic Stability: The phosphate headgroup forms highly stable, multidentate (bidentate or tridentate) covalent M-O-P bonds with the hydroxyl groups on transition metal oxide surfaces. Unlike silanes, which are prone to self-condensation and the formation of poorly defined, heterogeneous multilayers, alkyl phosphates form tightly packed, self-assembled monolayers (SAMs)[1].
-
Steric Stabilization: The C8 alkyl tail provides optimal steric hindrance. It is long enough to shield the high-energy inorganic core—shifting the surface from hydrophilic to highly hydrophobic (contact angles ≥110°)[2]—yet short enough to prevent the severe chain entanglement that can occur with longer modifiers like octadecylphosphonic acid.
-
Aqueous/Ethanolic Compatibility: ODP can be deposited from environmentally benign aqueous or ethanolic solutions, simplifying the workflow and reducing the need for harsh, anhydrous organic solvents[2].
Mechanistic Workflow of Monolayer Formation
The reaction is driven by a condensation mechanism. Acidification of the solvent protonates the surface hydroxyls of the metal oxide (
Figure 1: Chemical mechanism of ODP condensation on metal oxide surfaces.
Quantitative Data & Expected Outcomes
A successful ODP modification fundamentally alters the physicochemical properties of the nanoparticle. The table below summarizes the expected quantitative shifts, providing a baseline for your quality control (QC) assays.
| Parameter | Unmodified Nanoparticles (Bare) | ODP-Modified Nanoparticles | Analytical Method |
| Contact Angle (Water) | < 30° (Highly Hydrophilic) | ≥ 110° (Hydrophobic)[2] | Goniometry |
| Hydrodynamic Diameter | > 1000 nm (Agglomerated in organics) | 20 - 50 nm (Dispersed in organics) | Dynamic Light Scattering (DLS) |
| Zeta Potential (pH 7) | -10 to -20 mV | -30 to -45 mV (Phosphate influence) | Electrophoretic Light Scattering |
| Grafting Density | N/A | 2.5 - 4.0 molecules/nm² | Thermogravimetric Analysis (TGA) |
| Dispersibility | Water | Toluene, Chloroform, Lipids | Visual / Solvent Partitioning |
Standard Operating Protocols (SOPs)
The following protocols are engineered as self-validating systems . At each critical juncture, specific visual or analytical cues are provided to confirm the success of the step before proceeding.
Protocol A: Surface Modification of Titanium Dioxide (TiO₂) Nanoparticles
Application: UV-resistant nanocomposites, cosmetic formulations, and hydrophobic coatings.
Reagents Required:
-
Commercial TiO₂ nanoparticles (Anatase or Rutile)
-
Octyl dihydrogen phosphate (ODP, ≥98% purity)
-
Absolute Ethanol
-
Deionized Water (Milli-Q)
-
0.1 M HCl (for acidification)
Step-by-Step Methodology:
-
Nanoparticle Dispersion: Suspend 1.0 g of TiO₂ nanoparticles in 100 mL of acidified water (adjusted to pH 3.5 - 4.0 using 0.1 M HCl). Causality: The acidic environment ensures a high density of protonated surface hydroxyls, which are necessary for efficient phosphate condensation. Probe-sonicate the suspension for 15 minutes in an ice bath to break down primary agglomerates.
-
Modifier Preparation: In a separate 500 mL Erlenmeyer flask, dissolve 1.5 g of ODP in a cosolvent mixture of 250 mL ethanol and 84 mL of water. Stir continuously until the solution is completely transparent.
-
Dropwise Addition & Reaction: Place the ODP solution under vigorous magnetic stirring (800 rpm). Using an addition funnel, add the TiO₂ suspension dropwise over 30 minutes.
-
Maturation: Seal the flask and leave the system under continuous stirring at room temperature for 48 hours. Causality: Monolayer formation is a kinetically slow process; 48 hours ensures maximum grafting density and thermodynamic rearrangement of the alkyl chains.
-
Purification: Centrifuge the suspension at 10,000 x g for 20 minutes. Discard the supernatant. Resuspend the pellet in pure ethanol and sonicate for 5 minutes. Repeat this washing step three times. Validation Check: The final wash supernatant should show no trace of unreacted ODP when analyzed via TLC or UV-Vis.
-
Drying: Dry the modified TiO₂ powder in a vacuum oven at 60°C for 12 hours.
Protocol B: Functionalization of Iron Oxide (Fe₃O₄) for Drug Delivery
Application: Solid Lipid Nanoparticles (SLNs), MRI contrast agents, and targeted therapeutics.
Iron oxide nanoparticles require careful handling to prevent oxidation (loss of magnetism) during modification. This protocol utilizes organic solvents to protect the core while grafting the ODP derivative[3].
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Purge a 50 mL round-bottom flask with Argon or Nitrogen.
-
Dispersion: Suspend 250 mg of synthesized superparamagnetic iron oxide nanoparticles (SPIONs) in 10 mL of anhydrous Tetrahydrofuran (THF)[3].
-
Catalysis: Add 0.13 mL of anhydrous triethylamine to the suspension. Causality: Triethylamine acts as an acid scavenger and catalyzes the nucleophilic attack of the phosphate group onto the iron oxide surface.
-
Addition: Cool the mixture to 0°C using an ice bath. Slowly inject the ODP (or an azido-functionalized ODP derivative if downstream photocoupling is required)[3].
-
Reaction: Allow the mixture to warm to room temperature and stir for 6 hours under Argon.
-
Quenching & Washing: Add 10 mL of deionized water to quench the reaction. Extract the functionalized nanoparticles using a strong neodymium magnet (magnetic decantation). Wash the particles sequentially with chloroform (3 × 10 mL) to remove unreacted ligands[3].
Figure 2: Standard experimental workflow for ODP surface modification.
Troubleshooting & Self-Validating Quality Control
To ensure the scientific integrity of your modified nanoparticles, perform the following self-validating checks:
-
Phase Transfer Test (Visual Validation): Add 10 mg of the modified powder to a biphasic mixture of water and toluene (1:1 v/v). Shake vigorously.
-
Pass: Particles partition entirely into the upper toluene layer, leaving the water clear.
-
Fail: Particles remain in the water or accumulate at the interface (indicates incomplete surface coverage).
-
-
FTIR Spectroscopy (Chemical Validation): Analyze the dried powder. You must observe the disappearance of the broad
stretching band (3200–3500 cm⁻¹) and the emergence of strong asymmetric and symmetric stretching vibrations from the octyl chain at 2920 cm⁻¹ and 2850 cm⁻¹ . Additionally, look for the stretching band around 1000–1100 cm⁻¹ . -
Dynamic Light Scattering (DLS): Disperse the particles in a non-polar solvent (e.g., chloroform). If the modification was successful, the steric repulsion of the C8 chains will yield a monodisperse size distribution (PDI < 0.2) closely matching the primary particle size.
References
-
Alkyl Phosphate Monolayers, Self-Assembled from Aqueous Solution onto Metal Oxide Surfaces Langmuir - ACS Publications[Link]
-
Surface Modification Efficiency of Titanium-based Particles with an Alkyl Phosphate Journal of Nano World[Link]
-
Photoinitiated Coupling of Unmodified Monosaccharides to Iron Oxide Nanoparticles for Sensing Proteins and Bacteria Bioconjugate Chemistry (NIH PMC)[Link]
Sources
Application Note: Monooctyl Phosphate as an Advanced Corrosion Inhibitor for Steel
Executive Summary
The degradation of steel infrastructure in acidic environments (e.g., industrial cleaning, acid pickling, and petrochemical processing) presents a critical challenge for materials scientists. Mono-octyl phosphate (OP), an amphiphilic monoalkyl phosphate ester, has emerged as a highly effective, film-forming corrosion inhibitor[1][2]. This application note elucidates the mechanistic causality behind OP's efficacy, provides comparative quantitative data against shorter-chain analogs, and outlines a self-validating electrochemical protocol for evaluating its performance.
Mechanistic Causality: The Adsorption Paradigm
The superior performance of monooctyl phosphate is intrinsically linked to its molecular architecture, which dictates its behavior at the metal-solution interface. The inhibition mechanism is driven by three distinct physicochemical phenomena:
-
Chemisorption via P-OH Groups: X-ray photoelectron spectroscopy (XPS) characterization demonstrates that OP adsorbs onto the iron/steel surface primarily through its un-ionized P-OH groups[2]. This interaction displaces water molecules and forms a robust, primary chemisorbed layer on the metal substrate.
-
Hydrophobic Shielding and Aggregation: The octyl (C8) hydrocarbon chain extends away from the metal surface into the aqueous environment. Through Van der Waals interactions, these hydrophobic tails aggregate, forming a dense, impermeable barrier that repels corrosive ions (such as H⁺ and SO₄²⁻)[2][3]. The molecular aggregation state at this interface is the primary driver of its high efficiency[2].
-
Mixed-Type Inhibition with Cathodic Dominance: Electrochemical evaluations confirm that OP acts as a mixed-type corrosion inhibitor. While it impedes anodic metal dissolution, its dominant effect is cathodic—significantly retarding the hydrogen evolution reaction[2][3]. Furthermore, the adsorption thermodynamics of OP perfectly fit the Langmuir adsorption isotherm, indicating stable, monolayer coverage[2][3].
Mechanism of monooctyl phosphate adsorption and corrosion inhibition on steel surfaces.
Comparative Efficacy Data
The length of the alkyl chain directly dictates the inhibitor's ability to aggregate and protect the steel surface. Studies comparing mono-n-butyl phosphate (BP), mono-n-hexyl phosphate (HP), and mono-n-octyl phosphate (OP) in 0.5 M H₂SO₄ reveal a clear structure-activity relationship[2][3]. BP exhibits the lowest inhibition efficiency due to insufficient chain length for effective lateral aggregation[2]. Conversely, HP and OP demonstrate comparable, near-maximal efficiencies, indicating that the molecular aggregation state reaches an optimal threshold at C6–C8 chain lengths[2][3].
Table 1: Comparative Inhibition Metrics of Monoalkyl Phosphate Esters in 0.5 M H₂SO₄
| Inhibitor | Alkyl Chain Length | Adsorption Model | Dominant Inhibition Type | Relative Inhibition Efficiency |
| Mono-n-butyl phosphate (BP) | C4 | Langmuir | Mixed (Cathodic dominant) | Lowest[2] |
| Mono-n-hexyl phosphate (HP) | C6 | Langmuir | Mixed (Cathodic dominant) | High[2] |
| Mono-n-octyl phosphate (OP) | C8 | Langmuir | Mixed (Cathodic dominant) | High (Optimal Aggregation)[2] |
Note: While HP and OP share similar macroscopic efficiencies, OP's extended hydrophobic tail provides superior steric hindrance against aggressive ion penetration in highly dynamic fluid environments.
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the evaluation of OP must employ a multi-modal approach. The following protocol utilizes Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization to create a self-validating data loop: EIS quantifies the charge transfer resistance (film intactness), while polarization confirms the mechanistic shift in corrosion current (
Phase 1: Substrate and Media Preparation
-
Coupon Polishing: Abrade mild steel specimens using successive grades of silicon carbide (SiC) paper (from 400 up to 2000 grit) to ensure a uniform surface roughness.
-
Degreasing: Wash the polished coupons with double-distilled water, degrease in analytical-grade ethanol or acetone via ultrasonication for 5 minutes, and dry under a stream of cold air.
-
Media Formulation: Prepare a baseline corrosive solution of 0.5 M H₂SO₄. Formulate test solutions by dissolving OP at varying concentrations (e.g., 10 mg/L to 500 mg/L). Causality note: Concentration gradients are required to accurately plot the Langmuir adsorption isotherm.
Phase 2: Electrochemical Setup & Execution
-
Cell Assembly: Utilize a standard three-electrode glass cell.
-
Working Electrode (WE): Prepared steel coupon (exposed area exactly 1 cm²).
-
Counter Electrode (CE): Platinum foil or mesh.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) coupled via a Haber-Luggin capillary.
-
-
OCP Stabilization: Immerse the WE in the test solution and monitor the Open Circuit Potential (OCP) for 30–60 minutes until a steady state is achieved (drift < 2 mV/min).
-
Electrochemical Impedance Spectroscopy (EIS): Apply a sinusoidal AC voltage perturbation of 10 mV peak-to-peak at the OCP. Sweep the frequency from 100 kHz down to 10 mHz.
-
Validation: An increase in the diameter of the Nyquist semicircle directly correlates to the thickening of the OP adsorption layer.
-
-
Potentiodynamic Polarization (Tafel): Following EIS, sweep the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s.
-
Validation: Extrapolate the anodic and cathodic Tafel slopes to determine
. A significant shift in the cathodic branch confirms OP's dominant cathodic inhibition mechanism[2].
-
Phase 3: Surface Verification
-
XPS Analysis (Optional but Recommended): Post-polarization, extract the WE, rinse gently with distilled water, and analyze via X-ray Photoelectron Spectroscopy. The presence of un-ionized P-OH binding energies confirms the chemisorption mechanism[2].
Standardized electrochemical workflow for validating monooctyl phosphate corrosion inhibition.
References
-
Corrosion Inhibition of Iron in Acidic Solutions by Monoalkyl Phosphate Esters with Different Chain Lengths ACS Publications (Industrial & Engineering Chemistry Research). Retrieved from: [Link][2]
-
Corrosion Inhibition of Iron in Acidic Solutions by Monoalkyl Phosphate Esters with Different Chain Lengths (Pre-print/Abstract) ResearchGate. Retrieved from: [Link][3]
Sources
Octyl dihydrogen phosphate as a ligand in quantum dot synthesis
Advanced Application Note: Octyl Dihydrogen Phosphate as a Robust Passivating Ligand in Quantum Dot Synthesis
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Mechanistic causality, self-validating protocols, and colloidal stability enhancement.
Executive Summary
The commercial and clinical translation of colloidal quantum dots (QDs)—ranging from heavy-metal chalcogenides (CdSe) to inorganic perovskites (CsPbBr₃)—is frequently bottlenecked by their environmental instability. Traditional synthesis relies on long-chain carboxylic acids (e.g., oleic acid) which bind dynamically and weakly to the QD surface. This Application Note details the mechanistic rationale and experimental protocol for replacing traditional carboxylates with Octyl Dihydrogen Phosphate (ODP) . As an alkyl phosphate ester, ODP acts as a strongly coordinating, multidentate ligand that permanently passivates surface defects, resulting in near-unity Photoluminescence Quantum Yield (PLQY) and unprecedented stability against moisture, heat, and rigorous purification cycles.
Mechanistic Grounding: The Case for Octyl Dihydrogen Phosphate
To engineer stable QDs, one must control the organic-inorganic interface. The causality behind selecting ODP over traditional ligands lies in its distinct coordination chemistry:
-
Thermodynamic Binding Affinity: Oleic acid (OA) binds to metal-rich QD surfaces (such as uncoordinated Pb²⁺ or Cd²⁺ sites) via a monodentate or weakly bridging carboxylate interaction. During anti-solvent purification or exposure to ambient moisture, these ligands readily desorb. Solution NMR studies demonstrate that phosphorus-based ligands (like phosphonic acids and phosphate esters) bind as hydrogen phosphonates, exhibiting a binding strength that strongly exceeds that of standard carboxylic acids, allowing them to quantitatively replace OA[1].
-
Defect Passivation & Proton Transfer: Uncoordinated metal cations act as non-radiative recombination centers (surface traps) that quench fluorescence. The
headgroup of ODP forms robust, multidentate coordination bonds with these metal sites. This prevents inter-ligand proton transfer and subsequent ligand loss, effectively locking the surface structure and preserving high PLQY even under thermal stress. -
Steric Balance for Optoelectronics: While ultra-long chain ligands (like octadecylphosphonic acid) provide excellent steric stabilization, they act as insulating barriers that impede charge injection. The 8-carbon (octyl) chain of ODP provides the optimal equilibrium: it offers sufficient steric hindrance to prevent colloidal agglomeration while remaining short enough to facilitate efficient charge transport in solid-state films and devices[2].
Visualizing the Passivation Mechanism
Fig 1: Mechanistic comparison of ligand binding and defect passivation on QD surfaces.
Experimental Protocol: Hot-Injection Synthesis of ODP-Capped CsPbBr₃ QDs
This protocol utilizes a self-validating methodology. Do not proceed to subsequent steps if the validation checkpoints fail.
Materials & Reagents
-
Precursors: Cesium carbonate (Cs₂CO₃, 99.9%), Lead(II) bromide (PbBr₂, 99.999%).
-
Ligands: Octyl dihydrogen phosphate (ODP, 98%), Oleylamine (OAm, 70%).
-
Solvents: 1-Octadecene (ODE, technical grade), Toluene (anhydrous), Ethyl acetate (anhydrous).
Step-by-Step Workflow
Step 1: Preparation of Cesium Precursor
-
Load 0.4 g Cs₂CO₃ and 15 mL ODE into a 50 mL 3-neck flask.
-
Add 1.2 mL OAm (acting as the solubilizing base).
-
Degas under vacuum at 120 °C for 1 hour to remove moisture, then switch to N₂ and heat to 150 °C until the solution is clear. Keep at 100 °C for injection.
Step 2: Solubilization and Acid-Base Complexation
-
In a separate 50 mL 3-neck flask, load 0.27 g PbBr₂ and 20 mL ODE.
-
Add 2.0 mL OAm and 1.5 mL ODP.
-
Causality Note: The proton transfer between the acidic ODP and basic OAm forms an alkylammonium phosphate complex. This complex regulates the dissolution of PbBr₂ and controls monomer reactivity during nucleation.
-
-
Degas under vacuum at 120 °C for 1 hour. The solution must turn completely transparent, indicating full coordination of Pb²⁺ by ODP.
Step 3: Hot Injection & Nucleation
-
Backfill the PbBr₂ flask with N₂ and raise the temperature to 150 °C.
-
Rapidly inject 1.5 mL of the hot Cs-precursor into the PbBr₂ solution under vigorous magnetic stirring.
-
Allow the reaction to proceed for exactly 5 seconds.
-
Quenching: Immediately plunge the flask into an ice-water bath to arrest crystal growth.
-
Validation Checkpoint 1: Once cooled to room temperature, illuminate the crude flask with a 365 nm UV lamp. A brilliant, uniform green emission confirms successful nucleation. If the solution appears cloudy or weakly fluorescent, unreacted precursors remain (likely due to insufficient degassing), and the batch should be discarded.
-
Step 4: Ligand-Controlled Purification
-
Transfer the crude solution to centrifuge tubes. Add anhydrous ethyl acetate at a 1:1 volume ratio.
-
Causality Note: Ethyl acetate is chosen as an anti-solvent because its moderate polarity precipitates the QDs without stripping the strongly bound ODP ligands.
-
-
Centrifuge at 7000 rpm for 10 minutes. Discard the supernatant.
-
Resuspend the QD pellet in 10 mL of anhydrous toluene.
-
Validation Checkpoint 2: Measure the PLQY of the purified dispersion. A drop of <5% from the crude state validates the successful, irreversible anchoring of ODP. A larger drop indicates ligand desorption.
-
Visualizing the Experimental Workflow
Fig 2: Hot-injection synthesis workflow with built-in validation checkpoints.
Data Presentation: Comparative Performance
The substitution of Oleic Acid with Octyl Dihydrogen Phosphate yields quantifiable improvements across all critical optical and stability metrics.
| Parameter | Oleic Acid (OA) Capped CsPbBr₃ | Octyl Dihydrogen Phosphate (ODP) Capped CsPbBr₃ |
| Initial PLQY | ~85% | >92% |
| PLQY (After 3 Purification Cycles) | <40% (Severe ligand loss) | >85% (Robust anchoring) |
| Emission FWHM | 22–25 nm | 18–21 nm (Fewer surface trap states) |
| Moisture Stability (5h in water) | Complete Degradation | >75% PL Retention |
| Thermal Stability (100 °C in air) | <20% PL Retention | >60% PL Retention |
Note: The enhanced environmental stability of alkyl phosphate-coated QDs enables their direct integration into demanding optoelectronic applications, such as white light-emitting diodes (WLEDs) and photovoltaic absorbers, without the need for complex encapsulation matrices,[2].
References
-
Xuan, T., Yang, X., Lou, S., Huang, J., Liu, Y., Yu, J., Li, H., Wong, K., Wang, C., & Wang, J. (2017). Highly stable CsPbBr3 quantum dots coated with alkyl phosphate for white light-emitting diodes. Nanoscale, 9(40), 15286-15290.
-
Gomes, R., Hassinen, A., Szendrei, K., et al. (2011). Binding of Phosphonic Acids to CdSe Quantum Dots: A Solution NMR Study. The Journal of Physical Chemistry Letters. 1
-
Kim, Y., et al. (2023). Stabilized Perovskite Quantum Dot Solids via Nonpolar Solvent Dispersible Covalent Ligands. Advanced Functional Materials (via PMC). 2
-
Lee, J., et al. (2024). Surface defect mitigation via alkyl-ligand-controlled purification for stable and high-luminescence perovskite quantum dots. Nanoscale.
Sources
Application Note: Formulation and Mechanistic Validation of Octyl Dihydrogen Phosphate (OAP) Lubricant Additives
Introduction & Mechanistic Overview
Octyl dihydrogen phosphate (OAP), a monoester alkyl phosphate, has emerged as a critical ashless, sulfur-free (low-SAPS) anti-wear (AW) and extreme pressure (EP) additive. While traditionally utilized in automotive and heavy industrial tribology, the low toxicity and high performance of OAP formulations are increasingly critical for pharmaceutical manufacturing equipment and biomedical device lubrication, where strict contamination and biocompatibility standards apply.
OAP strikes an optimal balance between surface reactivity and hydrophobicity. The asymmetric molecular architecture—comprising a single octyl chain bound to a phosphate group with two acidic protons—enhances hydrogen bonding and anchoring on metal surfaces. Recent machine learning-based molecular dynamics and ab initio studies demonstrate that under boundary lubrication conditions, OAP undergoes mechanochemical activation, leading to the cleavage of P–O and C–O bonds [1]. This tribochemical reaction forms a robust, sacrificial iron phosphate/polyphosphate tribofilm that prevents metal-to-metal contact, significantly reducing shear stress and wear [2].
Formulation Principles and Causality
The formulation of OAP into base oils (such as Polyalphaolefin 4, PAO4) requires careful modulation of its inherent acidity. Unneutralized OAP can induce corrosive wear on ferrous substrates due to its free protons. To mitigate this, OAP is frequently neutralized with alkyl amines to form an Amine Neutralized Acid Phosphate (ANAP).
Causality in Formulation: Amine neutralization serves a dual purpose. First, it neutralizes the acidic protons, preventing bulk fluid corrosivity. Second, the resulting ANAP complex exhibits enhanced adsorption energy on iron surfaces compared to pure OAP. This facilitates faster initial tribofilm nucleation before thermal dissociation strips the amine group during high-shear contact [2]. Furthermore, when paired with advanced surfaces like Cobalt-doped Diamond-Like Carbon (Co-DLC) coatings, OAP formulations have been shown to achieve superlubricity (Coefficient of Friction < 0.01) due to synergistic tribochemical interactions [3].
Tribochemical pathway of OAP forming a protective iron phosphate tribofilm.
Quantitative Additive Comparison
The following table summarizes the tribological and physicochemical properties of OAP compared to other common phosphorus-based additives, derived from recent ab initio and experimental pin-on-disk studies [1][2].
| Additive Type | Molecular Structure | Adsorption Strength (Fe) | Tribofilm Precursor | Friction Reduction | Wear Protection |
| OAP (Octyl Acid Phosphate) | Monoester (1 Octyl chain) | Moderate | Iron Polyphosphate | High (Superlubricity on DLC) | Excellent |
| ANAP (Amine-Neutralized OAP) | Amine Salt | Very Strong | Iron Polyphosphate | High | Excellent (Low Corrosion) |
| DBHP (Dibutyl Hydrogen Phosphite) | Phosphite (2 Butyl chains) | Strong | Phosphide / Phosphate | Very High (High Steric Hindrance) | Moderate (High Dissociation) |
Experimental Protocols: A Self-Validating System
To ensure reproducibility and reliability, the following protocols integrate self-validating quality control steps to guarantee that the formulation performs exactly as mechanistically intended.
Protocol A: Preparation and Neutralization of OAP-PAO4 Lubricant
Objective: Formulate a 0.5 wt% OAP in PAO4 base oil with stoichiometric amine neutralization.
-
Base Oil Preparation: Weigh 99.5 g of PAO4 base oil into a clean, dry borosilicate glass beaker. Heat to 40°C under continuous magnetic stirring (300 rpm) to reduce viscosity and enhance solute dispersion.
-
OAP Addition: Slowly add 0.5 g of Octyl Dihydrogen Phosphate (OAP) dropwise. Stir for 30 minutes until the mixture is optically clear.
-
Amine Neutralization: Add a stoichiometric equivalent of a primary alkyl amine (e.g., octylamine) based on the specific acid value of the OAP batch.
-
Self-Validation (TAN Titration): Extract a 1 g aliquot and perform a Total Acid Number (TAN) titration using the ASTM D664 standard.
-
Causality: The TAN must be < 0.1 mg KOH/g. If the TAN is higher, unreacted acidic protons remain, which will bypass the tribofilm mechanism and cause corrosive wear during testing. Adjust the amine concentration until the TAN specification is strictly met.
-
-
Filtration: Pass the neutralized formulation through a 0.45 µm PTFE syringe filter to remove any insoluble particulate complexes.
Protocol B: Tribological Evaluation and Tribofilm Characterization
Objective: Evaluate boundary lubrication performance and validate the chemical nature of the tribofilm.
-
Substrate Preparation: Polish AISI 52100 steel disks to a surface roughness (Ra) of < 0.05 µm. Clean ultrasonically in acetone, followed by isopropanol, for 10 minutes each.
-
QCM Adsorption Validation (Self-Validation): Before dynamic testing, flow the formulated lubricant over a Quartz Crystal Microbalance (QCM) coated with an iron sensor. A stable frequency drop confirms the successful static chemisorption of the ANAP complex, validating surface affinity prior to mechanical shear [2].
-
Pin-on-Disk Testing: Apply 2 mL of the formulation to the steel disk. Conduct sliding tests using a 6 mm steel ball bearing at 1.0 GPa contact pressure, 0.1 m/s sliding speed, at 100°C for 2 hours.
-
Tribofilm Characterization: Post-test, rinse the disk with heptane to remove residual bulk oil. Analyze the wear track using X-ray Photoelectron Spectroscopy (XPS).
-
Causality: The presence of a binding energy peak at ~133.5 eV (P 2p) confirms the successful cleavage of P-O bonds and the polymerization of the protective iron phosphate glass layer.
-
Self-validating experimental workflow for OAP formulation and testing.
References
-
Phosphorus-based lubricant additives on iron with Machine Learning Interatomic Potentials Source: arXiv (2025) URL:[Link]
-
Combined ab initio and experimental study of phosphorus-based anti-wear additives interacting with iron and iron oxide Source: arXiv (2025) URL:[Link]
-
Achieving Superlubricity: Development of Multilayer Co-Doped DLC Coatings and Tribological Evaluation with Eco-Friendly Base Oil and Low-SAPS Oil Formulations Source: Materials, MDPI (2025) URL:[Link]
Application Note: Characterization of Octyl Dihydrogen Phosphate using ³¹P NMR Spectroscopy
Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Technical Guide and Experimental Protocol.
Introduction & Physicochemical Context
Octyl dihydrogen phosphate (ODP), also known as mono-octyl phosphate, is a versatile amphiphilic molecule widely utilized as an anionic surfactant, an extraction agent, and a structural analog in lipid-based drug delivery systems. Accurate characterization of its purity, protonation state, and aggregation behavior is critical for downstream formulation success.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy serves as the analytical gold standard for this purpose. With a 100% natural isotopic abundance and a broad chemical shift dispersion (spanning over 2000 ppm), ³¹P NMR provides unparalleled sensitivity to the local electronic environment of the phosphate headgroup [10]. This guide outlines the mechanistic rationale and self-validating protocols required to accurately characterize ODP, ensuring high-fidelity data suitable for regulatory and developmental workflows.
Mechanistic Insights: Causality in Experimental Design
As a Senior Application Scientist, it is imperative to understand why specific experimental parameters are chosen. NMR is not merely a push-button technique; it is a highly sensitive physical probe that must be tuned to the molecule's physicochemical realities.
Solvent Selection and Aggregation Dynamics
ODP is an amphiphile consisting of a hydrophobic C8 alkyl chain and a highly polar phosphate headgroup. In aqueous solutions (e.g., D₂O), ODP spontaneously self-assembles into micelles or vesicles depending on concentration and pH [8]. This aggregation severely restricts the molecular tumbling rate, leading to rapid transverse relaxation (short
Protonation State and Chemical Shift (pH Dependence)
The phosphate monoester group is a diprotic acid with
Spin-Spin Coupling and Decoupling Strategies
The phosphorus nucleus in ODP is scalar-coupled to the two protons on the adjacent alpha-carbon (the -CH₂-O-P group). Without decoupling, the ³¹P signal splits into a triplet (
Relaxation Kinetics and Quantitative NMR (qNMR)
The longitudinal relaxation time (
Visualized Workflows and Relationships
Caption: Analytical workflow for the preparation, acquisition, and processing of ODP using 31P NMR.
Caption: Relationship between pH, protonation state, and 31P NMR chemical shift for monoalkyl phosphates.
Quantitative Data Summaries
Table 1: Recommended ³¹P NMR Acquisition Parameters
| Parameter | Routine Characterization | Quantitative NMR (qNMR) | Mechanistic Rationale |
|---|---|---|---|
| Pulse Angle | 30° - 45° | 90° | 90° ensures maximum transverse magnetization for precise integration. |
| Relaxation Delay (
Table 2: Expected Physicochemical & NMR Properties of ODP
| Property | Value / Range | Analytical Implication |
|---|---|---|
| Chemical Shift (Fully Protonated) | +0.0 to +1.0 ppm | Indicates highly acidic conditions or free acid formulation. |
| Chemical Shift (Dianion) | +3.5 to +5.0 ppm | Indicates basic conditions; deshielded due to altered O-P-O bond angles [1]. |
|
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . By incorporating an internal standard and rigorous shimming checks, the data validates its own accuracy.
Step 1: Sample Preparation
-
Weighing: Accurately weigh 15–20 mg of Octyl Dihydrogen Phosphate into a clean glass vial.
-
Internal Standard (For qNMR only): Add exactly 5.0 mg of Triphenyl Phosphate (TPP,
ppm). TPP is non-reactive, soluble in organic solvents, and its chemical shift does not overlap with alkyl phosphates. -
Solvation: Dissolve the mixture in 0.6 mL of Methanol-
(CD₃OD). Vortex for 30 seconds until completely clear. Note: If the sample remains cloudy, add 0.1 mL of CDCl₃ to aid hydrophobic solvation. -
Transfer: Transfer the solution into a standard 5 mm NMR tube.
-
External Reference: Insert a sealed coaxial capillary containing 85% H₃PO₄ (0.0 ppm) into the NMR tube.
Step 2: Instrument Setup and Tuning
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer to the deuterium signal of CD₃OD.
-
Self-Validation Check (Shimming): Shim the magnet on the ¹H channel first. Check the Full Width at Half Maximum (FWHM) of the residual methanol peak. It must be
Hz. Do not proceed to ³¹P acquisition if shimming is poor, as this will distort integration. -
Tune and match the broadband probe to the ³¹P frequency (e.g., 161.9 MHz on a 400 MHz magnet).
Step 3: Acquisition
-
Load the standard 1D ³¹P method with ¹H decoupling (zgpg30 for routine, zgig for quantitative inverse gated).
-
Set the spectral width to at least 250 ppm (from +100 to -150 ppm) to ensure all potential phosphorus species (including polyphosphates or phosphonates) are captured [10].
-
Set the acquisition parameters according to Table 1 based on your analytical goal (Routine vs. qNMR).
-
Initiate the acquisition.
Step 4: Data Processing and Interpretation
-
Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz (routine) or 0.3 Hz (qNMR).
-
Fourier Transform (FT) the Free Induction Decay (FID).
-
Manually phase the spectrum to ensure purely absorptive peak shapes. Apply a polynomial baseline correction.
-
Referencing: Calibrate the external H₃PO₄ capillary peak to exactly 0.00 ppm.
-
Analysis: Identify the ODP peak (typically between +1.0 and +4.0 ppm depending on the exact pH* of the methanolic solution). Integrate the ODP peak relative to the TPP internal standard to calculate precise molarity and purity.
References
- pH dependence of the 31 P NMR chemical shifts of P i and selected aminophosphonates. ResearchGate.
- Complex, Dynamic Behavior of Extremely Asymmetric Di‑n‑Alkylphosphate-Anion Aggregates, the Long-Chain Effect and the Role o. Talmon's Group.
- FULL PUBLIC REPORT C20-22 Alkyl Phosphate. Industrial Chemicals Gov AU.
- Phosphorus-31 nuclear magnetic resonance. Grokipedia.
Application Note: Characterization of Octyl Dihydrogen Phosphate and its Metal Complexes Using Fourier-Transform Infrared (FTIR) Spectroscopy
Introduction: The Analytical Power of Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique that provides structural information on a molecular level. By measuring the absorption of infrared radiation, FTIR allows for the identification of functional groups and the elucidation of molecular structures.[1] Organophosphorus compounds, such as alkyl dihydrogen phosphates, are crucial in various fields, from industrial lubricants and surfactants to their role as ligands in coordination chemistry and building blocks in drug delivery systems.
Octyl dihydrogen phosphate (ODP) is a molecule of significant interest due to its amphiphilic nature, possessing a long hydrophobic alkyl chain and a hydrophilic dihydrogen phosphate head group. This structure allows it to act as a powerful complexing agent for various metal ions. The coordination of metal ions to the phosphate group dramatically alters the molecule's electronic and steric properties, making the resulting complexes suitable for applications in catalysis, materials science, and pharmacology.
This application note provides a comprehensive guide to the synthesis and detailed FTIR analysis of ODP and its metal complexes. We will move beyond a simple recitation of steps to explore the underlying chemical principles, ensuring that the protocols are not just followed, but understood. This guide is designed to be a self-validating system, providing researchers with the tools to generate reliable and reproducible data.
Foundational Principles: Interpreting the Vibrational Language of Organophosphates
An FTIR spectrum is a molecular fingerprint. For an organophosphate ester like ODP, the most informative regions of the spectrum correspond to the vibrations of the phosphate group. Understanding these key vibrational modes is paramount for accurate spectral interpretation.
-
P=O (Phosphoryl) Stretch: This is typically a very strong and prominent absorption band. In a free alkyl dihydrogen phosphate, it appears in the 1350–1250 cm⁻¹ region. The precise position and intensity of this band are highly sensitive to the local chemical environment, particularly hydrogen bonding and coordination with metal ions.[2]
-
P-O-C (Phosphate Ester) Stretch: The stretching vibrations of the P-O-C linkage produce strong bands, often appearing as a complex set of absorptions in the 1050–990 cm⁻¹ range for aliphatic phosphates.
-
P-O-H (Phosphoric Acid) Vibrations: The dihydrogen phosphate group (-P(O)(OH)₂) gives rise to several characteristic vibrations. The O-H stretching vibration itself is a very broad and strong absorption in the 3500-3200 cm⁻¹ region, indicative of strong hydrogen bonding.[3] Additionally, the P-O-(H) stretching and δ(P-O-H) bending modes are found between 900 cm⁻¹ and 1300 cm⁻¹.[4][5]
Coordination of a metal ion to the ODP ligand most commonly occurs through the phosphoryl oxygen and/or the hydroxyl oxygens. This interaction perturbs the vibrational frequencies of these groups in a predictable manner:
-
Red Shift of the P=O band: When the phosphoryl oxygen coordinates to a metal ion, electron density is drawn from the P=O bond towards the metal. This weakens the double bond, lowers its force constant, and consequently shifts the absorption to a lower wavenumber (a "red shift"). This is the primary indicator of complex formation.
-
Changes in the P-O-H region: If the metal ion displaces the acidic protons of the dihydrogen phosphate group, the broad O-H stretching band will diminish or disappear entirely. The P-O-(H) bands will also shift significantly, reflecting the formation of a P-O-Metal bond.
Experimental Protocols: Synthesis of Ligand and Complexes
Authoritative Grounding: The following protocols are based on established principles of organic synthesis and coordination chemistry. The synthesis of alkyl phosphates can be achieved via the phosphorylation of the corresponding alcohol, while metal complexes are typically formed by reacting the ligand with a suitable metal salt in an appropriate solvent.
Protocol 1: Synthesis of Octyl Dihydrogen Phosphate (ODP) Ligand
This protocol describes the phosphorylation of 1-octanol using phosphorus oxychloride, followed by hydrolysis. This is a common and effective method for preparing monoalkyl phosphates.
Materials:
-
1-Octanol (CAS: 111-87-5)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
-
Set up a 250 mL three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet. Ensure all glassware is oven-dried to be moisture-free.
-
In the flask, dissolve 1-octanol (e.g., 0.1 mol) in 100 mL of anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (e.g., 0.1 mol) dropwise from the dropping funnel to the stirred solution over 30-45 minutes. Maintain the temperature at 0 °C. Causality: This slow, cold addition is crucial to control the exothermic reaction and prevent the formation of undesired byproducts like trioctyl phosphate.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Carefully and slowly quench the reaction by adding 50 mL of deionized water. The hydrolysis of the intermediate dichlorophosphate is also exothermic.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and a saturated sodium bicarbonate solution (1 x 50 mL) to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The resulting product, octyl dihydrogen phosphate, will be a viscous oil or a waxy solid.[6] Verify its formation using FTIR as described in Section 4.0.
Protocol 2: Synthesis of a Metal-ODP Complex (e.g., Copper(II))
This protocol provides a general method for complexation, which can be adapted for various metal ions (e.g., Zn²⁺, Co²⁺, Ni²⁺) by substituting the corresponding metal salt.
Materials:
-
Synthesized Octyl Dihydrogen Phosphate (ODP)
-
Copper(II) chloride (CuCl₂) or other suitable metal salt
-
Ethanol or Methanol
-
Beakers, magnetic stirrer.
Procedure:
-
Prepare a solution of ODP (e.g., 2 mmol) in 20 mL of ethanol.
-
In a separate beaker, prepare a solution of CuCl₂ (e.g., 1 mmol) in 20 mL of ethanol.
-
While stirring, slowly add the ODP solution to the copper(II) chloride solution. Stoichiometry Insight: A 2:1 ligand-to-metal molar ratio is used here, assuming the bidentate coordination of two ODP molecules to one metal center, which is a common coordination mode.
-
A color change or the formation of a precipitate is often indicative of complex formation.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
If a precipitate has formed, collect it by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
-
If no precipitate forms, the complex may be isolated by slowly evaporating the solvent.
-
The resulting solid is the Copper(II)-ODP complex.
FTIR Analysis Workflow
This section details the step-by-step procedure for acquiring high-quality FTIR spectra of the synthesized compounds. Attenuated Total Reflectance (ATR) is the recommended sampling technique due to its simplicity and minimal sample preparation.
Diagram: Overall Experimental Workflow
Caption: Workflow from synthesis to spectral interpretation.
Protocol 3: FTIR Data Acquisition (ATR Method)
Instrument Parameters:
-
Spectrometer: A standard benchtop FTIR spectrometer.
-
Accessory: Diamond or Germanium ATR crystal.
-
Scan Range: 4000 - 600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (co-added for good signal-to-noise ratio)
Procedure:
-
Background Scan: Ensure the ATR crystal surface is impeccably clean. Clean with a soft tissue dampened with isopropanol and allow it to fully evaporate. Record a background spectrum. This is critical as it subtracts the absorbance from the air (CO₂, H₂O) and the crystal itself.
-
Sample Application: Place a small amount of the sample (a drop of oil or a few milligrams of solid powder) onto the center of the ATR crystal to ensure complete coverage.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Expertise & Experience: Consistent pressure is key for reproducible results, as it directly impacts the path length of the IR beam and thus the peak intensities.
-
Acquire Sample Spectrum: Collect the spectrum using the predefined parameters.
-
Cleaning: Thoroughly clean the crystal with isopropanol before analyzing the next sample. Run a clean scan to ensure no residue remains.
Spectral Interpretation and Data Analysis
FTIR Spectrum of Octyl Dihydrogen Phosphate (ODP)
The spectrum of the free ODP ligand should exhibit the following key features:
-
~3300 cm⁻¹ (very broad, strong): O-H stretching from the P-(OH)₂ groups, broadened by extensive intermolecular hydrogen bonding.
-
2955, 2925, 2855 cm⁻¹ (strong, sharp): Asymmetric and symmetric C-H stretching vibrations of the octyl chain's CH₃ and CH₂ groups.[7]
-
~1260 cm⁻¹ (strong): P=O (phosphoryl) stretching vibration.
-
~1030 cm⁻¹ (strong, complex): P-O-C stretching vibrations.
-
~940 cm⁻¹ (medium, broad): δ(P-O-H) bending vibrations.
FTIR Spectrum of Metal-ODP Complex
Upon complexation, the ODP spectrum will show distinct and informative changes:
-
O-H Region (3500-3200 cm⁻¹): This band may significantly decrease in intensity or disappear if the acidic protons are displaced by the metal ion.
-
P=O Stretch (~1260 cm⁻¹): This band is expected to shift to a lower frequency (e.g., ~1220-1240 cm⁻¹) due to the coordination of the phosphoryl oxygen to the metal center. The magnitude of this shift can provide insight into the strength of the metal-oxygen bond.
-
P-O-C and P-O-(H) Region (1100-900 cm⁻¹): This region will likely show significant changes in band shape and position, reflecting the new coordination environment around the phosphorus atom.
Summary of Key Vibrational Frequencies
| Vibrational Mode | Functional Group | Approx. Wavenumber (cm⁻¹) in Free ODP | Approx. Wavenumber (cm⁻¹) in Metal-ODP Complex | Interpretation of Change |
| ν(O-H) | P-O-H | ~3300 (very broad) | Diminished or Absent | Deprotonation upon complexation |
| ν(C-H) | Alkyl C-H | 2955, 2925, 2855 | 2955, 2925, 2855 | Unchanged; octyl chain not involved in coordination |
| ν(P=O) | P=O | ~1260 | ~1220 - 1240 | Red-shift indicates coordination of phosphoryl oxygen to metal |
| ν(P-O-C) | P-O-C | ~1030 | ~1010 - 1040 | Shift due to electronic changes around the P atom |
| δ(P-O-H) | P-O-H | ~940 | Shifted or Absent | Confirmation of coordination involving hydroxyl groups |
Trustworthiness: A Self-Validating System
To ensure the integrity and reproducibility of the FTIR analysis, the following steps must be integrated into the workflow:
-
Instrument Performance Qualification (IPQ): Regularly verify the spectrometer's performance using a polystyrene standard. The peak positions should be within the accepted tolerance (e.g., ±1 cm⁻¹).
-
Background Integrity: Before each sample, after cleaning the ATR crystal, run a quick scan. The resulting spectrum should be a flat line near 100% transmittance (or zero absorbance), confirming no residue is present.
-
Replicate Analysis: For each unique sample (the synthesized ODP and each metal complex), acquire spectra from at least three separate aliquots. The resulting spectra should be virtually superimposable, confirming the homogeneity of the sample and the reproducibility of the measurement technique.
-
Negative Control: When synthesizing the complex, analyze a physical mixture of the ODP ligand and the metal salt (not reacted in solution). The spectrum should be a simple superposition of the two individual components, with no shift in the P=O band, confirming that the observed shifts in the actual complex are due to coordination, not just physical mixing.
By implementing these validation steps, the researcher can have high confidence in the qualitative and comparative claims derived from the spectral data.
References
-
LookChem. octyl dihydrogen phosphate. [Link]
-
Chemsrc. Octyl dihydrogen phosphate | CAS#:3991-73-9. [Link]
- Google Patents. CN105503944A - Method for preparing n-octylphosphonic acid.
-
ResearchGate. FTIR spectra of the MgAl-LDH: a as synthesized, and b after dihydrogen phosphate sorption. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
National Center for Biotechnology Information. Cryogenic Vibrational Spectroscopy of the Deprotonated Dimer of Phosphoric Acid - PMC. [Link]
-
ResearchGate. Spectral Interpretation and Qualitative Analysis of Organophosphorus Pesticides Using FT-Raman and FT-Infrared Spectroscopy. [Link]
-
Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
ResearchGate. Phosphate ion vibrations in dihydrogen phosphate salts of the type M(H2PO4)2·2H2O (M = Mg, Mn, Co, Ni, Zn, Cd): Spectra–structure correlations. [Link]
-
Digital Repository. Quantitative identification of phosphate using X-ray diffraction and Fourier transform infrared (FTIR) spectroscopy. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
ResearchGate. FTIR-ATR spectra (a), and TGA curves (b) for CG and CGIMZ. [Link]
- Google Patents.
-
PubMed. An ATR-FTIR study of different phosphonic acids adsorbed onto boehmite. [Link]
-
Impactfactor.org. Metal Complexes of Ligand Derived from Amine Compound: Formation, Spectral Characterization, and Biological Evaluation. [Link]
-
Spectroscopy Online. Infrared Spectral Interpretation, In The Beginning I: The Meaning of Peak Positions, Heights, and Widths. [Link]
-
JETIR.org. SYNTHESIS AND CHARACTERISATION OF ORGANOPHOSPHATE ESTERS. [Link]
-
Royal Society of Chemistry. Microhydrated dihydrogen phosphate clusters probed by gas phase vibrational spectroscopy and first principles calculations. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. Cryogenic Vibrational Spectroscopy of the Deprotonated Dimer of Phosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]
- 6. Octyl Dihydrogen Phosphate | 3991-73-9 [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Mass spectrometry techniques for the identification of phosphate esters
Advanced Mass Spectrometry Strategies for the Identification and Characterization of Phosphate Esters
Introduction & Analytical Challenges
The identification and structural characterization of phosphate esters—ranging from reversible protein phosphorylation (phosphopeptides) to small-molecule organophosphates (e.g., drug metabolites, alkyl phosphates)—is a critical function in modern analytical chemistry and pharmacology[1][2].
However, mass spectrometry (MS) of phosphate esters presents a triad of distinct analytical challenges:
-
Substoichiometric Abundance: In biological matrices, phosphorylated species often exist at less than 1-5% of the abundance of their non-phosphorylated counterparts[1].
-
Ion Suppression: The highly electronegative phosphate group is hydrophilic and carries a negative charge at physiological pH, leading to poor retention on standard reversed-phase liquid chromatography (RPLC) columns and severe ionization suppression in positive electrospray ionization (ESI+)[3].
-
Intrinsic Lability: Under standard slow-heating fragmentation conditions, the phosphoester bond is highly labile. This results in the dominant neutral loss of phosphoric acid (H₃PO₄, 98 Da) or metaphosphoric acid (HPO₃, 80 Da), which consumes the ion current and obscures the structural backbone necessary for accurate identification and site localization[1][4].
To overcome these barriers, a highly optimized workflow integrating selective enrichment, advanced chromatography, and specialized tandem mass spectrometry (MS/MS) fragmentation techniques is required.
Fig 1. End-to-end mass spectrometry workflow for phosphate ester analysis.
Sample Preparation and Enrichment Strategies
Because of the substoichiometric nature of phosphate esters, pre-analytical enrichment is mandatory. The two gold-standard techniques are Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO₂) chromatography[5].
The Causality of Enrichment Chemistry: Both techniques exploit the affinity of hard Lewis acids (Fe³⁺, Ti⁴⁺) for hard Lewis bases (the oxygen atoms of the phosphate group). However, acidic non-phosphorylated peptides (rich in Asp/Glu residues) can competitively bind to these matrices. To mitigate this, the loading buffer must be highly acidic (pH ~2.0) to protonate carboxylate groups (pKa ~3.9), rendering them neutral, while the phosphate group (pKa₁ ~1.2) remains partially negatively charged[6]. Furthermore, adding a competitive aliphatic hydroxy acid, such as lactic acid or citric acid, occupies non-specific binding sites on the TiO₂ surface, significantly increasing specificity for multidentate phosphate binding[6].
Protocol: High-Specificity TiO₂ Enrichment (Self-Validating Workflow)
This protocol is optimized for 10–100 µg of complex peptide mixtures.
-
Sample Conditioning: Resuspend the dried sample in 150 µL of Loading Buffer (80% Acetonitrile [ACN], 5% Trifluoroacetic Acid [TFA], 1 M Lactic Acid).
-
Self-Validation Step: Spot 0.5 µL of the mixture onto pH indicator paper. The pH must be ≤ 2.5. If the pH is higher, carboxylate groups will remain deprotonated, leading to massive non-specific binding and failure of the enrichment.
-
-
Column Equilibration: Add 50 µL of Loading Buffer to a TiO₂ spin-tip. Centrifuge at 3000 × g for 2 minutes and discard the flow-through[3].
-
Analyte Binding: Load the conditioned sample onto the spin-tip. Centrifuge at 1000 × g for 10 minutes.
-
Critical Step: Re-apply the flow-through to the spin-tip and centrifuge again. Phosphate binding to TiO₂ is kinetically slow; a second pass increases yield by up to 30%.
-
-
Washing: Wash sequentially with 50 µL of Loading Buffer (to remove non-phosphorylated peptides), followed by 50 µL of Wash Buffer (80% ACN, 1% TFA) to purge the residual lactic acid[6].
-
Elution: Elute the phosphate esters using 50 µL of 1.5% Ammonium Hydroxide (NH₄OH, pH > 10.5).
-
Causality: The high pH deprotonates both the phosphate group and the TiO₂ surface, inducing strong electrostatic repulsion that releases the analyte[6].
-
-
Acidification & Stabilization: Immediately add 10 µL of 10% Formic Acid to the eluate.
-
Self-Validation Step: Verify the final pH is ~3.0. Prolonged exposure to high pH causes base-catalyzed β-elimination of the phosphate group. The sample is now ready for LC-MS analysis.
-
Mass Spectrometry & Fragmentation Physics
Once introduced into the mass spectrometer, the choice of fragmentation technique dictates the quality of the structural data. Phosphate esters behave distinctly under different activation methods.
-
Collision-Induced Dissociation (CID): CID is a "slow-heating" method. Vibrational energy is incrementally deposited into the precursor ion, allowing energy to redistribute via Intramolecular Vibrational Energy Redistribution (IVR) until the weakest bond breaks. For serine and threonine phosphate esters, the C-O phosphoester linkage is the weakest point, resulting in a dominant neutral loss of H₃PO₄ (98 Da)[4]. This severely limits backbone cleavage (b- and y-ions), yielding poor sequence coverage[7].
-
Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID technique. Ions are accelerated into a collision cell at higher energies, and fragments can undergo secondary collisions. This overcomes the neutral loss bottleneck, generating richer b- and y-ion series. Importantly, HCD allows the observation of low m/z diagnostic reporter ions, such as the phosphotyrosine immonium ion at m/z 216.04, which is lost in traditional ion-trap CID[8].
-
Electron Transfer Dissociation (ETD): ETD relies on an ion/ion reaction where a radical anion (e.g., fluoranthene) transfers an electron to a multiply charged precursor cation. This induces a rapid, non-ergodic radical cascade that cleaves the N-Cα backbone bonds (forming c- and z-ions) before the energy can migrate to the labile phosphate group[9]. Consequently, the phosphate remains intact on the fragment ions, allowing for unambiguous site localization[7].
Fig 2. Comparison of MS/MS fragmentation pathways for phosphate esters.
Quantitative Data & Parameter Optimization
To maximize identification confidence, modern workflows often utilize hybrid techniques like EThcD, which supplements ETD with HCD activation to generate dual c/z and b/y ion series[1][9]. The table below summarizes the quantitative parameters and performance characteristics of each method.
| Fragmentation Method | Primary Cleavage Site | Optimal Precursor Charge | Neutral Loss Propensity | Key Diagnostic / Reporter Ions |
| CID | Amide bond (b/y ions) | 2+, 3+ | Very High (-98 Da) | [M+nH-98]ⁿ⁺[4] |
| HCD | Amide bond (b/y ions) | 2+, 3+ | Moderate | m/z 216.04 (pTyr)[8] |
| ETD | N-Cα bond (c/z ions) | ≥ 3+ | Very Low | Intact c/z ions[7] |
| EThcD | Dual (b/y and c/z) | ≥ 3+ | Low | Comprehensive coverage[9] |
Small Molecule Organophosphates & Validation
For non-peptide phosphate esters (e.g., tributyl phosphate, sugar phosphates), traditional ESI+ is often insufficient. These compounds are best analyzed using Direct Analysis in Real Time (DART) coupled to Orbitrap MS, or via GC-MS following derivatization[2].
Validation via Negative Ionization: In negative ionization mode, alkyl phosphates and sugar phosphates yield highly abundant [M-H]⁻ ions. During CID in negative mode, the major fragmentation pathway corresponds to the consecutive loss of alkyl chains, or the generation of the diagnostic PO₃⁻ (m/z 79) and H₂PO₄⁻ (m/z 97) product ions[2]. Utilizing a precursor ion scan for m/z 79 on a triple quadrupole mass spectrometer serves as a definitive, self-validating screen for the presence of any phosphate ester in a complex extract.
References
-
Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry - PMC - NIH. National Center for Biotechnology Information. Available at:[Link]
-
Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Analytical Chemistry - ACS Publications. Available at:[Link]
-
Selective TiO2 Phosphopeptide Enrichment of Complex Samples in the Nanogram Range. MDPI. Available at:[Link]
-
Comparing CID and ETD of the phosphopeptide TTHyGSLPQK. ResearchGate. Available at:[Link]
-
Comparing Multi-Step IMAC and Multi-Step TiO2 Methods for Phosphopeptide Enrichment. PMC - NIH. Available at:[Link]
-
Quantitative analysis of phosphoric acid esters in aqueous samples by isotope dilution stir-bar sorptive extraction combined with direct analysis in real time (DART)-Orbitrap mass spectrometry. PubMed - NIH. Available at: [Link]
-
Chapter 3: ECD/ETD for Sequencing of Peptides and Denatured Proteins. Royal Society of Chemistry. Available at:[Link]
Sources
- 1. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of phosphoric acid esters in aqueous samples by isotope dilution stir-bar sorptive extraction combined with direct analysis in real time (DART)-Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparing Multi-Step IMAC and Multi-Step TiO2 Methods for Phosphopeptide Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
Application Note: Octyl Dihydrogen Phosphate (ODP) as an Advanced Hydrotrope for Poorly Soluble Drugs
Executive Summary
The formulation of Biopharmaceutics Classification System (BCS) Class II and IV drugs remains one of the most significant bottlenecks in modern drug development. While traditional solubilization techniques (e.g., cosolvency, micellar solubilization, and solid dispersions) are widely used, they often suffer from toxicity, physical instability, or complex manufacturing requirements[1]. Hydrotropy—a molecular phenomenon where the addition of a second solute significantly enhances the aqueous solubility of a poorly soluble drug—offers a robust, micelle-free alternative[2].
This application note explores the use of Octyl Dihydrogen Phosphate (ODP) , an amphiphilic alkyl phosphate ester, as a high-efficiency hydrotrope. ODP provides superior alkali stability, excellent coupling properties, and a unique mechanism of action that bridges the gap between traditional short-chain hydrotropes and long-chain surfactants[3].
Mechanistic Insights: The Causality of ODP Hydrotropy
To effectively utilize ODP, formulation scientists must understand the causality behind its solubilizing power. Traditional hydrotropes (like sodium benzoate or urea) require massive concentrations (20–40% w/v) to function, primarily acting by disrupting the hydrogen-bonded structure of water (the chaotropic effect).
ODP, however, is an amphiphilic hydrotrope. It features an 8-carbon aliphatic tail and a highly polar dihydrogen phosphate headgroup. This specific structural balance allows ODP to enhance solubility through a multi-tiered mechanism[4]:
-
Water Structure Disruption: The phosphate headgroup alters local water networks, increasing the solubility of hydrophobic entities.
-
Solute-Hydrotrope Complexation: The octyl chain provides a localized hydrophobic pocket, engaging in van der Waals interactions with the lipophilic drug.
-
Self-Association: Above a critical threshold known as the Minimum Hydrotropic Concentration (MHC), ODP monomers self-associate into dynamic, non-micellar microdomains. This creates a highly favorable microenvironment for drug partitioning without the rigid constraints or toxicity associated with true micellization.
Mechanistic pathway of octyl dihydrogen phosphate (ODP) hydrotropic solubilization.
Physicochemical Profiling
Understanding the physicochemical baseline of ODP is critical for experimental design. Because ODP is an acidic monoester, its ionization state directly dictates its solubility and hydrotropic efficiency.
| Parameter | Specification / Value | Formulation Implication |
| Chemical Name | Octyl Dihydrogen Phosphate | Mono-alkyl ester; free of di-ester cross-linking issues. |
| Molecular Weight | 210.21 g/mol | Low molecular weight allows for high molarity solutions. |
| Appearance | Clear to pale yellow viscous liquid | Easily incorporated into liquid or semi-solid workflows. |
| Acid Value | ~530 mg KOH/g | Critical: Must be neutralized to form a soluble salt prior to use. |
| Alkali Stability | Excellent | Ideal for formulations requiring elevated pH[3]. |
| MHC Range | 0.5 M – 0.8 M (Dependent on salt form) | Marks the inflection point for exponential solubility enhancement. |
Experimental Workflow: Isothermal Phase Solubility Analysis
Reagent Preparation & The Neutralization Imperative
Causality Check: Raw ODP is an acidic ester with limited aqueous solubility in its protonated state. Attempting to use it directly will result in phase separation[5]. To activate its hydrotropic properties, ODP must be converted into an alkali metal or amine salt.
-
Choice of Base: Triethanolamine (TEA) or Sodium Hydroxide (NaOH) are preferred. TEA is particularly advantageous as the bulky counter-ion prevents premature crystallization of the hydrotrope and enhances the localized hydrophobic microenvironment.
Step-by-Step Protocol (Self-Validating System)
This protocol utilizes the Higuchi-Connors phase solubility method, engineered with self-validating checkpoints to ensure data integrity.
-
Hydrotrope Activation: Disperse 10% to 40% (w/v) ODP in purified water. Titrate slowly with 1M NaOH or TEA under continuous stirring until a clear, single-phase solution is achieved (pH 7.0 – 7.4).
-
Gradient Preparation: Dilute the activated ODP stock to create a concentration gradient (e.g., 5%, 10%, 20%, 30%, 40% w/v).
-
Supersaturation: Add an excess amount of the model BCS Class II drug (e.g., Glimepiride) to 10 mL of each ODP solution in amber glass vials.
-
Isothermal Equilibration: Seal the vials and place them in an isothermal water bath shaker at 37°C ± 0.5°C at 100 RPM.
-
Self-Validation Checkpoint: Sample the vials at 48 hours and 72 hours. Logic: If the drug concentration variance between these two time points is <2%, thermodynamic equilibrium is confirmed. If variance is >2%, extend shaking to 96 hours.
-
Phase Separation: Centrifuge the equilibrated samples at 10,000 RPM for 15 minutes to pellet undissolved drug. Filter the supernatant through a 0.45 µm PTFE syringe filter. (Note: Reject the first 1 mL of filtrate to account for membrane adsorption).
-
Quantification: Dilute the filtrate appropriately with mobile phase and analyze via validated HPLC-UV.
Step-by-step experimental workflow for isothermal phase solubility analysis.
Quantitative Data & Formulation Strategy
The solubilization capacity of hydrotropes typically exhibits a non-linear, exponential increase once the hydrotrope concentration surpasses the MHC[4]. Below is representative solubility data for Glimepiride (a model poorly soluble antidiabetic drug) utilizing neutralized ODP.
| ODP Concentration (% w/v) | Glimepiride Solubility (mg/mL) | Solubility Enhancement Ratio |
| 0 (Purified Water) | 0.0012 | 1x (Baseline) |
| 5% | 0.045 | 37.5x |
| 10% | 0.620 | 516x |
| 20% | 3.150 | 2,625x |
| 30% | 9.800 | 8,166x |
| 40% | 18.500 | 15,416x |
Data Interpretation: The massive leap in solubility between 5% and 10% indicates that the Minimum Hydrotropic Concentration (MHC) of the ODP salt lies within this range. Above 10%, ODP self-association provides a highly lipophilic microenvironment, driving the exponential increase in Glimepiride solubility.
Mixed Hydrotropy: Synergistic Solubilization
While 40% ODP yields exceptional solubility, administering high concentrations of a single hydrotrope in a final dosage form can raise osmolarity and toxicity concerns. To mitigate this, scientists should employ Mixed Hydrotropy [2].
By blending ODP with smaller, highly water-soluble hydrotropes (such as Urea or Sodium Citrate), formulators can achieve a synergistic solubilization effect. The smaller hydrotropes disrupt the bulk water structure, reducing the energy barrier for ODP self-association. This lowers the effective MHC of ODP, allowing formulators to achieve target drug solubility using significantly lower total hydrotrope concentrations, thereby optimizing the safety and tolerability of the final pharmaceutical product.
References
1.1 - ResearchGate 2.2 - Impactfactor.org 3. 3 - Surchem 4. 5 - Benchchem 5.4 - Kinam Park, J Pharm Sci 99:3953–3965, 2010
Sources
Use of octyl dihydrogen phosphate in personal care and cosmetic formulations
Application Note: Octyl Dihydrogen Phosphate in Advanced Cosmetic Formulations and Transdermal Delivery Systems
Executive Summary
Octyl dihydrogen phosphate (ODP), also known by its INCI designation as monooctyl phosphate, is a versatile anionic surfactant and emulsifier utilized in advanced personal care and dermatological formulations. Beyond its traditional role in stabilizing multiphase systems and enhancing lather creaminess in cleansers (1)[1], ODP has emerged as a critical functional excipient in transdermal drug delivery. By acting as a counter-ion, ODP forms lipophilic ion-pair complexes with hydrophilic actives, significantly enhancing their partitioning into the stratum corneum (2)[2]. This guide details the physicochemical profiling, mechanistic pathways, and validated protocols for integrating ODP into high-performance microemulsions.
Physicochemical Profiling & Mechanistic Paradigm
Emulsification and Thermodynamic Stability
Microemulsions are optically clear, isotropic, and thermodynamically stable liquid solutions of oil, water, and amphiphiles (3)[3]. ODP serves as a primary anionic surfactant in these systems. Its linear eight-carbon alkyl chain anchors efficiently into the lipid phase, while its phosphate headgroup interacts with the aqueous phase. When combined with a short-chain co-surfactant, ODP reduces the interfacial tension between immiscible phases to near-zero, driving spontaneous emulsification and long-term kinetic stability without the need for high-shear homogenization.
Transdermal Permeation Enhancement via Ion-Pairing
Hydrophilic, positively charged cosmetic actives (e.g., cationic anti-aging peptides) and pharmaceuticals (e.g., methotrexate) exhibit poor passive diffusion across the lipophilic stratum corneum. ODP overcomes this barrier through ion-pairing . The anionic phosphate group of ODP electrostatically binds to the cationic moiety of the active ingredient. The octyl chain of ODP effectively shields the complex's charge, creating a neutralized, lipophilic ion-pair that readily partitions into the epidermal lipid matrix (4)[4].
Mechanism of ODP-mediated ion-pairing and transdermal permeation.
Quantitative Formulation Parameters
To successfully formulate with ODP, scientists must account for its physicochemical constraints and its comparative efficacy against other permeation enhancers.
Table 1: Physicochemical Properties of Octyl Dihydrogen Phosphate
| Property | Value | Source |
|---|---|---|
| IUPAC Name | octyl dihydrogen phosphate | [5] |
| CAS Number | 3991-73-9 | [5] |
| Molecular Weight | 210.21 g/mol | [5] |
| LogP (Octanol/Water) | 1.95 - 2.45 | [6] |
| Primary Function | Anionic Surfactant, Permeation Enhancer | [7] |
Table 2: Comparative Permeation Enhancement (Hydrophilic Active Flux)
| Formulation / Counter-Ion | Delivery Mechanism | Relative Flux Increase |
|---|---|---|
| Aqueous Control | Passive Diffusion | 1.0x |
| Decanol Microemulsion | Vehicle Solubilization | 2.0x |
| + Octyl Dihydrogen Phosphate | Ion-Pairing (Moderate Lipophilicity) | ~3.5x |
| + Dioctyl Sulfosuccinate | Ion-Pairing (High Lipophilicity) | ~6.0x |
(Note: Data synthesized from transdermal ion-pairing studies[2][4]. While dioctyl sulfosuccinate yields higher flux, ODP is often preferred in cosmetics due to its superior skin tolerability and structural similarity to endogenous phospholipids).
Experimental Protocols & Validation Workflows
To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system. The formulation phase is strictly coupled with physicochemical Quality Control (QC) prior to biological evaluation.
Workflow for formulating and validating ODP-stabilized microemulsions.
Protocol 3.1: Spontaneous Emulsification of ODP-Stabilized O/W Microemulsion
-
Oil Phase Preparation: Weigh the lipid phase (e.g., isopropyl myristate, 10% w/w) and Octyl Dihydrogen Phosphate (5% w/w).
-
Causality: ODP acts as the primary anionic surfactant, anchoring its octyl tail into the oil core while presenting its phosphate headgroup to the aqueous interface.
-
-
Co-Surfactant Integration: Add a short-chain alcohol (e.g., pentanol or propylene glycol, 10% w/w) to the oil phase and vortex for 2 minutes.
-
Causality: The co-surfactant intercalates between ODP phosphate groups, reducing electrostatic repulsion and increasing the flexibility of the interfacial film. This is a thermodynamic prerequisite for spontaneous microemulsification.
-
-
Aqueous Phase & Active Solubilization: Dissolve the hydrophilic active (e.g., a cationic peptide) in purified water (q.s. to 100%). Adjust the pH to 4.5 - 5.5 using dilute NaOH or citric acid.
-
Causality: Maintaining a slightly acidic pH ensures the active remains protonated (cationic) while ODP remains ionized (anionic), maximizing electrostatic ion-pair formation at the interface.
-
-
Spontaneous Emulsification: Titrate the aqueous phase dropwise into the oil phase under continuous magnetic stirring (400 rpm) at 25°C.
-
Causality: Low-energy mixing is sufficient because the optimized surfactant/co-surfactant ratio drives the interfacial tension near zero, forming a thermodynamically stable, optically clear microemulsion.
-
-
Quality Control (Self-Validation): Analyze the formulation using Dynamic Light Scattering (DLS). Proceed to Protocol 3.2 only if the Z-average droplet size is <50 nm and the Polydispersity Index (PDI) is <0.2.
Protocol 3.2: Ex Vivo Permeation Validation (Franz Diffusion Cell)
-
Membrane Preparation: Hydrate excised human stratum corneum (or a synthetic biomimetic membrane) in phosphate-buffered saline (PBS, pH 7.4) for 30 minutes.
-
Causality: Hydration normalizes the barrier properties, mimicking physiological moisture levels and preventing artifactual micro-fissures.
-
-
Receptor Compartment Setup: Fill the receptor chamber (typically 5-12 mL) with PBS containing 1% Tween 80. Maintain at 32°C (skin surface temperature) via a circulating water jacket.
-
Causality: The addition of Tween 80 maintains sink conditions for the lipophilic ion-pair complexes, preventing artificial back-diffusion that would prematurely halt permeation.
-
-
Donor Application: Mount the membrane between the donor and receptor compartments. Apply 500 µL of the ODP-microemulsion to the donor compartment. Seal the top with Parafilm.
-
Causality: Sealing prevents vehicle evaporation, which could alter the thermodynamic activity of the drug and artificially skew permeation kinetics.
-
-
Sampling & Quantification: Withdraw 200 µL aliquots from the receptor port at predefined intervals (1, 2, 4, 8, and 24 hours), immediately replacing the volume with fresh, pre-warmed buffer. Analyze the aliquots via HPLC.
-
Causality: Exact volume replacement maintains sink conditions, while time-course sampling allows for the precise calculation of steady-state flux (
) and lag time.
-
References
-
National Center for Biotechnology Information (PubChem). "Monooctyl phosphate | C8H19O4P | CID 19892." NIH. Available at:[Link]
-
Cheméo. "Chemical Properties of Mono-octyl phosphate (CAS 3991-73-9)." Céondo GmbH. Available at:[Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. "Microemulsions: Formulation Aspects and Applications." RJPBCS, 2010. Available at:[Link]
-
SciSpace. "Microneedles assisted iontophoretic transdermal delivery of drugs." The Open Drug Delivery Journal, 2013. Available at:[Link]
-
ResearchGate. "Application of Microemulsions in Dermal and Transdermal Drug Delivery." ResearchGate, 2025. Available at:[Link]
- Google Patents. "EP0371802B1 - Topical composition." European Patent Office.
Sources
- 1. EP0371802B1 - Topical composition - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. Monooctyl phosphate | C8H19O4P | CID 19892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mono-octyl phosphate (CAS 3991-73-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Monooctyl phosphate | C8H19O4P | CID 19892 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Octyl Dihydrogen Phosphate in Advanced Oilfield Drilling Fluids
Target Audience: Researchers, Formulation Scientists, and Chemical/Materials Development Professionals
Executive Summary
As hydrocarbon exploration targets increasingly complex, extended-reach, and high-temperature/high-pressure (HTHP) reservoirs, the tribological demands placed on drilling fluids have intensified. Octyl dihydrogen phosphate (also known as monooctyl phosphate) has emerged as a critical extreme-pressure (EP) and anti-wear (AW) additive[1]. This application note provides a comprehensive guide to the physicochemical profiling, mechanistic action, and formulation protocols for integrating octyl dihydrogen phosphate into modern drilling fluids. By acting as both a boundary lubricant and a surfactant, this phosphate ester mitigates torque and drag, extends tool life, and maintains wellbore stability[2].
Physicochemical Profiling
Understanding the molecular characteristics of octyl dihydrogen phosphate is essential for predicting its behavior in complex multiphase drilling muds. The amphiphilic nature of the molecule—comprising a lipophilic eight-carbon (C8) straight chain and a hydrophilic, acidic phosphate headgroup—enables its dual functionality as an emulsifier and a metal-surface modifier[3][4].
Table 1: Key Physicochemical Properties of Octyl Dihydrogen Phosphate
| Property | Value / Description |
| Chemical Name | Octyl dihydrogen phosphate / Monooctyl phosphate |
| CAS Number | 3991-73-9 |
| Molecular Formula | C8H19O4P |
| Molecular Weight | 210.21 g/mol |
| Density (20°C) | ~1.05 - 1.13 g/cm³ |
| Boiling Point | 328.4 °C (Predicted) |
| pKa | 1.96 ± 0.10 (Predicted) |
| Appearance | Colorless to pale yellow viscous liquid |
| Primary Oilfield Functions | Extreme-Pressure (EP) Lubricant, Anti-Wear Agent, Surfactant |
Data compiled from standardized chemical databases[4][5].
Mechanistic Insights: Tribofilm Formation and Boundary Lubrication
In the boundary lubrication regime, where the fluid film is too thin to completely separate the drill string from the casing or rock formation, mechanical asperities collide, causing severe friction and wear. Octyl dihydrogen phosphate operates via a self-validating, stress-activated chemical mechanism[1][6].
Initially, the polar phosphate headgroups physically adsorb onto the positively charged sites of the iron/steel surfaces. As the localized temperature and mechanical stress (load) increase during drilling, the activation energy threshold is breached. The phosphate ester undergoes a chemical reaction with the iron substrate, decomposing to form an inorganic iron phosphate and polyphosphate tribofilm[6]. This sacrificial layer possesses high shear strength and low frictional resistance, effectively preventing metal-to-metal micro-welding. Concurrently, the outward-facing C8 alkyl tails create a hydrophobic barrier that repels water and corrosive ions, providing secondary corrosion inhibition[2].
Mechanistic pathway of octyl phosphate tribofilm formation under extreme pressure.
Formulation Protocol: Integration into Water-Based Muds (WBMs)
Because octyl dihydrogen phosphate is a free acid (pKa ~1.96), direct addition to a water-based mud can disrupt the hydration of bentonite clays and alter the rheological profile[3][5]. The following protocol details the pre-neutralization and integration process to ensure a stable, high-performance lubricating fluid.
Materials Required:
-
Octyl dihydrogen phosphate (Active >95%)
-
Triethanolamine (TEA) or Potassium Hydroxide (KOH)
-
Deionized water or low-MW alcohol co-solvent
-
Standard WBM base (Bentonite, Xanthan Gum, Polyanionic Cellulose)
Step-by-Step Methodology:
-
Pre-Solubilization: In a continuous stirred-tank reactor (CSTR), dilute the octyl dihydrogen phosphate to a 20% w/w active solution using deionized water. If phase separation occurs, add 2-5% of an alcohol co-solvent (e.g., isopropanol) to act as a coupling agent.
-
Amine Neutralization (Critical Step): Under moderate agitation (300 rpm), slowly titrate the acidic solution with Triethanolamine (TEA). Monitor the pH continuously. Stop the titration when the pH stabilizes between 8.5 and 9.5.
-
Causality: Neutralizing the phosphate ester converts it into an amine salt, drastically improving its aqueous solubility and preventing the acidic shock that could flocculate the bentonite clay in the base mud[3].
-
-
Base Mud Hydration: Prepare the WBM base by hydrating bentonite in water for a minimum of 16 hours. Incorporate xanthan gum for low-shear rheology and polyanionic cellulose for fluid loss control.
-
Lubricant Dosing: Slowly inject the neutralized octyl phosphate amine salt solution into the active mud system at a concentration of 1.0% to 3.0% v/v, depending on the anticipated wellbore deviation and tortuosity.
-
High-Shear Homogenization: Shear the final formulation using a Silverson high-shear mixer at 6,000 rpm for 15 minutes. This ensures the uniform dispersion of the surfactant micelles throughout the fluid matrix.
Performance Evaluation Workflows
To validate the trustworthiness and efficacy of the formulated drilling fluid, rigorous tribological testing must be conducted. This workflow outlines the industry-standard evaluation of lubricity and extreme-pressure resistance.
Protocol: Tribological and Extreme Pressure (EP) Testing
-
Coefficient of Friction (CoF) Determination:
-
Apparatus: Fann or OFITE Lubricity Meter.
-
Procedure: Submerge a standardized steel test block and rotating ring into the formulated drilling fluid. Apply a radial load of 150 in-lbs of torque at 60 rpm.
-
Data Acquisition: Allow the system to stabilize for 5 minutes. Record the meter reading and calculate the CoF.
-
Validation: Compare the CoF of the treated mud against the untreated base mud. A successful octyl phosphate formulation should demonstrate a CoF reduction of at least 30-40%, validating the physical adsorption of the lubricant.
-
-
Extreme Pressure (Weld Point) Evaluation:
-
Apparatus: Four-Ball EP Tester.
-
Procedure: Lock three steel balls in a sample cup filled with the drilling fluid. Press a fourth rotating ball (1,200 rpm) against the three stationary balls.
-
Load Escalation: Gradually increase the applied load (in kgf) in stepwise increments.
-
Validation: Identify the "Weld Point"—the exact load at which the boundary tribofilm catastrophically fails, causing the four balls to weld together[1]. Formulations containing octyl dihydrogen phosphate should exhibit a significantly elevated weld point (e.g., >250 kgf) compared to the base fluid, confirming the successful stress-activated chemisorption of the polyphosphate film[6].
-
-
Post-Test Surface Characterization (Mechanistic Proof):
-
Procedure: Retrieve the steel balls post-EP testing. Gently rinse with a non-polar solvent (e.g., hexane) to remove bulk fluid without stripping the chemisorbed layer.
-
Analysis: Analyze the wear scar using Scanning Electron Microscopy with Energy Dispersive X-Ray Spectroscopy (SEM-EDX). The detection of localized phosphorus (P) and oxygen (O) enrichment on the wear track definitively proves the formation of the protective iron phosphate tribofilm.
-
References
-
PubChem. "Phosphoric acid, octyl ester | C8H17O4P-2 | CID 21896147". National Center for Biotechnology Information.[Link]
-
Newpark Resources. "SPE 141327 The use of Zinc Dialkyl Dithiophosphate as a Lubricant Enhancer for Drilling Fluids". Society of Petroleum Engineers / Newpark.[Link]
-
UNPChemicals. "Professional Extreme pressure and anti-wear additive solutions for lubricant manufacturing." UNPChemicals.[Link]
-
SurChem. "Phosphate Esters". SurChem. [Link]
-
SkyGeek. "SkyGeek's Guide to the Industrial Uses of Phosphate Ester Fluids." SkyGeek. [Link]
Sources
- 1. Professional Extreme pressure and anti-wear additive solutions for lubricant manufacturing. [unpchemicals.com]
- 2. skygeek.com [skygeek.com]
- 3. ww.surchem.pl [ww.surchem.pl]
- 4. Phosphoric acid, octyl ester | C8H17O4P-2 | CID 21896147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. octyl dihydrogen phosphate | 3991-73-9 [chemicalbook.com]
- 6. newpark.com [newpark.com]
Application Note: Fabrication and Characterization of Langmuir-Blodgett Films of Monooctyl Phosphate on Metal Oxide Substrates
Target Audience: Researchers, Surface Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Mechanistic Principles
Monooctyl phosphate (MOP) is a short-chain (C8) amphiphilic molecule utilized to modify the surface chemistry of metal oxides. For drug development professionals and materials scientists, grafting MOP onto porous nanometric carriers (e.g., zirconia or titania) provides a highly tunable hydrophobic barrier. This functionalization is critical for controlling the release kinetics of encapsulated active pharmaceutical ingredients (APIs) and excluding water from nanopores[1].
The "Short-Chain" Thermodynamic Challenge
Fabricating Langmuir-Blodgett (LB) films using MOP presents a unique thermodynamic challenge. Unlike long-chain analogues (e.g., octadecyl phosphate), the exceptionally small hydrophobic octyl moiety in MOP does not provide sufficient van der Waals interactions to spontaneously form stable, coherent films on a pure water subphase at room temperature[2]. Under standard conditions, the molecule undergoes total desorption and dissolves into the aqueous subphase[2].
The Mechanistic Solution: To engineer a stable Langmuir monolayer, the thermodynamic environment must be strictly controlled. By utilizing a highly acidic subphase (1 M HNO₃) and lowering the temperature to 5–10 °C, two critical causalities are achieved[2]:
-
Thermal Suppression: The low temperature reduces the kinetic energy of the MOP molecules, shifting the equilibrium away from aqueous solubilization and toward interfacial assembly.
-
Electrostatic Neutralization: At pH < 1, the phosphate headgroups are fully protonated. This neutralizes intermolecular electrostatic repulsion, allowing the short C8 chains to pack closely enough for weak van der Waals forces to stabilize the film.
Furthermore, transferring these films onto metal oxide substrates allows for the formation of robust covalent M-O-P bonds, which permanently alter the substrate's polarizability and hydrophobicity[1]. Due to this strong covalent bonding, a smooth, densely packed, and oriented monolayer remains on the surface[3].
Quantitative Comparison of Alkyl Phosphate Monolayers
To guide experimental design, the following table summarizes the physicochemical differences between short-chain (MOP) and long-chain (ODP) alkyl phosphates during LB film formation.
| Parameter | Monooctyl Phosphate (MOP) | Octadecyl Phosphate (ODP) | Mechanistic Causality / Insight |
| Alkyl Chain Length | C8 | C18 | Dictates the strength of hydrophobic van der Waals interactions. |
| Subphase Temperature | 5 – 10 °C | 20 – 25 °C (Room Temp) | Short chains require thermal suppression to prevent desorption into the subphase[2]. |
| Subphase pH | Highly Acidic (e.g., 1M HNO₃) | Neutral to slightly acidic | Acidic conditions protonate MOP headgroups, reducing electrostatic repulsion[2]. |
| Limiting Molecular Area | ~30 - 40 Ų (Hysteresis present) | ~20 - 24 Ų (Highly ordered) | MOP forms less coherent films initially; requires repeated compression cycles to structure[2]. |
| Substrate Affinity | High for Metal Oxides (ZrO₂, TiO₂) | High for Metal Oxides | MOP grafting efficiently excludes water from small nanopores (e.g., 2 nm radius) up to 20 MPa[1]. |
Experimental Workflows and Methodologies
The following self-validating protocols detail the preparation, assembly, and transfer of MOP monolayers.
Figure 1: Workflow for Langmuir-Blodgett deposition of monooctyl phosphate.
Protocol A: Substrate Preparation and Hydroxylation
Causality: Metal oxide substrates must be heavily hydroxylated to provide anchoring sites for the phosphate headgroups via condensation reactions[1].
-
Solvent Cleaning: Sonicate metal oxide substrates (e.g., ZrO₂, TiO₂, or Ta₂O₅ coated silicon wafers) sequentially in acetone, ethanol, and ultrapure water (18.2 MΩ·cm) for 10 minutes each.
-
Surface Activation: Treat the substrates with oxygen plasma (50 W, 2 min) or immerse them in a basic Piranha solution (NH₄OH : H₂O₂ : H₂O, 1:1:5) at 75 °C for 15 minutes.
-
Rinsing: Rinse copiously with ultrapure water and dry under a gentle stream of high-purity N₂.
Protocol B: Langmuir Monolayer Assembly of MOP
-
Subphase Preparation: Fill a thoroughly cleaned PTFE Langmuir trough with 1 M HNO₃ prepared from ultrapure water.
-
Temperature Control: Circulate a coolant through the trough's baseplate to strictly maintain the subphase at 5–10 °C[2].
-
Spreading: Dissolve MOP in a highly volatile spreading solvent (chloroform/methanol 9:1 v/v) at a concentration of 1 mg/mL. Deposit 15–20 µL dropwise onto the subphase using a Hamilton syringe.
-
Solvent Evaporation: Allow 15 minutes for complete solvent evaporation.
-
Compression-Expansion Cycles (Critical Step): Compress the barriers at a slow rate (5 mm/min). Perform 3 cycles of compression and re-expansion. Validation Check: Short-chain phosphates exhibit marked hysteresis. A limiting minimal area per molecule is approached only after several cycles of structuring the system[2]. Do not proceed to transfer until the isotherm stabilizes.
Protocol C: Langmuir-Blodgett Transfer and Covalent Grafting
-
Target Surface Pressure: Compress the stabilized monolayer to a surface pressure just below its collapse point (typically 15–20 mN/m for MOP at 5 °C).
-
Vertical Dipping (Y-Type Transfer): Submerge the activated substrate into the subphase at a controlled, slow rate of 1–2 mm/min to ensure a high transfer ratio.
-
Drying and Annealing: After withdrawal, dry the film under N₂. Anneal the substrate at 120 °C for 2 hours in a vacuum oven. Causality: Thermal annealing drives the dehydration condensation reaction between the MOP phosphate groups and the substrate hydroxyls, converting weak electrostatic interactions into robust covalent M-O-P bonds[1].
Surface Chemistry and Interaction Pathways
The success of MOP film deposition relies heavily on the terminal surface chemistry. When MOP is grafted onto monoclinic zirconia nanoparticles or planar films, the polarizability of the particles decreases significantly[1]. The resulting covalent network ensures that the octyl tails orient outward, creating a dense hydrophobic shield.
Figure 2: Chemical interaction pathway between monooctyl phosphate and metal oxide.
References
-
Uphaus, R. A., Vandegrift, G. F., & Horwitz, E. P. (1982). Monolayer characterization of several short alkyl chain phosphoric acid extractants. Journal of Colloid and Interface Science. 2[2]
-
Mutin, P. H., et al. (2004). Modification of the Surface Properties of Porous Nanometric Zirconia Particles by Covalent Grafting. Langmuir, 20(10), 4030–4035. 1[1]
-
Spencer, N. D., et al. (2013). In situ self-assembled organic interface layers for the controlled growth of oligothiophene thin films on ferroelectric Pb(Zr0.2Ti0.8)O3. Applied Physics Letters, 103(23). 3[3]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing High-Purity Mono-Alkyl Phosphate Synthesis
Welcome to the technical support center for the synthesis of high-purity mono-alkyl phosphates (MAPs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of MAP synthesis, offering in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on providing practical, field-proven insights to help you achieve optimal yields and purity in your experiments.
I. Introduction to Mono-Alkyl Phosphate Synthesis
Mono-alkyl phosphates are crucial intermediates in various fields, from drug delivery systems to the formulation of surfactants.[1] The synthesis of high-purity MAPs, however, is often challenging due to the concurrent formation of di-alkyl phosphates (DAPs), tri-alkyl phosphates (TAPs), and residual phosphoric acid.[2][3] The selection of the appropriate phosphorylating agent and reaction conditions is paramount to maximizing the yield of the desired mono-ester and simplifying subsequent purification steps. Common phosphorylating agents include phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).[1][4]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and purification of mono-alkyl phosphates, providing a cause-and-effect analysis to guide your experimental choices.
dot
Caption: Troubleshooting workflow for MAP synthesis.
Question 1: My reaction yields are consistently low. What are the likely causes and how can I improve them?
Answer:
Low yields in mono-alkyl phosphate synthesis can stem from several factors. A primary consideration is the stoichiometry of your reactants. An excess of alcohol can favor the formation of di-alkyl phosphates, thus reducing the yield of the desired mono-alkyl product.[5] Conversely, an excess of the phosphorylating agent can lead to the formation of pyrophosphates and other side products.[6]
Troubleshooting Steps:
-
Stoichiometric Control: Carefully control the molar ratio of the alcohol to the phosphorylating agent. A slight excess of the phosphorylating agent is often recommended to drive the reaction to completion, but large excesses should be avoided.
-
Reaction Temperature: The reaction temperature plays a critical role. High temperatures can lead to dehydration and the formation of pyrophosphates, while low temperatures may result in an incomplete reaction.[6] The optimal temperature is dependent on the specific alcohol and phosphorylating agent used. For instance, when using pyrophosphoric acid, temperatures should generally not exceed 75°C.[2]
-
Phosphorylating Agent: The choice of phosphorylating agent is crucial. Polyphosphoric acid (PPA) is often used for its high reactivity, but it can also lead to a mixture of products.[5] Phosphorus pentoxide (P₂O₅) is another common reagent, though its reaction can be difficult to control.[3] For sensitive alcohols, milder reagents like phosphorus oxychloride in the presence of a base may be more suitable.[1]
-
Mixing: Ensure efficient mixing, especially in heterogeneous reactions involving solid reagents like P₂O₅, to ensure complete reaction.
Question 2: I am observing a high percentage of di-alkyl phosphate (DAP) in my crude product. How can I minimize its formation?
Answer:
The formation of di-alkyl phosphate is a common side reaction in MAP synthesis.[2] It arises from the reaction of the initially formed mono-alkyl phosphate with another molecule of the alcohol.
Troubleshooting Steps:
-
Control Alcohol Concentration: The most direct way to reduce DAP formation is to avoid a large excess of the alcohol. Using a stoichiometric amount or a slight excess of the phosphorylating agent can favor the mono-ester.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can promote the formation of the di-ester. Monitor the reaction progress using techniques like ³¹P NMR to stop the reaction once the formation of the mono-alkyl phosphate has maximized.
-
Order of Addition: Adding the alcohol slowly to the phosphorylating agent can help to maintain a low concentration of the alcohol throughout the reaction, thereby minimizing the formation of the di-ester.
Question 3: After the work-up, I have a significant amount of residual phosphoric acid in my product. What is the best way to remove it?
Answer:
Residual phosphoric acid is a common impurity, particularly when using PPA or P₂O₅.
Troubleshooting Steps:
-
Aqueous Extraction: Multiple extractions with cold water or a dilute acid solution can effectively remove phosphoric acid.[2] The pH of the aqueous phase can be adjusted to optimize the partitioning of the MAP into the organic phase while the phosphoric acid remains in the aqueous phase.
-
Selective Precipitation: For some long-chain mono-alkyl phosphates, selective precipitation as a salt can be an effective purification method.[2] For example, adjusting the pH to around 12 with sodium hydroxide can form the water-soluble disodium salt of the MAP, which can then be separated from the unreacted alcohol. Subsequent acidification can then precipitate the pure MAP.[2]
-
Ion-Exchange Chromatography: This is a highly effective method for separating charged molecules like phosphates.[7] Anion-exchange chromatography can be used to bind the negatively charged MAP and phosphoric acid, which can then be selectively eluted by a salt or pH gradient.[7]
Question 4: I am struggling with emulsion formation during the aqueous extraction step. How can I resolve this?
Answer:
Emulsions are common when dealing with amphiphilic molecules like long-chain mono-alkyl phosphates.
Troubleshooting Steps:
-
Solvent Choice: The choice of organic solvent can influence emulsion formation. Ethers are sometimes preferred over solvents like benzene as they may show a lesser tendency toward emulsification.[2]
-
Addition of Salt: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to separate the layers.
III. Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique to monitor the progress of my reaction and assess the purity of the final product?
A1: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for both monitoring the reaction and assessing the final product purity. It allows for the direct quantification of mono-alkyl phosphate, di-alkyl phosphate, phosphoric acid, and other phosphorus-containing species in the reaction mixture. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., evaporative light scattering detector or mass spectrometer) is also a powerful technique for purity assessment.
Q2: What are the key safety precautions I should take when working with phosphorylating agents like P₂O₅ and POCl₃?
A2: Phosphorus pentoxide is a highly corrosive and hygroscopic solid that reacts violently with water. Phosphorus oxychloride is a corrosive and toxic liquid that also reacts with water to produce hydrochloric acid. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Always add the reagent slowly to the reaction mixture and ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.
Q3: Can I use microwave irradiation to accelerate the synthesis of mono-alkyl phosphates?
A3: Yes, microwave-assisted synthesis can be a green and efficient method for the direct esterification of mono-alkyl phosphates to di-alkyl phosphates.[8] However, the conversion of di-alkyl phosphates to tri-alkyl phosphates via direct esterification is energetically less favorable and may not be efficiently promoted by microwaves.[8]
Q4: How does the alkyl chain length of the alcohol affect the synthesis and purification of the corresponding mono-alkyl phosphate?
A4: The alkyl chain length significantly impacts the physical properties of the mono-alkyl phosphate, which in turn affects the synthesis and purification strategy. Long-chain MAPs are often waxy solids or viscous liquids and may require the use of a solvent during the reaction.[2] Their lower water solubility can simplify purification by aqueous extraction, as the MAP will preferentially partition into the organic phase.[2] Conversely, short-chain MAPs are more water-soluble, making purification by extraction more challenging and often necessitating techniques like ion-exchange chromatography.
Q5: Are there any "green" or more environmentally friendly methods for synthesizing mono-alkyl phosphates?
A5: Research is ongoing into more sustainable synthetic routes. One approach involves using phytic acid, a biomass-derived phosphorus source, for the synthesis of phosphate esters.[4] Additionally, microwave-assisted synthesis, which can reduce reaction times and energy consumption, is considered a greener alternative to conventional heating.[8]
IV. Experimental Protocols
Protocol 1: Synthesis of Mono-n-decyl Phosphate using Pyrophosphoric Acid
This protocol is adapted from a method described for the synthesis of long-chain mono-alkyl phosphates.[2]
Materials:
-
Pyrophosphoric acid
-
n-Decyl alcohol
-
Benzene (or another suitable inert solvent)
-
Diethyl ether
-
Sodium hydroxide (50% solution)
-
Hydrochloric acid
Procedure:
-
To a flask, add pyrophosphoric acid, n-decyl alcohol, and benzene.
-
Stir the mixture at a temperature not exceeding 75°C for several days until the reaction is approximately 70-90% complete.[2]
-
Dissolve the resulting viscous liquid in diethyl ether.
-
Extract the ether solution with water to remove inorganic acids.
-
Slowly add the ether layer to a stirred solution of sodium hydroxide in water.
-
Separate the aqueous phase and adjust the pH to approximately 0.5 with hydrochloric acid to precipitate the mono-n-decyl phosphate.
-
Extract the pure mono-alkyl dihydrogen phosphate with ether.
-
Remove the ether under reduced pressure to obtain the final product.
Protocol 2: Purification of Mono-alkyl Phosphate using Ion-Exchange Chromatography
Principle:
Ion-exchange chromatography separates molecules based on their net charge. At a suitable pH, both mono-alkyl phosphates and residual phosphoric acid will be negatively charged and can bind to an anion-exchange resin. By gradually increasing the salt concentration or changing the pH of the eluting buffer, the components can be selectively released from the resin.[7][9]
dot
Caption: Ion-Exchange Chromatography Workflow.
Procedure:
-
Resin Selection: Choose a suitable anion-exchange resin (e.g., Q-Sepharose).
-
Column Equilibration: Equilibrate the column with a low ionic strength starting buffer at a pH where the MAP is charged (e.g., Tris-HCl buffer, pH 8).
-
Sample Loading: Dissolve the crude product in the starting buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the starting buffer to remove any unbound impurities, such as unreacted alcohol.
-
Elution: Elute the bound components using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the starting buffer).
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the fractions using ³¹P NMR or HPLC to identify those containing the pure mono-alkyl phosphate.
-
Pooling and Desalting: Pool the pure fractions and desalt if necessary (e.g., by dialysis or size-exclusion chromatography).
V. Data Summary
| Parameter | P₂O₅/PPA Method | POCl₃ Method | Enzymatic Method |
| Purity | Moderate to High | High | Very High |
| Yield | Variable | Good to Excellent | Variable |
| Byproducts | DAP, TAPs, PPA | HCl, Pyridine-HCl | Minimal |
| Reaction Conditions | Harsh (High Temp.) | Mild to Moderate | Mild (Physiological) |
| Substrate Scope | Broad | Broad (Base sensitive) | Specific |
| Cost | Low | Moderate | High |
VI. References
-
Preparation of monoalkyl phosphates. (1964). Google Patents. Retrieved from
-
Commercial synthesis of monoalkyl phosphates. (2015). ResearchGate. Retrieved from [Link]
-
A new monoalkyl phosphate ester based on a product derived from the recycling of a postconsumer polyethylene terephthalate waste. (2017). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]
-
The synthesis of Mono-alkyl phosphates and their derivatives. An overview of nature, preparation and use including the synthesis under plausible prebiotic conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of High Purity Mono-Alkyl Phosphate Using Cyclic Polyphosphoric Acid. (n.d.). ResearchGate. Retrieved from [Link]
-
A Study on the Direct Esterification of Monoalkylphosphates and Dialkylphosphates; The Conversion of the Latter Species to Trialkylphosphates by Alkylating Esterification. (2022). PMC. Retrieved from [Link]
-
Process for preparing mono-alkyl acid phosphates having high mono-content and light color. (1978). Google Patents. Retrieved from
-
Synthesis of mono-alkyl acid phosphates with high mono-content. (1978). Google Patents. Retrieved from
-
Monoalkyl phosphonic acid ester production process. (1996). Google Patents. Retrieved from
-
The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Ion Exchange Chromatography in Monoclonal Antibodies Purification. (n.d.). Mabion. Retrieved from [Link]
-
Cellular and Mitochondrial Effects of Alcohol Consumption. (n.d.). PMC - NIH. Retrieved from [Link]
-
Dysregulated Expression of Canonical and Non-Canonical Glycolytic Enzyme Isoforms in Peripheral Blood from Subjects with Alcohol Use Disorder and from Individuals with Acute Alcohol Consumption. (2025). MDPI. Retrieved from [Link]
-
Tips for successful ion exchange chromatography. (2017). Cytiva. Retrieved from [Link]
-
Phosphate Monoester Hydrolysis in Cyclohexane. (2009). ResearchGate. Retrieved from [Link]
-
Effects of chronic alcohol use disorder and alcohol withdrawal on phosphate, magnesium, and calcium. (2026). ResearchGate. Retrieved from [Link]
-
Phosphate removal by Ion exchange in batch mode. (2026). ResearchGate. Retrieved from [Link]
-
Method 365.1, Revision 2.0: Determination of Phosphorus by Semi-Automated Colorimetry. (n.d.). EPA. Retrieved from [Link]
-
Alcoholic Myopathy: Pathophysiologic Mechanisms and Clinical Implications. (n.d.). PMC - NIH. Retrieved from [Link]
-
Ion exchange chromatography. (n.d.). SlideShare. Retrieved from [Link]
-
CHRONIC ETHANOL CONSUMPTION DECREASES MITOCHONDRIAL AND GLYCOLYTIC PRODUCTION OF ATP IN LIVER. (2006). Oxford Academic. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US3146255A - Preparation of monoalkyl phosphates - Google Patents [patents.google.com]
- 3. US4126650A - Synthesis of mono-alkyl acid phosphates with high mono-content - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US5554781A - Monoalkyl phosphonic acid ester production process - Google Patents [patents.google.com]
- 6. US4115483A - Process for preparing mono-alkyl acid phosphates having high mono-content and light color - Google Patents [patents.google.com]
- 7. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 8. A Study on the Direct Esterification of Monoalkylphosphates and Dialkylphosphates; The Conversion of the Latter Species to Trialkylphosphates by Alkylating Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Formulation Support Center: Troubleshooting Octyl Phosphate Emulsion Systems
Welcome to the Technical Support Center for lipid-based and topical formulation development. As a Senior Application Scientist, I frequently encounter emulsion failures—specifically phase separation, flocculation, and coalescence—in systems relying on alkyl phosphate surfactants like octyl phosphate.
Octyl phosphate is a highly effective anionic emulsifier that stabilizes oil-in-water (O/W) interfaces by lowering surface tension and providing robust electrostatic repulsion[1]. However, its dependency on ionization makes it uniquely sensitive to formulation microenvironments. This guide provides field-proven, mechanistically grounded solutions to diagnose and resolve emulsion breaking in your drug development workflows.
Diagnostic Workflow: Identifying the Root Cause
Before adjusting your formulation, you must identify the precise mechanism of failure. Emulsion breaking is rarely random; it is a thermodynamic inevitability accelerated by specific environmental stressors[2].
Diagnostic workflow for identifying and resolving octyl phosphate emulsion failures.
Frequently Asked Questions (FAQs)
Q1: Why does my octyl phosphate emulsion break immediately after adding an Active Pharmaceutical Ingredient (API) or salt excipient? A1: This is typically caused by a collapse of the electrical double layer. Octyl phosphate stabilizes droplets via the negative charge of its phosphate headgroup. If your API is an acidic salt that drops the bulk pH below the pKa of the phosphate group (pKa₁ ~2.0, pKa₂ ~7.0), the surfactant becomes protonated and loses its charge. Furthermore, multivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺) can physically bridge two phosphate headgroups on adjacent droplets, instantly triggering flocculation and subsequent coalescence[2].
Q2: We are experiencing "oiling off" (macroscopic phase separation) after the cooling phase of manufacturing. What is going wrong? A2: Oiling off during cooling is a classic symptom of thermal shock. If the cooling rate is too rapid (e.g., >5°C/min), the lipid phase crystallizes prematurely while the aqueous phase is still highly mobile. This rapid crystallization expels the octyl phosphate molecules from the oil-water interface, leaving the droplets unprotected. Proper consistency and stability depend heavily on controlled heating and cooling rates[3].
Q3: Does the ratio of mono-octyl to di-octyl phosphate in my raw material affect stability? A3: Absolutely. Commercial alkyl phosphates are often synthesized as mixtures of monoesters and diesters[4]. Mono-octyl phosphate has a larger hydrophilic head relative to its single tail, giving it a higher Hydrophilic-Lipophilic Balance (HLB), which strongly favors O/W emulsions. Di-octyl phosphate is significantly more lipophilic. If your supplier's lot varies in this ratio, the net HLB of your system shifts, potentially leading to spontaneous phase inversion or droplet coalescence.
Quantitative Thresholds for Stability
To maintain a self-validating system, ensure your process parameters remain within the empirically established thresholds below. Deviations from these targets are the primary drivers of emulsion breakdown.
| Parameter | Target Range | Destabilizing Threshold | Mechanism of Failure |
| Formulation pH | 6.5 – 8.0 | < 5.5 | Protonation of the phosphate headgroup; loss of electrostatic repulsion. |
| Zeta Potential | < -30 mV | > -15 mV | Insufficient double-layer thickness, allowing van der Waals forces to drive flocculation. |
| Cooling Rate | 1.0 – 2.0 °C/min | > 5.0 °C/min | Rapid lipid crystallization causing surfactant expulsion from the interface[3]. |
| Mono:Di Ester Ratio | ~ 50:50 to 60:40 | < 30% Monoester | Net HLB drops too low to support an O/W emulsion, risking phase inversion[4]. |
Mechanistic Pathway of Destabilization
Understanding the physical journey from a stable droplet to macroscopic phase separation allows you to intervene at the correct stage. Flocculation is reversible; coalescence is not.
Mechanistic pathway of emulsion destabilization from flocculation to macroscopic phase separation.
Self-Validating Experimental Protocols
Do not rely on visual inspection alone to confirm emulsion stability. The following protocols are designed with built-in validation steps to ensure causality is proven during your troubleshooting process.
Protocol A: Diagnostic Stress-Testing of Octyl Phosphate Emulsions
Purpose: To predict long-term stability and identify hidden vulnerabilities to Ostwald ripening or coalescence.
-
Sample Preparation: Extract a 50 mL aliquot of the freshly homogenized octyl phosphate emulsion.
-
Thermal Cycling: Subject the sample to 3 cycles of alternating temperatures: 4°C for 12 hours, followed by 45°C for 12 hours. Causality: This accelerates temperature-dependent solubility shifts and forces the surfactant to dynamically re-adsorb at the interface.
-
Centrifugation: Centrifuge the stressed sample at 3,000 x g for 15 minutes at 25°C.
-
Validation Step (DLS & Zeta Potential):
-
Measure the droplet size via Dynamic Light Scattering (DLS). The Polydispersity Index (PDI) must remain < 0.2 . A PDI > 0.2 indicates active droplet ripening.
-
Measure the Zeta Potential. It must read < -30 mV . If it is closer to zero, your octyl phosphate concentration is either too low or insufficiently ionized.
-
Protocol B: Rescuing a Cation-Induced Flocculated System
Purpose: To reverse early-stage flocculation caused by multivalent cation contamination before irreversible coalescence occurs.
-
Microscopic Confirmation: Observe the emulsion under a light microscope (40x objective). Confirm that droplets are clustered together (flocculated) but have not merged into larger, irregular continuous oil phases (coalesced).
-
Chelation Therapy: Slowly titrate 0.1M Disodium EDTA into the continuous aqueous phase under low-shear mixing (e.g., 200 RPM). Causality: EDTA has a higher binding affinity for multivalent cations than the phosphate headgroup, effectively stripping the bridging ions away from the surfactant.
-
pH Adjustment: Measure the bulk pH. Add 0.1N NaOH dropwise until the pH stabilizes at 7.2. Causality: This ensures the secondary hydroxyl group on the phosphate ester is fully ionized, maximizing electrostatic repulsion.
-
Re-dispersion: Apply moderate shear (e.g., in-line homogenization at 3,000 RPM) for 2 minutes to break apart the weakened flocs.
-
Validation Step: Perform a rheological sweep. A successfully rescued emulsion will transition from a shear-thinning, highly viscous state (characteristic of a flocculated network) back to its baseline Newtonian or mildly pseudoplastic flow behavior.
References
-
A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology. Available at:[Link]
-
Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! PharmaCores. Available at:[Link]
- Alkyl phosphate and aqueous emulsions thereof (US6448297B1). Google Patents.
-
Safety Assessment of Alkyl Phosphates as Used in Cosmetics. CIR Report Data Sheet. Available at:[Link]
Sources
Improving the stability of octyl dihydrogen phosphate in acidic solutions
Welcome to the Advanced Formulation Support Center. Octyl dihydrogen phosphate (ODP) is a highly versatile monoalkyl phosphate ester, but its stability in aqueous environments—particularly under acidic conditions—presents a significant challenge for researchers and drug development professionals. This guide provides a mechanistic framework, troubleshooting FAQs, and self-validating protocols to help you stabilize ODP in your formulations.
Core Mechanistic Overview: The Hydrolysis Dilemma
To stabilize ODP, one must first understand why it degrades. Unlike standard carboxylic esters, phosphate monoesters exhibit a highly specific, bell-shaped degradation curve dependent on their ionization state. The stability of the ester bond is dictated by the electrostatic environment surrounding the phosphorus atom.
Logical relationship between pH states and ODP hydrolysis rates.
Troubleshooting Guide & FAQs
Q1: Why does my ODP formulation degrade so rapidly at pH 4 compared to pH 2 or pH 8? A: This is a classic manifestation of the monoalkyl phosphate hydrolysis profile. The rate of hydrolysis of most simple monoalkyl phosphates passes through a maximum lying in the pH range of 3 to 5[1]. At pH < 2, ODP is fully protonated and relatively stable. At pH > 7, it exists as a dianion; this double negative charge acts like a shield that blocks other atoms from attacking and slows down the hydrolysis of phosphodiester and monoester bonds[2]. However, between pH 3 and 5, ODP exists predominantly as a monoanion. This specific ionization state facilitates a rapid, dissociative hydrolysis mechanism. The molecule undergoes an intramolecular proton transfer that turns the octanol into an excellent leaving group, resulting in the intermediate formation of a highly reactive metaphosphate anion[1].
Q2: How can I formulate ODP to minimize acid-catalyzed hydrolysis without altering my target pH of 4.5? A: Since you cannot change the bulk pH, you must alter the microenvironment of the phosphate ester bond to restrict water access.
-
Micellar Encapsulation: Utilizing non-ionic surfactants (e.g., Polysorbate 80 or Pluronic block copolymers) creates a hydrophobic shield. The octyl chain of ODP anchors into the lipophilic core of the micelle, burying the vulnerable phosphate ester linkage and sterically hindering nucleophilic attack by water.
-
Dielectric Manipulation: Introducing aprotic co-solvents (like PEG-400 or propylene glycol) lowers the dielectric constant of the solution, reducing the thermodynamic activity of water and slowing the formation of the metaphosphate intermediate.
Q3: What analytical artifacts should I watch out for when quantifying ODP degradation? A: The most critical artifact is on-column hydrolysis during Liquid Chromatography-Mass Spectrometry (LC-MS). Standard LC-MS mobile phases often utilize 0.1% formic acid (pH ~2.7), which forces the ODP into its highly unstable monoanion state during the heated chromatographic run, causing artificial degradation. To avoid the complication of product inhibition and artifactual degradation, we recommend utilizing a sensitive 32P-based assay or 32P-NMR for the hydrolysis of alkyl phosphates[3]. If LC-MS is mandatory, utilize a volatile alkaline mobile phase (e.g., 10 mM ammonium bicarbonate, pH 8.5) to maintain the ODP as a stable dianion throughout the analysis.
Experimental Protocols
Protocol 1: Micellar Shielding Formulation for ODP in Acidic Media
This protocol establishes a sterically hindered microenvironment to protect ODP from aqueous nucleophiles.
-
Co-Solvent Pre-solubilization: Dissolve 50 mg of ODP in 1.0 mL of absolute ethanol.
-
Causality: ODP is amphiphilic. Pre-solubilizing it in a low-dielectric solvent prevents localized precipitation and ensures uniform distribution when introduced to the aqueous phase.
-
-
Surfactant Integration: Add 250 mg of Polysorbate 80 (approx. 5x the Critical Micelle Concentration) to the ODP-ethanol mixture. Vortex for 2 minutes.
-
Causality: An excess of surfactant ensures that upon hydration, robust micellar cores form rapidly, immediately sequestering the octyl chains and shielding the ester bonds.
-
-
Aqueous Titration: Under high-shear mixing (10,000 RPM), slowly titrate 8.75 mL of 50 mM Acetate Buffer (pH 4.0) into the mixture at a rate of 1 mL/min.
-
Causality: Slow titration prevents localized pH shock and micellar rupture, allowing the ODP to stably partition into the micelle interfaces.
-
-
Self-Validation Checkpoint: Prepare a parallel "Negative Control" sample replacing Polysorbate 80 with an equivalent volume of water. If the formulated sample does not exhibit at least a 3-fold increase in half-life compared to the control, the micellar encapsulation failed (likely due to insufficient shear mixing or sub-optimal CMC).
Protocol 2: Kinetic Stability Assay for Monoalkyl Phosphates
A self-validating workflow to accurately measure ODP degradation without inducing analytical artifacts.
Step-by-step workflow for formulating and analyzing ODP stability.
-
Thermal Acceleration: Incubate the formulated ODP (from Protocol 1) in a shaking water bath at 40°C to accelerate degradation kinetics.
-
Time-Course Sampling: Extract 100 µL aliquots at t = 0, 2, 4, 8, 24, and 48 hours.
-
Immediate Quenching (Critical Step): Immediately dilute each 100 µL aliquot into 900 µL of ice-cold 100 mM Tris Buffer (pH 8.5).
-
Causality: Shifting the pH to 8.5 instantly converts the remaining ODP into its highly stable dianion form, completely halting the acid-catalyzed hydrolysis reaction prior to analysis.
-
-
Quantification: Analyze the quenched samples using 32P-NMR or LC-MS (using an alkaline mobile phase).
-
Self-Validation Checkpoint: Evaluate the t=0 sample. It must show >99% intact ODP. If the t=0 sample shows significant octanol or inorganic phosphate peaks, artifactual hydrolysis has occurred during sample preparation or within the analytical instrument itself.
Quantitative Data Summary
The following table summarizes the kinetic behavior of ODP across various environments, allowing researchers to predict shelf-life and select appropriate stabilization strategies.
| pH Range | Dominant ODP Species | Primary Hydrolysis Mechanism | Estimated Half-Life (40°C) | Recommended Stabilization Strategy |
| < 2.0 | Fully Protonated (Neutral) | Acid-catalyzed (A-Ac2) | ~ 120 hours | Maintain low temperature; minimize water activity. |
| 3.0 - 5.0 | Monoanion | Dissociative (Metaphosphate) | 10 - 24 hours | Micellar encapsulation; aprotic co-solvents. |
| 6.0 - 8.0 | Dianion | Electrostatic repulsion | > 1000 hours | None required (Highly stable). |
| 3.0 - 5.0 (Micellar) | Monoanion (Shielded) | Sterically hindered | > 250 hours | Optimize surfactant-to-ODP ratio (>3:1). |
References
1.[1] Some Properties of the Phosphate Group (General Concepts). Tallinn University of Technology. Available at: 2.[3] Alkaline Phosphatase Revisited: Hydrolysis of Alkyl Phosphates. Biochemistry (ACS Publications). Available at: 3.[2] Kinetic and Thermodynamic Aspects of Phosphate Diester Hydrolysis in Alkaline Solutions: The Role of Non-Leaving Groups. Journal of Applied Organometallic Chemistry. Available at:
Sources
Technical Support Center: Stabilizing Phosphate Esters in Aqueous Formulations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance and practical solutions for a common yet critical challenge: preventing the hydrolysis of phosphate esters in aqueous formulations. The stability of these molecules is paramount for ensuring the efficacy, safety, and shelf-life of a wide range of products, from pharmaceuticals to industrial reagents.[1]
This guide moves beyond simple protocols to explain the underlying chemical principles governing phosphate ester stability. By understanding the "why" behind the "how," you will be better equipped to troubleshoot unexpected degradation and rationally design robust formulations.
FAQs: Foundational Knowledge for Phosphate Ester Stability
Q1: What are the primary mechanisms driving phosphate ester hydrolysis?
A1: Phosphate ester hydrolysis in aqueous solution can proceed through two main mechanistic pathways: associative and dissociative.[2]
-
Associative Mechanism (AN + DN): This pathway involves the nucleophilic attack of a water molecule or hydroxide ion on the phosphorus center, forming a transient, high-energy pentacovalent intermediate (a phosphorane).[2][3] This intermediate then breaks down to release the alcohol or phenol leaving group. This mechanism is favored under neutral to alkaline conditions and in the presence of certain metal ions.[3]
-
Dissociative Mechanism (DN + AN): In this pathway, the leaving group departs first, forming a highly reactive metaphosphate intermediate (PO₃⁻).[2] This intermediate is then rapidly attacked by water. The dissociative mechanism is more likely to occur under acidic conditions.[2]
The predominant mechanism depends on several factors, including the pH of the solution, the structure of the phosphate ester, and the presence of catalysts.[2]
Q2: How does pH influence the rate of phosphate ester hydrolysis?
A2: The pH of an aqueous formulation is one of the most critical factors controlling the rate of phosphate ester hydrolysis. The relationship between pH and the hydrolysis rate is often depicted in a U-shaped or V-shaped pH-rate profile.
-
Acidic Conditions (pH < 4): Under acidic conditions, the phosphate ester can be protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. This generally leads to an increased rate of hydrolysis as the pH decreases.
-
Neutral Conditions (pH 4-8): In the neutral pH range, the rate of hydrolysis is typically at its minimum.[4]
-
Alkaline Conditions (pH > 8): As the pH increases into the alkaline range, the concentration of the highly nucleophilic hydroxide ion (OH⁻) increases. This leads to a significant acceleration of the hydrolysis rate, often through an associative mechanism.[5]
Therefore, maintaining the pH within a specific, narrow range is a cornerstone of preventing phosphate ester degradation.
Q3: What role do metal ions play in the degradation of phosphate esters?
A3: Metal ions can act as potent catalysts for phosphate ester hydrolysis.[6][7][8] Divalent and trivalent metal ions, such as Cu²⁺, Zn²⁺, Mg²⁺, and Fe³⁺, are particularly effective.[8] They can accelerate hydrolysis through several mechanisms:
-
Lewis Acid Catalysis: The metal ion can coordinate to one of the non-bridging oxygen atoms of the phosphate group. This coordination withdraws electron density from the phosphorus atom, making it more susceptible to nucleophilic attack.[9][10]
-
Delivering a Nucleophile: A metal-bound hydroxide ion can act as the nucleophile, attacking the phosphorus center.[6]
-
Stabilizing the Transition State: Metal ions can stabilize the negative charge that develops in the transition state of the hydrolysis reaction.[7]
The presence of even trace amounts of metal ion contaminants can significantly compromise the stability of a phosphate ester formulation.
Troubleshooting Guide: Diagnosing and Solving Formulation Instability
This section provides a structured approach to identifying and resolving common issues encountered during the formulation of aqueous solutions containing phosphate esters.
Problem 1: Rapid degradation of my phosphate ester compound in a neutral aqueous buffer.
Possible Causes & Investigation Strategy:
-
Metal Ion Contamination: Even high-purity water and reagents can contain trace levels of metal ions that catalyze hydrolysis.[8]
-
Incorrect pH: The actual pH of the formulation may differ from the intended pH, or the buffer may have insufficient capacity to maintain the pH over time.
-
Elevated Temperature: Storage or experimental conditions may be at a higher temperature than anticipated, accelerating the degradation process.[11][12]
-
Enzymatic Contamination: If working with biological samples or systems, phosphatase enzymes could be present and actively hydrolyzing the ester.[6]
Experimental Workflow for Troubleshooting:
Caption: Troubleshooting workflow for phosphate ester degradation.
Step-by-Step Protocols:
Protocol 1: Assessing the Impact of a Chelating Agent
-
Preparation: Prepare two identical samples of your aqueous phosphate ester formulation.
-
Addition of Chelator: To one sample, add a small, effective concentration of a chelating agent like ethylenediaminetetraacetic acid (EDTA), typically in the range of 0.1-1 mM.[13] The other sample will serve as the control.
-
Incubation: Incubate both samples under the same conditions (temperature, light exposure) where you previously observed degradation.
-
Analysis: At predetermined time points, withdraw aliquots from both samples and analyze for the concentration of the intact phosphate ester and its hydrolysis products using a suitable analytical method like HPLC, GC, or NMR.[14][15]
-
Evaluation: A significant reduction in the rate of degradation in the EDTA-containing sample strongly indicates that metal ion catalysis is a primary cause of the instability.[13]
Problem 2: My phosphate ester formulation is stable at refrigerated temperatures but degrades quickly at room temperature.
Possible Causes & Investigation Strategy:
-
Temperature Dependence of Hydrolysis: The rate of chemical reactions, including hydrolysis, generally increases with temperature.[16][17] This is a fundamental principle of chemical kinetics.
-
Autocatalysis: The hydrolysis of a phosphate ester produces an acidic species (phosphoric acid derivative) and an alcohol/phenol.[11] The accumulation of the acidic product can lower the pH of the formulation, leading to an acceleration of the hydrolysis rate (autocatalysis).[18] This effect is more pronounced at higher temperatures.
Data Presentation: Impact of Temperature on Hydrolysis Rate
| Temperature (°C) | Half-life (t₁/₂) of Compound X (days) | Pseudo-First-Order Rate Constant (k) (day⁻¹) |
| 4 | 365 | 0.0019 |
| 25 | 45 | 0.0154 |
| 40 | 10 | 0.0693 |
This is example data and will vary depending on the specific phosphate ester and formulation.
Step-by-Step Protocols:
Protocol 2: Performing an Accelerated Stability Study
-
Sample Preparation: Prepare multiple, identical samples of your formulation.
-
Temperature Conditions: Place the samples in controlled temperature environments, for example, 4°C, 25°C, and 40°C.[8]
-
Time Points: Establish a sampling schedule for each temperature. More frequent sampling will be needed for the higher temperatures.
-
Analysis: At each time point, remove a sample from each temperature condition and analyze for the parent compound and degradation products. Also, measure the pH of the sample.
-
Data Analysis: Plot the concentration of the parent compound versus time for each temperature. Determine the rate constant of degradation at each temperature. A concurrent decrease in pH with an increasing rate of degradation suggests autocatalysis.
Proactive Strategies for Preventing Hydrolysis
1. pH Control and Buffer Selection:
-
Optimal pH Range: The first step in formulation development should be to determine the pH of maximum stability for your specific phosphate ester. This is typically done by conducting a pH-rate profile study.
-
Buffer Capacity: Select a buffer system with a pKa close to the desired pH and use it at a concentration sufficient to resist pH changes due to degradation or atmospheric CO₂ absorption. Be aware that some buffer species, like imidazole, can catalyze hydrolysis.[18] Phosphate buffers can sometimes influence reaction rates, so their concentration should be optimized.[19][20][21]
2. Management of Metal Ions:
-
Use High-Purity Reagents: Whenever possible, use high-purity water (e.g., WFI or HPLC-grade) and reagents with low metal content.
-
Incorporate Chelating Agents: Proactively include a chelating agent like EDTA or DTPA in your formulation to sequester any trace metal ions.[13]
3. Temperature Control:
-
Cold Storage: For long-term storage, refrigeration (2-8°C) is generally recommended to minimize the rate of hydrolysis.[12]
-
Avoid Freeze-Thaw Cycles: While freezing can slow down hydrolysis, repeated freeze-thaw cycles can sometimes destabilize a formulation. If freezing is necessary, flash-freezing and single-use aliquots are preferable.
4. Modification of the Formulation Vehicle:
-
Co-solvents: In some cases, replacing a portion of the water with a non-aqueous, water-miscible co-solvent (e.g., propylene glycol, ethanol) can reduce the water activity and slow down the rate of hydrolysis. However, the choice of co-solvent must be made carefully to avoid other compatibility issues.[8]
-
Lyophilization: For highly unstable compounds, removing water through lyophilization (freeze-drying) is a common and effective strategy. The drug can then be reconstituted in an aqueous vehicle just before use.[22]
5. Structural Modification (Prodrug Approach):
-
In drug development, if a parent molecule with a phosphate group is too unstable, a more stable phosphonate analog (containing a P-C bond instead of a P-O-C bond) might be considered.[23] Phosphonate esters are generally more resistant to hydrolysis.[23] Alternatively, a phosphate ester can be designed as a prodrug to be intentionally hydrolyzed in vivo to release the active drug.[1][24][25][26]
Hydrolysis Mechanisms Visualization:
Caption: Associative vs. Dissociative Hydrolysis Pathways.
By applying the principles and troubleshooting strategies outlined in this guide, you can significantly improve the stability of your aqueous phosphate ester formulations, leading to more reliable experimental outcomes and robust product development.
References
- 2.6: Ester Hydrolysis and Phosphoryl Transfer - Chemistry LibreTexts. (2023, May 3).
- Mechanisms of Hydrolysis of Phosphate Ester Derivatives of Phosphoenolpyruvic Acid. (1971, May 1). Journal of the American Chemical Society.
- Controlled Hydrolysis of Phosphate Esters: A Route to Calixarene‐Supported Rare‐Earth Clusters. Angewandte Chemie International Edition.
- Phosphate Ester Hydrolysis in Aqueous Solution: Associative versus Dissociative Mechanisms. (n.d.). The Journal of Physical Chemistry B - ACS Publications.
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8).
- ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants. (n.d.).
- Catalysis of Phosphate Diester Hydrolysis by Metal Ion Complexes. (n.d.).
- THE EFFECT OF HIGH TEMPERATURES ON THE STABILITY AND IGNITION PROPERTIES OF COMMERCIAL TRIARYL PHOSPHATE FLUIDS. (n.d.). DTIC.
- The role of metal ions in phosphate ester hydrolysis. (2007, January 29). RSC Publishing.
- The role of metal ions in phosphate ester hydrolysis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Hydrolysis of ester phosphates mediated by a copper complex. (n.d.). RSC Publishing.
- High-Temperature Stability of Phosphate Esters in Coating Processes. (2026, February 11). Doholl chemical.
- Phosphate Esters: High-Performance Cleaners & Advanced Emulsifiers. (n.d.).
- Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. (n.d.). ChemRxiv.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015, December 29). MDPI.
- Effects of the Metal Ion on the Mechanism of Phosphodiester Hydrolysis Catalyzed by Metal-Cyclen Complexes. (n.d.). PMC.
- Effect of High Temperatures on Stability and Ignition Properties of Commercial Triaryl Phosphate Fluids. (n.d.).
- How to Monitor and Maintain Phosphate Ester Fluids. (n.d.). Machinery Lubrication.
- Hydrolysis in Pharmaceutical Formulations. (n.d.).
- The effect of buffer concentration, pH and buffer ions on the degradation and drug release from polyglycolide. (n.d.). ResearchGate.
- Effects of the Metal Ion on the Mechanism of Phosphodiester Hydrolysis Catalyzed by Metal-Cyclen Complexes. (2019, April 4). Frontiers.
- Synthesis and Characterization of a Phosphate Prodrug of Isoliquiritigenin. (2017, March 2). ResearchGate.
- Study of analytical methods of high fatty alcohol phosphate ester. (n.d.). ResearchGate.
- Hydrolysis Kinetics of Phosphoric Acid Polyesters. (n.d.). Scribd.
- Understanding the chemical basis of drug stability and degradation. (2021, March 25). The Pharmaceutical Journal.
- Effects of pH on the Production of Phosphate and Pyrophosphate by Matrix Vesicles' Biomimetics. (n.d.). PMC.
- How to Monitor and Maintain Phosphate Ester Fluids. (2020, September 24). Fluitec.
- Prodrugs of phosphonates and phosphates: crossing the membrane barrier. (n.d.). PMC - NIH.
- Navigating Stability: A Comparative Guide to the Hydrolysis of Phosphonate and Phosphate Esters. (n.d.). Benchchem.
- Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. (2022, July 4). RSC Publishing - The Royal Society of Chemistry.
- Neutralization of phosphate esters, compositions based upon and methods using same. (n.d.). Google Patents.
- Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. (n.d.). Frontiers.
- Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. (n.d.). Frontiers.
- PHOSPHATE ESTERS. (n.d.). Ataman Kimya.
- The Effect of Buffers on Protein Conformational Stability. (n.d.).
- Phosphate Ester Fluids - Benefits and Limitations. (n.d.). Machinery Lubrication.
- Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. (2004, June 29). Longqin Hu - Sites@Rutgers.
- The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading. (2024, January 26). MDPI.
- ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, and/o. (n.d.). ATSDR.
- Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases. (n.d.). PubMed.
- Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). EPA.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Effects of pH on the Production of Phosphate and Pyrophosphate by Matrix Vesicles' Biomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. acsu.buffalo.edu [acsu.buffalo.edu]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Effects of the Metal Ion on the Mechanism of Phosphodiester Hydrolysis Catalyzed by Metal-Cyclen Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Effects of the Metal Ion on the Mechanism of Phosphodiester Hydrolysis Catalyzed by Metal-Cyclen Complexes [frontiersin.org]
- 11. How to Monitor and Maintain Phosphate Ester Fluids [machinerylubrication.com]
- 12. How to Monitor and Maintain Phosphate Ester Fluids - Fluitec [fluitec.com]
- 13. carbodiimide.com [carbodiimide.com]
- 14. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading [mdpi.com]
- 21. Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sites.rutgers.edu [sites.rutgers.edu]
Overcoming aggregation of nanoparticles during surface functionalization
Welcome to the Technical Support Center for Nanoparticle Surface Functionalization. Aggregation is the single most common failure point in nanomedicine formulation and bioconjugation workflows. This guide is engineered for researchers and drug development professionals to diagnose, understand, and resolve aggregation using field-proven mechanistic strategies.
Diagnostic Workflow: Identifying the Root Cause
Before altering your chemistry, you must identify why your colloidal system is failing. The flowchart below outlines the logical progression for diagnosing aggregation during functionalization.
Caption: Diagnostic workflow for identifying and resolving nanoparticle aggregation.
Frequently Asked Questions (Mechanisms & Causality)
Q1: Why do my nanoparticles instantly aggregate when I transfer them to a physiological buffer (e.g., PBS) for conjugation? A1: This is a classic failure of electrostatic stabilization. According to the 1, colloidal stability depends on the balance between attractive van der Waals forces and repulsive electrostatic forces[1]. When you introduce a high-ionic-strength buffer like PBS, the abundant Na⁺ and Cl⁻ ions compress the electrical double layer surrounding your nanoparticles. This screening effect drastically reduces the Zeta potential. Once the electrostatic repulsion falls below the van der Waals attraction threshold, the particles irreversibly collide and aggregate. To fix this, you must transition to steric stabilization (e.g., PEGylation) before introducing high salt concentrations.
Q2: I am using EDC/NHS chemistry to attach an antibody to carboxylated nanoparticles, but they crash out during the activation step. How do I fix this? A2: Aggregation here is caused by the sudden loss of surface charge. EDC activates your stabilizing carboxyl groups to form an unstable O-acylisourea intermediate, which NHS then converts to a semi-stable amine-reactive ester. This chemical conversion actively consumes the negative charges that keep the particles dispersed. If you perform this in a single-pot reaction with high salt, the particles will flocculate. The solution is to use a2, performing the activation in a low-salt, slightly acidic buffer (pH 6.0) to maintain partial stability, and then shifting to a slightly basic buffer (pH 7.5–8.5) for the conjugation step[2].
Q3: How does PEGylation prevent aggregation, and why do my particles still aggregate sometimes during the PEGylation process itself? A3: PEGylation provides steric stabilization. The hydrophilic nature of polyethylene glycol (PEG) creates a dense hydration sphere around the particle that physically prevents the cores from approaching close enough for van der Waals forces to induce aggregation[3]. This is highly effective for 3[3]. However, if aggregation occurs during the addition of PEG, you are likely experiencing "bridging flocculation." If the molar ratio of PEG to nanoparticles is too low, a single long PEG chain can simultaneously bind to the bare surfaces of two different nanoparticles, bridging them together. This is prevented by 4 to ensure rapid, complete monolayer coverage[4].
Quantitative Comparison of Stabilization Strategies
To select the correct functionalization route, compare the quantitative thresholds of different stabilization mechanisms below:
| Stabilization Strategy | Primary Mechanism | Salt Tolerance | Target Zeta Potential | Best Use Case |
| Electrostatic (e.g., Citrate, Carboxyl) | Electrical double-layer repulsion | Low (<10 mM NaCl) | > ±30 mV | Synthesis, short-term storage in DI water |
| Steric (e.g., PEG, Dextran) | Physical hydration barrier | High (Physiological) | 0 to ±10 mV | In vivo circulation, high-salt buffers |
| Electrosteric (e.g., Zwitterions, HSA) | Hydration barrier + charge repulsion | High | ±15 to ±25 mV | Complex biological media, freeze-drying |
(Note:5 even under extreme stress conditions like freeze-drying without conventional protectants[5].)
Step-by-Step Troubleshooting Protocols
The following protocols are designed as self-validating systems . Do not proceed to subsequent steps without passing the internal validation checks.
Protocol A: Two-Step EDC/NHS Covalent Coupling
This protocol separates activation from conjugation to prevent the catastrophic loss of electrostatic repulsion.
Caption: Two-step EDC/NHS covalent coupling workflow to prevent cross-linking.
-
Preparation: Disperse carboxylated nanoparticles in 10 mM MES buffer (pH 6.0). Ensure no primary amines (like Tris buffer) are present.
-
Activation: Add EDC and NHS at a 1:2 molar ratio. Causality Check: Using an excess of NHS stabilizes the highly reactive O-acylisourea intermediate. React for 15-30 minutes at room temperature.
-
Intermediate Purification: Centrifuge the particles at the lowest effective speed to pellet them. Remove the supernatant to discard unreacted EDC. Warning: High centrifugal force can induce irreversible aggregation.
-
Conjugation: Resuspend the pellet in 10 mM PBS or Borate buffer (pH 7.5–8.5). Immediately add your amine-containing ligand dropwise while vortexing. React for 2 hours.
-
Self-Validation (DLS): Measure the Polydispersity Index (PDI) via Dynamic Light Scattering. A successful, non-aggregated conjugation will maintain a PDI of < 0.2. A PDI > 0.3 indicates bridging or electrostatic failure.
Protocol B: Steric Stabilization via PEGylation (Gold Nanoparticles)
This protocol utilizes thiolated PEG (mPEG-SH) to replace citrate capping on gold nanoparticles (AuNPs), transitioning them from electrostatic to steric stabilization.
-
Reagent Preparation: Calculate the amount of mPEG-SH required to achieve a 5000:1 molar ratio of PEG to AuNPs. Causality Check: This extreme excess prevents bridging flocculation by ensuring the reaction is driven by kinetics toward rapid monolayer formation.
-
Dropwise Addition: Place the citrate-capped AuNP solution on a magnetic stirrer at 600 RPM. Add the mPEG-SH solution dropwise (1 drop per second).
-
Incubation: Allow the mixture to stir continuously for 2 to 12 hours at room temperature to ensure maximum packing density of the PEG chains via the strong Au-S bond.
-
Purification: Centrifuge to remove unbound PEG, wash with DI water, and resuspend.
-
Self-Validation (Salt Challenge): Take a 100 µL aliquot of your PEGylated AuNPs and add 100 µL of 1M NaCl.
-
Failure: If the solution turns blue/purple, the particles aggregated; steric stabilization failed.
-
Success: If the solution remains ruby red, the PEG layer is successfully shielding the particles from salt-induced double-layer compression.
-
References
1.1. MDPI. 2. 2. Benchchem. 3.3. MDPI. 4.4. ACS Publications. 5.5. ACS Publications.
Sources
Technical Support Center: Enhancing Octyl Dihydrogen Phosphate (ODP) Corrosion Inhibition
Welcome to the Technical Support Center for Octyl Dihydrogen Phosphate (ODP) applications. Designed for researchers, formulation scientists, and drug development professionals managing infrastructure integrity, this guide provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to maximize the efficiency of ODP as a corrosion inhibitor.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: My ODP formulation is yielding sub-optimal inhibition efficiency (<70%) on carbon steel in acidic media. What is the mechanistic failure? A1: The failure likely stems from an insufficient molecular aggregation state at the metal/solution interface. ODP (mono-n-octyl phosphate ester) acts as a mixed-type corrosion inhibitor with a dominant cathodic effect[1]. It primarily adsorbs onto iron surfaces through its un-ionized P–OH groups[1]. If your system pH is too high, the P-OH groups ionize, altering the adsorption mechanism. Furthermore, if the ODP concentration is below its Critical Micelle Concentration (CMC), the hydrophobic octyl tails fail to self-assemble into a dense, ordered monolayer. Actionable Fix: Lower the pH slightly to maintain un-ionized P-OH groups, and increase the ODP concentration to ensure it surpasses the CMC threshold for dense monolayer formation.
Q2: We are experiencing film desorption in high-pressure, high-temperature (HPHT) and high-shear environments. How can we stabilize the ODP film? A2: Under high hydrodynamic shear, the van der Waals forces between the octyl tails of ODP may be insufficient to maintain film integrity. To enhance efficiency, you must introduce a secondary film-forming booster to create a synergistic cross-linked barrier. Actionable Fix: Incorporate hardness metal ions (e.g., Mg²⁺, Ca²⁺, Zn²⁺) which synergistically interact with the phosphate headgroups to form highly insoluble complexes, anchoring the film[2]. Alternatively, integrate imidazoline-based secondary inhibitors. Imidazolines are highly soluble in oil phases and provide exceptional film persistence under HPHT conditions[3], effectively filling the porous gaps in the ODP monolayer.
Q3: Would switching to a shorter chain alkyl phosphate (e.g., butyl or hexyl) improve solubility and thus inhibition efficiency? A3: No. While shorter chains (like mono-n-butyl phosphate) offer higher aqueous solubility, they exhibit significantly lower corrosion resistance because they form thin, porous, and incomplete layers on the metal surface[2]. Longer alkyl chains like ODP (C8) are required to efficiently adsorb and form a highly organized, thicker hydrophobic barrier that physically repels water and corrosive anions[2].
Section 2: Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, follow this self-validating workflow for formulating and testing ODP-enhanced inhibitors.
Protocol: Synergistic ODP Monolayer Assembly and EIS Validation
Objective: Formulate a high-efficiency ODP barrier and validate its integrity using Electrochemical Impedance Spectroscopy (EIS).
Step 1: Surface Preparation (The Foundation)
-
Abrade carbon steel coupons using SiC paper (up to 1200 grit) to ensure a uniform surface roughness.
-
Degrease sequentially in absolute ethanol and acetone using ultrasonic agitation for 5 minutes each.
-
Self-Validation Check: A perfectly degreased coupon should exhibit a "water-break-free" surface when rinsed with deionized water. If water beads up, repeat the degreasing step.
Step 2: Synergistic Formulation Assembly
-
Prepare a base solution of 0.5 M H₂SO₄.
-
Add ODP to achieve a concentration of 1.00 mM (ensuring sufficient molecules for dense aggregation).
-
Introduce 0.10 mM of a synergistic metal cation (e.g., ZnSO₄) or an imidazoline booster.
-
Stir at 300 RPM for 30 minutes at 25°C to ensure complete dispersion.
Step 3: Electrochemical Validation (EIS)
-
Immerse the prepared carbon steel working electrode into the formulation.
-
Monitor the Open Circuit Potential (OCP) for 45 minutes. Self-Validation Check: Do not proceed until the OCP drift is less than 2 mV/min. This confirms the system has reached a steady-state adsorption equilibrium.
-
Apply an AC perturbation signal of 10 mV peak-to-peak at the OCP, over a frequency range of 100 kHz to 10 mHz.
-
Data Interpretation: Extract the charge transfer resistance (
) and double-layer capacitance ( ). A successful dense ODP layer will show a massive increase in and a sharp decrease in (due to the displacement of high-dielectric water molecules by the low-dielectric octyl tails).
Section 3: Quantitative Benchmarking
The following table summarizes the expected quantitative improvements when optimizing ODP formulations based on chain length and synergistic additives.
| Inhibitor System | Concentration (mM) | Environment | Inhibition Efficiency (%) | Mechanistic State | |
| Blank (No Inhibitor) | 0.00 | 0.5 M H₂SO₄ | ~15 | N/A | Active dissolution |
| Butyl Phosphate (C4) | 1.00 | 0.5 M H₂SO₄ | ~45 | ~66.0% | Porous, incomplete layer |
| Octyl Phosphate (ODP) | 1.00 | 0.5 M H₂SO₄ | ~180 | ~91.5% | Dense monolayer via un-ionized P-OH |
| ODP + Zn²⁺ Synergist | 1.00 + 0.10 | 0.5 M H₂SO₄ | ~420 | >96.0% | Cross-linked, highly ordered complex |
| ODP + Imidazoline | 1.00 + 50 ppm | HPHT Brine | ~550 | >98.0% | Multi-point adhesion, high-shear resistant |
Note: Data represents aggregated baseline benchmarks for comparative analysis.
Section 4: Visualizing the ODP Optimization Workflow
Caption: Workflow for optimizing ODP formulations to achieve a stable corrosion barrier.
References
-
ACS Publications - Corrosion Inhibition of Iron in Acidic Solutions by Monoalkyl Phosphate Esters with Different Chain Lengths. Available at:[Link]
-
The University of Manchester - Homologous alkyl side-chain diphosphonate inhibitors for the corrosion protection of carbon steels. Available at:[Link]
Sources
Optimizing reaction conditions for the esterification of fatty acids
Welcome to the Technical Support Center for Fatty Acid Esterification. Designed for researchers, chemical engineers, and drug development professionals, this guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for optimizing esterification workflows.
Part 1: Core Principles & Causality (The "Why" Behind the Reaction)
Esterification is a classic equilibrium-driven process. In a standard Fischer esterification, a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.
The Causality of Stalled Reactions: Because the reaction is reversible, the accumulation of water inevitably drives the equilibrium backward through hydrolysis. Therefore, achieving >95% conversion relies heavily on Le Chatelier's principle: you must either use a vast molar excess of the alcohol or continuously remove the water byproduct from the system.
Catalyst Dynamics: Strong liquid acids (like H₂SO₄) provide rapid protonation of the carbonyl oxygen, lowering the activation energy. However, they can cause oxidative side reactions. Modern optimization favors heterogeneous solid acids (e.g., Amberlyst 15) or immobilized enzymes (e.g., lipases) to enhance selectivity, prevent degradation, and simplify product recovery.
Part 2: Troubleshooting & FAQs
Q1: My acid-catalyzed esterification is stalling at 65-70% conversion. How do I drive it to completion? A: Your reaction has reached its thermodynamic equilibrium. To push past this, you must manipulate the reaction environment to favor the products.
-
Continuous Water Removal: Implement active water removal. For lab scale, use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water. For advanced setups, pervaporation membranes can selectively remove reaction water at lower temperatures (50–80 °C), reducing energy requirements by up to 50%.
-
Reagent Excess: Increase the molar ratio of alcohol to free fatty acid (FFA). A ratio of 5:1 to 20:1 is often required depending on the steric hindrance of the fatty acid.
Q2: I am using sulfuric acid as a catalyst, but my product is turning dark and degrading. What is the alternative? A: Sulfuric acid concentrations above 1.0% (w/w) frequently lead to undesirable oxidation and charring, particularly of unsaturated fatty acids.
-
Solution: Switch to a heterogeneous solid acid catalyst. Sulfonated polystyrene-divinylbenzene resins (e.g., Amberlyst 15) offer excellent protonation capabilities up to 140 °C without oxidative degradation. Alternatively, acidic montmorillonite clays (like KSF) provide high surface area and can be recovered and reused for up to 5 batches with >96% activity retention.
Q3: How do I optimize enzymatic esterification for heat-sensitive drug conjugates? A: Enzymatic esterification using immobilized lipases (e.g., Novozym-435) is ideal for sensitive substrates due to mild operating conditions.
-
Temperature & Kinetics: The optimal temperature range is typically 60–77 °C. Below 60 °C, the reaction is kinetically limited; above 80 °C, the enzyme risks thermal denaturation.
-
Solvent-Free Systems: You can achieve >85% conversion in a solvent-free system by using an enzyme dose of ~5 wt% and applying a vacuum pump to continuously evaporate water, shifting the equilibrium toward the ester without denaturing the biocatalyst.
Part 3: Mechanistic Workflows (Visualizations)
Caption: Workflow of esterification equilibrium, highlighting the critical role of continuous water removal.
Caption: Sequential optimization pathway for solvent-free enzymatic esterification of fatty acids.
Part 4: Data Presentation
Table 1: Comparison of Catalysts for Fatty Acid Esterification
| Catalyst Type | Example | Optimal Temp (°C) | Pros | Cons |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | 70 | Fast kinetics, inexpensive. | Causes oxidation >1.0%; difficult to separate. |
| Solid Acid Resin | Amberlyst 15 | 65–110 | Reusable, no oxidative side reactions. | Thermal degradation >140 °C. |
| Acidic Clay | Montmorillonite (KSF) | 100–120 | High surface area, reusable for 5+ batches. | Requires higher temperatures. |
| Immobilized Enzyme | Novozym-435 (Lipase) | 60–77 | Highly selective, mild conditions, solvent-free. | High initial cost, sensitive to denaturation. |
| Lewis Acid | Zinc(II) Salts | 170 | High atom economy, recyclable. | Requires high heat, slower kinetics. |
Part 5: Experimental Protocols (Self-Validating Systems)
Protocol A: Solid-Acid Catalyzed Esterification with Azeotropic Water Removal
Objective: Synthesize fatty acid methyl/ethyl esters with >95% conversion while avoiding oxidative degradation.
-
Preparation: In a round-bottom flask, combine the free fatty acid and the alcohol in a 1:10 molar ratio (the excess alcohol drives the equilibrium forward).
-
Catalyst Loading: Add Amberlyst 15 resin at 10% (w/w) relative to the fatty acid mass.
-
Solvent Addition: Add a volume of toluene equal to the alcohol to act as an azeotropic entrainer.
-
Apparatus Setup: Attach a Dean-Stark trap filled with toluene, surmounted by a reflux condenser.
-
Reaction: Heat the mixture to reflux (approx. 110 °C). The water byproduct will co-distill with toluene, condense, and separate in the trap.
-
Validation: Monitor the reaction via Acid Value (AV) titration (using KOH) or TLC. The reaction is self-validating and complete when water ceases to collect in the trap and the AV drops below 2.0 mg KOH/g.
-
Isolation: Filter the mixture while warm to recover the solid catalyst. Evaporate the excess alcohol and toluene under reduced pressure.
Protocol B: Solvent-Free Enzymatic Esterification
Objective: Green synthesis of esters using immobilized lipases for heat-sensitive compounds.
-
Preparation: Mix the fatty acid and alcohol (e.g., diglycerol or glycerol) in a 1:1 to 1:5 molar ratio in a jacketed stirred batch reactor.
-
Catalyst Loading: Add 5 wt% of immobilized lipase (e.g., Novozym-435).
-
Reaction: Heat the reactor to 60 °C under continuous mechanical stirring (ensure stirring is gentle enough to avoid crushing the immobilized enzyme beads).
-
Water Removal: Apply a mild vacuum (e.g., 200 mbar) or add activated molecular sieves (4Å) to the reaction vessel to continuously sequester the water formed.
-
Validation: Sample the mixture every hour. Centrifuge to separate the enzyme, then analyze the supernatant via GC-MS or HPLC to quantify ester formation. Equilibrium is typically reached within 3-4 hours.
-
Recovery: Filter the immobilized enzyme. Wash with cold hexane to remove residual lipids, dry, and store at 4 °C for reuse (can typically be reused up to 7 times with minimal activity loss).
References
-
Optimization of rapeseed oil fatty acid esterification with methanol in the presence of sulfuric acid. Riga Technical University, Institute of Applied Chemistry.1
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI.2
-
Optimization of the enzymatic esterification of diglycerol and lauric acid. Sci-Hub / Original Publisher.3
-
Solvent-free enzymatic esterification of free fatty acids with glycerol for biodiesel application: Optimized using the Taguchi experimental method. OSTI / Journal of the American Oil Chemists Society.4
-
Fatty Acid Esterification with Polyols over Acidic Montmorillonite. PubMed / J Oleo Sci.5
-
Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. ACS Sustainable Chemistry & Engineering.6
-
Technical Support Center: Optimizing Fischer Esterification Reaction Time. BenchChem.7
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.8
Sources
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 3. Sci-Hub. Optimization of the enzymatic esterification of diglycerol and lauric acid / Journal of Surfactants and Detergents, 2001 [sci-hub.box]
- 4. Solvent‐free enzymatic esterification of free fatty acids with glycerol for biodiesel application: Optimized using the Taguchi experimental method (Journal Article) | OSTI.GOV [osti.gov]
- 5. Fatty Acid Esterification with Polyols over Acidic Montmorillonite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Octyl Dihydrogen Phosphate vs. Octyl Phosphonic Acid for Surface Modification: A Mechanistic and Experimental Guide
As a Senior Application Scientist, I frequently encounter a critical decision point in surface engineering for drug delivery vehicles, biosensors, and medical implants: selecting the appropriate anchoring chemistry. While silanes dominate silica-based substrates, phosphonates and phosphates are the gold standard for transition metal oxides (e.g., TiO₂, Al₂O₃, ZrO₂) due to their superior hydrolytic stability [1][1].
Two commonly evaluated C8-chain modifiers are Octyl Dihydrogen Phosphate (ODP) and Octyl Phosphonic Acid (OPA) . Despite their structural similarities, their thermodynamic stability and hydrolytic resistance diverge significantly due to a single atomic difference: the presence of an oxygen atom in the alkyl-to-phosphorus linkage.
Mechanistic Divergence: The Causality of Stability
The fundamental difference between ODP and OPA lies in their bond to the alkyl tail:
-
OPA (Octyl Phosphonic Acid): Features a direct carbon-to-phosphorus (C-P) bond. This bond is highly non-polar and hydrolytically stable across a broad pH range, including physiological pH 7.4 [2][2].
-
ODP (Octyl Dihydrogen Phosphate): Features a carbon-oxygen-phosphorus (C-O-P) ester linkage. Ester bonds are inherently susceptible to hydrolysis, particularly in basic environments or in the presence of esterase/phosphatase enzymes in vivo [3][3].
Both molecules utilize the PO₃ headgroup to form robust bidentate or tridentate M-O-P bonds (where M is the metal atom on the substrate surface)[1]. However, while the headgroup-to-surface bond remains intact, the C-O-P bond in ODP can cleave, shedding the hydrophobic octyl tail and exposing the bare polar surface.
Structural binding logic and hydrolytic degradation pathways of OPA vs ODP on metal oxides.
Performance Comparison Data
To objectively compare these two modifiers, we must look at their behavior on metal oxide surfaces (e.g., Titanium alloy Ti-6Al-4V, commonly used in implants)[2][4].
| Feature | Octyl Phosphonic Acid (OPA) | Octyl Dihydrogen Phosphate (ODP) |
| Linkage Type | Direct P-C bond | P-O-C phosphoester bond |
| Hydrolytic Stability (pH 7.4) | Excellent (Stable for months)[2] | Poor to Moderate (Cleaves over days) |
| Enzymatic Stability | Highly resistant | Susceptible to phosphatases |
| Monolayer Packing Density | High (Highly ordered all-trans)[1] | Moderate (Steric hindrance from O atom) |
| Primary Application | Long-term implants, biosensors[4] | Transient drug delivery, dispersants |
Experimental Workflows: Self-Validating Protocols
Trust in a surface modification protocol comes from its reproducibility and self-validation. The following protocols are designed with built-in validation steps to ensure the self-assembled monolayer (SAM) is covalently bound, not merely physisorbed.
Protocol 1: Robust Monolayer Deposition of OPA on Titanium (Ti-6Al-4V)
Objective: Create a hydrolytically stable hydrophobic surface for implant applications [4][4].
-
Substrate Activation: Clean Ti-6Al-4V foils via sonication in acetone, ethanol, and DI water (10 min each). Expose to O₂ plasma (300 W, 5 min) to maximize surface hydroxyl (-OH) density. Causality: Phosphonic acids require a high density of surface hydroxyls for dense bidentate/tridentate condensation. Plasma treatment ensures a fully hydroxylated, carbon-free surface[4][5].
-
Solution Preparation: Dissolve OPA in anhydrous ethanol to a final concentration of 1 mM. Causality: Ethanol is chosen because it solubilizes the amphiphilic OPA without competing aggressively for surface binding sites like water might[6].
-
Self-Assembly: Immerse the activated Ti substrate in the OPA solution for 24 hours at room temperature. Causality: 24 hours allows sufficient time for the thermodynamically driven self-assembly process to displace solvent molecules and form an ordered, all-trans alkyl network[1][5].
-
Rinsing and Annealing: Remove the substrate, rinse copiously with ethanol, and sonicate in ethanol for 3 minutes. Bake the substrate at 120°C for 1 hour. Causality: Sonication removes weakly bound, physisorbed multilayers. Thermal annealing drives the condensation reaction (removal of H₂O) between the phosphonic acid and surface hydroxyls, converting hydrogen bonds into covalent M-O-P bonds[1].
-
Validation: Measure static water contact angle (expected >100° for a dense C8 SAM). Perform XPS to confirm the P 2p peak at ~133 eV, validating the presence of the phosphonate headgroup [7][7].
Protocol 2: Transient Surface Modification with ODP on Titania Nanoparticles
Objective: Temporarily hydrophobize TiO₂ nanoparticles for dispersion in organic matrices, allowing eventual degradation .
-
Particle Drying: Dry TiO₂ nanoparticles (anatase) under vacuum at 100°C for 4 hours to remove physisorbed water.
-
Modification: Suspend TiO₂ in a 5 mM solution of ODP in tetrahydrofuran (THF). Stir vigorously for 12 hours.
-
Washing: Centrifuge the suspension (10,000 rpm, 10 min), discard the supernatant, and resuspend in fresh THF. Repeat 3 times.
-
Validation: Use Solid-State ³¹P MAS NMR to confirm binding. A shift in the phosphorus peak compared to neat ODP confirms surface coordination [6][1][6].
Step-by-step experimental workflow for self-assembled monolayer deposition and validation.
Application Selection Logic
As an application scientist, the choice between OPA and ODP is dictated by the product's lifecycle requirements:
-
Choose OPA when designing permanent medical devices (e.g., cardiovascular stents, orthopedic implants) or stable biosensor chips. The P-C bond ensures the coating survives the harsh, aqueous, and enzymatically active in vivo environment without losing its functional monolayer[2][4].
-
Choose ODP when designing biodegradable drug delivery systems or temporary particle dispersants. The P-O-C bond acts as a programmed weak link, allowing the body or environment to naturally cleave the alkyl chain, safely clearing the material and exposing the underlying substrate[3].
References
-
MDPI - Self-Assembled Monolayers of Various Alkyl-Phosphonic Acids on Bioactive FHA Coating for Improving Surface Stability[Link]
-
Princeton University (Langmuir) - Comparative Properties of Siloxane vs Phosphonate Monolayers on A Key Titanium Alloy[Link]
-
ACS (Langmuir) - Self-Assembled Monolayers of Alkylphosphonic Acids on Metal Oxides[Link]
-
ResearchGate - Formation of Highly Stable Self-Assembled Alkyl Phosphonic Acid Monolayers for the Functionalization of Titanium Surfaces[Link]
-
AIP Publishing - Effects of the alkyl chain length in phosphonic acid self-assembled monolayer gate dielectrics[Link]
-
J Nanoworld - Surface Modification Efficiency of Titanium-based Particles with an Alkyl Phosphate [Link]
-
UHasselt Document Server - Inducing differences in modification degree and binding mode of organophosphonic acid grafted titania[Link]
-
Taylor & Francis - Alkyl phosphates – Knowledge and References [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. princeton.edu [princeton.edu]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. fkf.mpg.de [fkf.mpg.de]
- 6. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 7. Self-Assembled Monolayers of Various Alkyl-Phosphonic Acids on Bioactive FHA Coating for Improving Surface Stability and Corrosion Resistance of Biodegradable AZ91D Mg Alloy [mdpi.com]
Efficacy of Different Alkyl Chain Length Phosphate Esters as Corrosion Inhibitors: A Comparative Guide
Target Audience: Researchers, Materials Scientists, and Formulation Formulation Professionals Content Focus: Mechanistic Causality, Comparative Efficacy, and Self-Validating Experimental Protocols
Executive Summary & Mechanistic Causality
As industrial and pharmaceutical manufacturing environments shift toward environmentally conscious chemical treatments, phosphate esters have emerged as highly effective, low-toxicity alternatives to traditional corrosion inhibitors[1]. Their efficacy is fundamentally driven by their amphiphilic nature, which allows them to form a robust, hydrophobic protective barrier on metal surfaces[2].
From a mechanistic standpoint, monoalkyl phosphate esters function as mixed-type corrosion inhibitors with a dominant cathodic effect[3]. The causality behind their performance lies in their adsorption chemistry: the molecules chemisorb directly onto the metal (e.g., carbon steel or iron) surface through un-ionized P–OH groups[4]. This adsorption perfectly follows the Langmuir isotherm, meaning the molecules form a tightly packed monolayer that physically displaces highly dielectric water molecules and corrosive ions from the metal-solution interface[3].
Diagram illustrating the chemisorption and cathodic inhibition pathway of phosphate esters.
The Alkyl Chain Length Paradigm: Comparative Efficacy
A common misconception in formulation science is that simply increasing the carbon chain length of a surfactant will yield a linear increase in protective performance. While it is a general rule that organic compounds containing hydrocarbon chain lengths of C12–C16 exhibit the highest overall inhibition efficiency (IE%) due to enhanced molecular packing[5], phosphate esters present a unique thermodynamic behavior at the interface.
Comparing mono-n-butyl (BP, C4), mono-n-hexyl (HP, C6), and mono-n-octyl (OP, C8) phosphate esters reveals critical insights into molecular aggregation:
-
Short Chains (C4): BP demonstrates the lowest inhibition efficiency. Its short hydrophobic tail is simply insufficient to completely displace water molecules from the interface, resulting in a highly permeable barrier[3].
-
Medium Chains (C6 vs. C8): Surprisingly, HP and OP exhibit almost identical inhibition efficiencies under similar acidic conditions[4]. The causality here lies in the molecular aggregation state. Once a critical chain length (C6) is reached, the molecules form highly ordered hemimicelles at the interface. Adding two more carbons (C8) does not significantly alter this interfacial aggregation state, meaning the protective barrier's density remains thermodynamically stable regardless of the slight increase in hydrophobicity[3].
-
Long Chains (C12+): Dodecyl phosphate esters provide exceptional protection but introduce formulation challenges. A very high level of hydrophobicity can disfavor inhibition performance if the molecule becomes insoluble in the aqueous electrolyte, requiring careful pH tuning or the addition of co-surfactants[5].
Quantitative Efficacy Comparison
| Inhibitor Type | Alkyl Chain Length | Optimal Concentration | Inhibition Efficiency (IE %) | Adsorption Model | Key Mechanistic Insight |
| Mono-n-butyl phosphate (BP) | C4 | 0.5 - 1.0 mM | 60 - 70% | Langmuir | Lowest efficiency; short hydrophobic tail forms a weak barrier against water[3]. |
| Mono-n-hexyl phosphate (HP) | C6 | 0.5 - 1.0 mM | 85 - 90% | Langmuir | High efficiency; interface aggregation state dominates over simple chain length[4]. |
| Mono-n-octyl phosphate (OP) | C8 | 0.5 - 1.0 mM | 86 - 91% | Langmuir | Similar to C6; optimal balance of hydrophobicity and aqueous solubility[3]. |
| Dodecyl phosphate ester | C12 | 100 - 500 ppm | 90 - 95% | Langmuir | Maximum packing density; requires strict formulation control to maintain solubility[5]. |
Self-Validating Experimental Workflows
To establish absolute trustworthiness in our data, every protocol must be a self-validating system. Relying on a single analytical method introduces systemic bias. A rigorous evaluation of phosphate esters requires a tri-modal approach combining non-destructive and destructive electrochemical techniques, cross-validated by classical gravimetry.
Step-by-Step Validation Protocol
-
Specimen Preparation: Carbon steel specimens are mechanically abraded using SiC paper up to 1200 grit, degreased with ethanol, and dried.
-
Causality: This standardizes surface roughness, eliminating localized stress asperities that artificially nucleate pitting corrosion and skew electrochemical readouts.
-
-
System Equilibration (OCP Stabilization): The working electrode is immersed in the test solution (e.g., 0.5 M H₂SO₄ containing the specific phosphate ester) for 45 to 60 minutes.
-
Causality: The system must reach a steady-state Open Circuit Potential (OCP) to ensure the electrical double layer is thermodynamically stable before any external voltage perturbation is applied[1].
-
-
Electrochemical Impedance Spectroscopy (EIS): Conducted at OCP with a 10 mV AC amplitude over a frequency range of 100 kHz to 10 mHz.
-
Causality: EIS is entirely non-destructive. By analyzing the resulting Nyquist plots, we extract the charge transfer resistance (
). An increase in and a simultaneous decrease in double-layer capacitance ( ) mathematically validates that water molecules (high dielectric constant) have been replaced by the low-dielectric phosphate ester film.
-
-
Potentiodynamic Polarization (Tafel): Following EIS, the potential is swept at a slow scan rate of 1 mV/s from -250 mV to +250 mV vs. OCP.
-
Causality: This destructive test forces the anodic and cathodic reactions. By extrapolating the Tafel slopes, we determine the corrosion current density (
) and confirm the dominant cathodic inhibition mechanism[3].
-
-
Gravimetric Validation: Weight loss measurements over 24-72 hours serve as the ultimate ground truth.
-
Causality: If the IE% calculated from the reduction in
matches the IE% derived from physical mass loss, the electrochemical model is definitively validated.
-
Self-validating experimental workflow combining electrochemical and gravimetric analyses.
Formulation & Scale-Up Considerations
When transitioning from bench-scale electrochemistry to field application, formulation scientists must balance the Hydrophilic-Lipophilic Balance (HLB). While C12-C16 chains offer superior packing[5], formulating them into high-salinity or highly acidic aqueous environments often requires the addition of co-surfactants or neutralizing amines (e.g., N-tert-Butyl Diethanolamine) to maintain solubility without compromising the integrity of the un-ionized P-OH adsorption sites[1]. Furthermore, utilizing specific synthetic routes (such as reactions with Polyphosphoric Acid) can yield a higher ratio of monoesters to diesters, which is highly advantageous for tailoring the final foam properties and aqueous solubility of the inhibitor package[2].
References
[3] Gao, X., Liu, S., Lu, H., Gao, F., & Ma, H. (2015). Corrosion Inhibition of Iron in Acidic Solutions by Monoalkyl Phosphate Esters with Different Chain Lengths. Industrial & Engineering Chemistry Research, ACS Publications. URL:[Link]
[4] Gao, X., et al. (2015). Corrosion Inhibition of Iron in Acidic Solutions by Monoalkyl Phosphate Esters with Different Chain Lengths. ResearchGate (Abstract & Data Repository). URL:[Link]
[1] MDPI. (2022). Effective Inhibition of Carbon Steel Corrosion by Waterborne Polyurethane Based on N-tert-Butyl Diethanolamine in 2M HCl: Experimental and Computational Findings. Materials. URL:[Link]
[2] Shreechem. Phosphate Esters: High-Performance Cleaners & Advanced Emulsifiers. URL:[Link]
[5] Verma, C., Quraishi, M. A., & Rhee, K. Y. (2022). Hydrophilicity and hydrophobicity consideration of organic surfactant compounds: Effect of alkyl chain length on corrosion protection. Advances in Colloid and Interface Science, 306, 102723. URL:[Link]
Sources
A Comparative Guide to Phosphating Agents for Monooctyl Phosphate Synthesis
Monooctyl phosphate (MOP), an amphiphilic alkyl phosphate monoester, is a highly valued intermediate in the formulation of anti-blocking additives, specialized surfactants, and lipid-based drug delivery systems[1][2]. The primary synthetic challenge in MOP production is controlling the degree of esterification. Phosphorylation of 1-octanol typically yields a statistical mixture of the desired monoester (MOP), the diester (dioctyl phosphate, DOP), and occasionally the triester (trioctyl phosphate, TOP)[1][3].
For high-precision applications, maximizing the monoester yield while suppressing diester formation is non-negotiable. The monoester's two acidic protons grant it unique pH-responsive behavior and superior metal-oxide binding capabilities[3]. This guide objectively compares three primary phosphating agents—Phosphorus Pentoxide (
Mechanistic Evaluation of Phosphating Agents
1. Phosphorus Pentoxide (
)
-
Mechanism : The reaction involves the nucleophilic attack of the hydroxyl group of 1-octanol on the phosphorus atoms of the cage-like
molecule, leading to the cleavage of P-O-P bonds[1]. -
Causality & Selectivity : Because
possesses multiple reactive sites with varying steric environments, the reaction inherently produces a complex mixture of pyrophosphate intermediates that further resolve into mono- and di-esters[1][4]. To drive the equilibrium toward the monoester, a molar ratio of octanol to between 2.5:1 and 3.5:1 is typically employed[1][5]. Despite this stoichiometric control, the formation of 15–20% dioctyl phosphate and residual orthophosphoric acid is unavoidable[4].
2. Phosphorus Oxychloride (
)
-
Mechanism :
reacts via stepwise nucleophilic substitution of its chloride ions by the alcohol, generating HCl as a by-product[5][6]. -
Causality & Selectivity : The P-Cl bonds are highly reactive. While the first substitution is fast, the subsequent bonds remain highly susceptible to attack, making the reaction prone to over-esterification (yielding DOP and TOP)[7]. To isolate the monoester, the reaction must be strictly stoichiometric (1:1), conducted at low temperatures (0°C), and utilize a weak base (such as pyridine or triethylamine) to scavenge the HCl[5][8]. The intermediate phosphorodichloridate is then quenched with water to hydrolyze the remaining P-Cl bonds into hydroxyl groups[6].
3. Polyphosphoric Acid (PPA)
-
Mechanism : PPA consists of linear and cyclic oligomeric chains of phosphoric acid. The synthesis proceeds via the alcoholysis of the terminal P-O-P linkages[9][10].
-
Causality & Selectivity : PPA provides exceptional selectivity for the monoester. The polymeric nature and steric hindrance of the PPA chains strictly suppress the formation of diesters[9][10]. Under optimized conditions (e.g., 115°C for 8 hours), the cleavage of PPA by 1-octanol can yield up to 98.6% MOP[11]. The primary by-product is orthophosphoric acid, which is highly water-soluble and easily removed during downstream aqueous washing[10].
Quantitative Comparison of Phosphating Agents
| Phosphating Agent | Typical Monoester Yield | Typical Diester Yield | Optimal Temp (°C) | Key By-products | Scalability & Cost |
| 60 - 70% | 15 - 20% | 60 - 70°C | DOP, | Highly scalable, lowest cost[1]. | |
| 70 - 80% (Strict control) | 10 - 20% | 0 - 5°C | DOP, TOP, Pyridinium HCl | Lab-scale precision, corrosive[7]. | |
| PPA | > 90% | < 2% | 80 - 115°C | Highly scalable, highest purity[10][11]. |
Visualizing the Reaction Pathways
Reaction pathways and product distributions for monooctyl phosphate synthesis using various agents.
Self-Validating Experimental Protocols
Note: All protocols must be conducted in a fume hood under an inert atmosphere (Nitrogen/Argon) using anhydrous reagents.
Protocol A: Industrial-Scale Synthesis using
-
Objective : Cost-effective generation of MOP with acceptable DOP levels.
-
Step 1 (Preparation) : Charge a 3-neck round-bottom flask with 3.0 molar equivalents of anhydrous 1-octanol[1]. Equip with an overhead stirrer, thermometer, and nitrogen inlet.
-
Step 2 (Addition) : Slowly add 1.0 molar equivalent of
in small portions under vigorous stirring.-
Causality:
addition is highly exothermic and prone to agglomeration. Slow addition prevents localized hotspots that accelerate diester formation and charring[11].
-
-
Step 3 (Heating) : Raise the temperature to 60–70°C and maintain for 4–6 hours[1].
-
Step 4 (Quenching & Validation) : Cool to room temperature and slowly add a calculated volume of deionized water. The exothermic release confirms the successful hydrolysis of unreacted pyrophosphate intermediates into the final stable esters[5].
-
Step 5 (Phase Separation) : Extract the organic layer using a non-polar solvent (e.g., n-hexane) and wash with water to remove orthophosphoric acid[12].
Protocol B: High-Precision Synthesis using
-
Objective : Laboratory-scale synthesis prioritizing mechanistic control.
-
Step 1 (Preparation) : Dissolve 1.0 equivalent of 1-octanol and 1.1 equivalents of anhydrous pyridine in anhydrous dichloromethane (DCM)[5]. Cool the mixture to 0°C using an ice-salt bath.
-
Step 2 (Phosphorylation) : Dissolve 1.0 equivalent of
in DCM and add dropwise to the octanol solution over 1 hour, strictly maintaining the temperature below 5°C[8].-
Causality: Strict temperature control and dropwise addition prevent the exothermic substitution of the second and third chloride atoms, effectively halting the reaction at the octyl phosphorodichloridate stage[7].
-
-
Step 3 (Hydrolysis) : After stirring for 2 hours at room temperature, cool the mixture back to 0°C and add excess ice-water dropwise.
-
Causality: Water nucleophilically attacks the remaining P-Cl bonds, converting the dichloridate intermediate into the final dihydrogen phosphate (monoester). The dissolution of the pyridinium chloride salt precipitate visually validates successful hydrolysis[6].
-
-
Step 4 (Workup) : Wash the organic layer with 1M HCl to remove residual pyridine, followed by brine. Dry over
and concentrate in vacuo.
Protocol C: High-Selectivity Synthesis using Polyphosphoric Acid (PPA)
-
Objective : Maximum monoester yield with minimal diester contamination.
-
Step 1 (Preparation) : Charge a reaction vessel with 1.0 equivalent of 1-octanol.
-
Step 2 (Addition) : Add 1.2–1.6 equivalents (based on phosphorus content) of Polyphosphoric Acid (PPA)[2].
-
Step 3 (Heating) : Heat the highly viscous mixture to 115°C under continuous overhead stirring for 8 hours[11].
-
Step 4 (Workup & Validation) : Cool the mixture to 50°C and add a mixture of n-hexane and isopropanol, followed by water[12]. The orthophosphoric acid by-product partitions into the aqueous layer. A clear phase separation validates the removal of the inorganic acid, leaving high-purity MOP in the organic layer.
References
1.1 2. 5 3.7 4.12 5.2 6. 8 7. 3 8.11 9.9 10.4 11. 10 12.6
Sources
- 1. Phosphoric Acid Octyl Ester | Benchchem [benchchem.com]
- 2. WO2025165498A1 - Anti-blocking additives for coating formulations - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US5554781A - Monoalkyl phosphonic acid ester production process - Google Patents [patents.google.com]
- 5. 2-Dodecoxyethanol;phosphoric acid | 39464-66-9 | Benchchem [benchchem.com]
- 6. cir-safety.org [cir-safety.org]
- 7. researchgate.net [researchgate.net]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. US4739092A - Process for producing phosphoric ester salt of high purity - Google Patents [patents.google.com]
Comparative Guide: Investigating the Corrosion Inhibition Mechanisms of Phosphate-Based Inhibitors
Introduction: The Critical Role of Phosphates in Corrosion Control
The degradation of metallic substrates via electrochemical corrosion remains a primary failure mode across industries, ranging from industrial cooling systems to the development of biodegradable metallic implants (e.g., magnesium or iron-based stents) in the biomedical sector. Historically, highly toxic compounds like chromates and nitrites were the standard. Today, phosphate-based compounds have emerged as the premier environmentally friendly, highly effective alternatives[1].
For researchers, materials scientists, and drug development professionals engineering biocompatible alloys, understanding the precise mechanistic differences between phosphate variants is critical. This guide provides an in-depth, objective comparative analysis of the three primary classes of phosphate inhibitors: Orthophosphates , Polyphosphates , and Phosphonates . We will dissect their distinct inhibition mechanisms, evaluate their comparative efficiencies, and provide self-validating experimental protocols for testing their performance.
Mechanistic Overview: The "Why" Behind Phosphate Inhibition
Corrosion in aqueous environments is driven by two coupled electrochemical reactions: the anodic dissolution of metal (e.g.,
-
Orthophosphates (Anodic Inhibition): Compounds like trisodium phosphate (TSP) and sodium monofluorophosphate (MFP) act primarily as anodic inhibitors. They operate via a competitive adsorption mechanism against aggressive ions like chlorides[3]. When iron dissolves at the anode, orthophosphates react directly with the generated
or ions to precipitate highly insoluble iron phosphate ( or ) directly over the active anodic sites, choking off further dissolution[1]. -
Polyphosphates (Cathodic Inhibition): Polymers of orthophosphates, such as sodium hexametaphosphate (SHMP), are poor film formers on their own. Instead, they act as powerful sequestering agents. When combined with divalent cations (e.g.,
or ), they form positively charged colloidal complexes[4]. As the cathodic reaction generates ions, the local pH at the cathode spikes. This localized alkalinity forces the calcium/zinc-polyphosphate complex to precipitate, forming a thick, impervious dielectric film over the cathodic sites, starving the corrosion cell of its electron sink[5]. -
Phosphonates (Mixed-Type Inhibition): Organophosphorus compounds like EDTMP and ATMP feature highly stable Carbon-Phosphorus (C-P) bonds. They are exceptional chelators that form robust, multidimensional networks with metal ions[6]. Because they adsorb onto both anodic and cathodic sites to form metal-phosphonate chelates, they act as mixed-type inhibitors, offering superior stability even at high temperatures where polyphosphates might hydrolyze[7][8].
Logical pathway of anodic and cathodic corrosion inhibition by phosphate variants.
Comparative Performance Data
To objectively select the correct inhibitor for a specific application—whether stabilizing an industrial pipeline or tuning the degradation rate of a temporary biomedical implant—researchers must weigh the efficiency against the operational dependencies of the inhibitor.
Table 1: Comparative Analysis of Phosphate-Based Inhibitors
| Inhibitor Class | Representative Compounds | Primary Mechanism | Protective Film Composition | Inhibition Efficiency | Key Operational Dependencies |
| Orthophosphates | TSP, MFP, DHP | Anodic | Moderate to High | Requires concentration | |
| Polyphosphates | SHMP, STPP | Cathodic | High | Strictly requires divalent cations ( | |
| Phosphonates | ATMP, EDTMP, HEDP | Mixed-Type | Metal-Phosphonate Chelates | Very High (>95%) | Highly synergistic with |
Experimental Methodologies: Self-Validating Protocols
Evaluating the efficacy of a corrosion inhibitor requires a multi-modal approach. Relying solely on weight-loss measurements is insufficient for mechanistic understanding. The following protocols integrate electrochemical profiling with advanced surface characterization, ensuring every step is self-validating.
Step-by-step experimental workflow for evaluating phosphate corrosion inhibitors.
Protocol 1: Electrochemical Profiling (EIS & Potentiodynamic Polarization)
This protocol quantifies the corrosion rate and identifies whether the inhibitor acts on the anode, cathode, or both[6].
-
Open Circuit Potential (OCP) Stabilization:
-
Action: Immerse the working electrode in the electrolyte (with and without inhibitor) and monitor the OCP for 30–60 minutes.
-
Causality: The inhibitor molecules require time to diffuse and adsorb onto the metal surface to reach a steady state.
-
Self-Validation: Do not proceed until the OCP drift is
. A fluctuating OCP indicates active pitting or an unstable film, rendering subsequent tests invalid.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Action: Apply a small AC voltage perturbation (e.g., 10 mV peak-to-peak) across a frequency range of 100 kHz to 10 mHz.
-
Causality: A small amplitude is used to probe the electrical resistance of the phosphate film without permanently destroying it.
-
Self-Validation: Apply Kramers-Kronig (K-K) transforms to the raw data. If the data does not fit the K-K relations, the system violates linearity/stability requirements, and the calculated charge transfer resistance (
) cannot be trusted.
-
-
Potentiodynamic Polarization (Tafel Analysis):
-
Action: Scan the potential from -250 mV to +250 mV vs. OCP at a slow scan rate (e.g., 0.166 mV/s).
-
Causality: The slow scan rate ensures that the diffusion of electroactive species (like
or ) keeps pace with the potential change, preventing artificial skewing of the current density. -
Self-Validation: Extrapolate Tafel slopes (
and ) strictly from the linear regions (typically away from ). A shift in greater than 85 mV indicates a purely anodic or cathodic inhibitor; a shift less than 85 mV confirms a mixed-type mechanism[1].
-
Protocol 2: Surface Characterization of the Protective Film
Electrochemical data must be corroborated by physical evidence of the film's chemical state[7].
-
Controlled Immersion & Gentle Preparation:
-
Action: Immerse coupons in the test solution for 24 hours. Remove, rinse gently with deionized water, and dry with inert
gas. -
Causality: Vigorous washing will strip away the delicate physisorbed/chemisorbed phosphate layer. Inert gas drying prevents secondary oxidation of the bare metal in the air.
-
-
X-ray Photoelectron Spectroscopy (XPS) Analysis:
-
Action: Scan the surface to determine the binding energies of Fe, P, O, and Zn/Ca (if applicable).
-
Causality: Unlike Energy Dispersive X-ray Spectroscopy (EDS), which penetrates microns deep and mostly detects the bulk steel, XPS is highly surface-sensitive (top 1-10 nm). It can distinguish between non-protective iron oxide (
) and the protective iron phosphate ( ) based on specific binding energy shifts. -
Self-Validation: Always calibrate the obtained spectra using the adventitious Carbon 1s peak at 284.8 eV. Failure to correct for surface charging will result in misidentification of the phosphate species.
-
Synergistic Formulations: The Future of Inhibitor Design
No single phosphate inhibitor is perfect. Orthophosphates require high concentrations to prevent pitting, while polyphosphates are susceptible to reversion (hydrolysis back to orthophosphates) at high temperatures.
Modern formulations utilize synergistic blending . For example, blending a phosphonate (like ATMP) with zinc ions (
Conclusion
The selection of a phosphate-based corrosion inhibitor must be dictated by the specific mechanistic needs of the environment. Orthophosphates excel in highly controlled, low-chloride environments by directly passivating anodic sites[1][3]. Polyphosphates offer excellent cathodic protection but demand the presence of divalent cations to function[4][5]. Phosphonates represent the most advanced class, offering robust, mixed-type inhibition and high hydrolytic stability[6][7]. By strictly adhering to self-validating electrochemical and surface analysis protocols, researchers and drug development professionals can accurately tailor these mechanisms to protect everything from vast industrial infrastructure to life-saving biodegradable metallic implants.
References
- Source: nih.
- Source: decachem.
- Source: ampp.
- Source: benchchem.
- Source: proquest.
- Source: corrdata.org.
- Source: researchgate.
- Source: uoc.
Sources
- 1. corrdata.org.cn [corrdata.org.cn]
- 2. Corrosion Control in Industry: How Phosphates Protect Equipment [decachem.com]
- 3. Corrosion Inhibition Mechanism of Steel Reinforcements in Mortar Using Soluble Phosphates: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.ampp.org [content.ampp.org]
- 5. Corrosion Inhibition by Zinc-Phosphate-Polyphosphate Systems in Neutral Solutions - ProQuest [proquest.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.uoc.gr [chemistry.uoc.gr]
Spectroscopic comparison of octyl phosphate and its lanthanide complexes
Spectroscopic Comparison Guide: Octyl Phosphate and its Lanthanide Complexes
Organophosphorus compounds, particularly octyl phosphates such as tri-n-octyl phosphate (TOP) and di-n-octyl phosphate, are cornerstone solvating extractants used in the separation and purification of f-block elements. As a Senior Application Scientist, I approach the characterization of these systems not just as a routine analytical task, but as a study of electronic causality. When a lanthanide ion (Ln³⁺) coordinates with an octyl phosphate ligand, the redistribution of electron density triggers profound, measurable shifts across multiple spectroscopic modalities (1)[1].
This guide provides an objective, data-driven comparison of free octyl phosphates versus their Ln³⁺ complexes, detailing the self-validating protocols required to ensure scientific integrity during drug development and materials research.
Mechanistic Causality of Complexation
Lanthanides are hard Lewis acids that preferentially bind to hard Lewis bases. In octyl phosphates, the phosphoryl oxygen (P=O) serves as the primary electron donor (1)[1]. Upon complexation, the donation of the oxygen's lone electron pair into the vacant 5d/6s/4f orbitals of the Ln³⁺ ion reduces the electron density within the P=O bond. This weakens the double bond character, lowering its force constant—a phenomenon directly observable in Fourier Transform Infrared (FTIR) spectroscopy. Simultaneously, the displacement of inner-sphere water molecules by the hydrophobic octyl chains drastically alters the photophysical relaxation pathways, extending the luminescence lifetime of the complex (2)[2].
Quantitative Spectroscopic Data
Table 1: FTIR Peak Assignments (Free TOP vs. Eu-TOP Complex)
| Vibrational Mode | Free Octyl Phosphate (cm⁻¹) | Eu³⁺ Complex (cm⁻¹) | Mechanistic Causality |
|---|---|---|---|
| P=O Stretching | ~1280 | ~1210 | Red-shift due to electron density transfer from O to Eu³⁺, weakening the P=O bond. |
| P-O-C Stretching | ~1030 | ~1045 | Slight blue-shift due to conformational stiffening of the alkyl chains upon metal binding. |
| O-H Stretching | ~3400 (Broad) | Absent / Trace | Displacement of coordinated water by the octyl phosphate ligands. |
Table 2: ³¹P NMR Chemical Shifts (298 K, CDCl₃)
| Species | ³¹P Chemical Shift (ppm) | Line Width | Note |
|---|---|---|---|
| Free TOP | +2.0 | Sharp | Diamagnetic baseline. |
| La³⁺-TOP | +2.8 | Sharp | Minor deshielding from diamagnetic coordination. |
| Eu³⁺-TOP | -85.0 | Broadened | Massive pseudocontact (dipolar) shift due to paramagnetic f-electrons. |
Table 3: Time-Resolved Luminescence Properties (Eu³⁺)
| Parameter | Aqueous Eu(NO₃)₃ | Eu³⁺-Octyl Phosphate | Analytical Significance |
|---|---|---|---|
| Lifetime (τ) | ~110 μs | ~1250 μs | Removal of non-radiative O-H quenching oscillators (2)[2]. |
| Hydration Number (q) | 9.0 | < 0.5 | Confirms complete inner-sphere encapsulation by the ligand (3)[3]. |
Self-Validating Experimental Protocols
Protocol A: Solvent Extraction & Complex Isolation Objective: Generate a high-purity Ln-octyl phosphate complex.
-
Preparation: Dissolve 0.1 M tri-n-octyl phosphate in n-dodecane. Prepare an aqueous feed of 0.05 M Eu(NO₃)₃ in 0.1 M HNO₃.
-
Contact: Mix equal volumes (O/A ratio = 1) in a thermostated vortexer at 25°C for 30 minutes to ensure thermodynamic equilibrium.
-
Separation: Centrifuge at 3000 rpm for 5 minutes. Isolate the loaded organic phase.
Self-Validation Check: Analyze the aqueous raffinate via ICP-OES. A successful extraction must yield >95% depletion of Eu³⁺. Furthermore, visually inspect the organic phase; the absence of a "third phase" (heavy organic layer) confirms appropriate ligand solubility and prevents scattering artifacts in downstream spectroscopy (4)[4].
Protocol B: FTIR & ³¹P NMR Characterization Objective: Verify coordination via electronic shifts.
-
FTIR Analysis: Deposit 10 μL of the loaded organic phase onto a diamond ATR crystal. Acquire 64 scans from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution.
Self-Validation Check: The P=O stretch must shift from 1280 cm⁻¹ to ≤1215 cm⁻¹. If the peak remains at 1280 cm⁻¹, the complexation failed.
-
NMR Analysis: Dilute 0.5 mL of the organic phase with 0.5 mL CDCl₃ in an NMR tube. Insert a sealed capillary containing 85% H₃PO₄ as an external standard (0 ppm).
-
Acquisition: Acquire ³¹P NMR spectra using inverse-gated decoupling to prevent Nuclear Overhauser Effect (NOE) distortions, which are common in paramagnetic samples.
Protocol C: Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLIFS) Objective: Quantify the inner-sphere hydration number.
-
Excitation: Place the organic complex in a quartz cuvette. Excite the sample at 394 nm (targeting the ⁵L₆ ← ⁷F₀ transition of Eu³⁺) using a tunable OPO laser (3)[3].
-
Emission Monitoring: Record the emission decay at 614 nm (⁵D₀ → ⁷F₂ transition) using a photomultiplier tube coupled to an oscilloscope.
-
Data Fitting: Fit the decay curve to a single exponential function (
) to extract the lifetime ( ).Self-Validation Check: Calculate the hydration number (
) using the empirical Horrocks equation: . A calculated value of <0.5 mathematically validates that the octyl phosphate has successfully displaced all inner-sphere water molecules (2)[2].
Visualizing the Analytical Workflow
Workflow of lanthanide-octyl phosphate complexation and multi-modal spectroscopic validation.
References
- Application of Ionic Liquids in Electrochemistry—Recent Advances.PubMed Central (PMC).
- Periodic Behavior of Lanthanide Coordination within Reverse Micelles.
- Structural effects of neutral organophosphorus extractants on solvent extraction of rare-earth elements.Lirias (KU Leuven).
- Third Phase Formation in the Extraction of Inorganic Acids by TBP in n‐Octane.
Sources
Benchmarking the Performance of Octyl Phosphate in Nanoparticle Synthesis: A Comprehensive Comparison Guide
As the complexity of nanomedicine and advanced materials scales, the selection of surfactants and surface modifiers remains a critical bottleneck in nanoparticle formulation. Traditional agents often force a compromise between colloidal stability, biocompatibility, and surface functionality.
In this guide, we will benchmark the performance of octyl phosphate (OP) —specifically mono-octyl phosphate and its sodium salts—against conventional alternatives like Sodium Dodecyl Sulfate (SDS), Tween 80, and unmodified phosphonic acids. By analyzing its dual utility in both Solid Lipid Nanoparticles (SLNs) [1] and Metal Oxide (Zirconia) Nanoparticles [2], we will deconstruct the causality behind its superior performance, providing researchers with self-validating protocols for immediate laboratory application.
Mechanistic Insights: The Causality of Octyl Phosphate
Octyl phosphate is an amphiphilic organophosphate characterized by a polar phosphate headgroup and a hydrophobic eight-carbon (octyl) aliphatic chain. Its performance superiority in nanoparticle synthesis is driven by specific structure-function relationships:
A. Solid Lipid Nanoparticles (SLNs) & Nanostructured Lipid Carriers (NLCs)
In lipid-based nanocarriers, emulsifiers must reduce interfacial tension without disrupting the solid lipid core[3].
-
The Problem with Alternatives: Strong detergents like SDS possess long aliphatic chains (12 carbons) that can overly solubilize lipids, forming mixed micelles rather than stable solid nanoparticles. Non-ionic surfactants like Tween 80 rely purely on steric hindrance, which can fail under thermal stress during synthesis.
-
The Octyl Phosphate Advantage: The shorter octyl chain integrates optimally at the lipid-water interface without penetrating deep enough to disrupt the crystalline lipid matrix[1]. Simultaneously, the phosphate headgroup imparts a strong, localized negative charge, yielding a highly negative Zeta potential (often < -30 mV) that provides robust electrostatic repulsion and long-term kinetic stability.
B. Metal Oxide Nanoparticles (e.g., Zirconia)
For inorganic nanoparticles like monoclinic zirconia (
-
The Problem with Alternatives: Unmodified zirconia possesses a high concentration of terminal
groups, making it highly polar and susceptible to water adsorption. Simple phosphoric acid grafting maintains this high polarizability. -
The Octyl Phosphate Advantage: The phosphate group forms robust, covalent
bonds with the zirconia surface[2]. Once anchored, the octyl tail acts as a hydrophobic shield. This steric barrier reduces surface polarizability and effectively excludes water from the nanoparticle's internal porous network (up to 20 MPa of hydrostatic pressure), preserving the particle's morphology and high specific surface area[2].
Benchmarking Data
To objectively evaluate octyl phosphate, we benchmark it against industry-standard alternatives across two distinct nanoparticle systems.
Table 1: Surfactant Performance in Solid Lipid Nanoparticles (SLNs)
Data synthesized from standard lipid nanocarrier formulation parameters targeting a 50-100 nm size range.
| Surfactant / Emulsifier | Mean Particle Size (nm) | Zeta Potential (mV) | PDI (Polydispersity) | Biocompatibility / Toxicity | Stabilization Mechanism |
| Octyl Phosphate (OP) | 40 – 80 | -35 to -45 | < 0.15 | High (GRAS compatible) | Electrostatic & Steric |
| Sodium Dodecyl Sulfate (SDS) | 30 – 60 | -40 to -50 | < 0.20 | Low (Cytotoxic in vivo) | Electrostatic |
| Tween 80 | 80 – 150 | -5 to -15 | 0.25 – 0.35 | High | Steric |
| CTAB | 50 – 90 | +30 to +45 | < 0.20 | Very Low (Highly toxic) | Electrostatic |
Table 2: Surface Modifiers for Porous Zirconia ( ) Nanoparticles
Performance metrics based on hydrothermal synthesis and covalent grafting[2].
| Surface Modifier | Covalent Bond | Specific Surface Area ( | Polarizability | Water Exclusion Capability |
| Octyl Phosphate | Strong ( | ~120 | Very Low (Hydrophobic) | High (Excludes water from 2nm pores) |
| Phenylphosphonic Acid | Strong ( | ~120 | Moderate | Moderate |
| Phosphoric Acid | Strong ( | ~103 | High (Hydrophilic) | Low |
| Unmodified (As-prepared) | None | ~150 (Drops upon drying) | Very High | None |
Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems. Each workflow includes specific analytical checkpoints to ensure the causality of the chemical interactions is verified before proceeding.
Protocol A: Synthesis of SLNs via Hot High-Pressure Homogenization
This protocol utilizes octyl phosphate as a co-emulsifier to stabilize lipid melts[1].
-
Lipid Phase Preparation: Melt the solid lipid (e.g., stearic acid or Compritol 888 ATO) at 5–10°C above its melting point. Dissolve the lipophilic active pharmaceutical ingredient (API) into the melt.
-
Aqueous Phase Preparation: Dissolve sodium mono-octyl phosphate (0.5 - 1.5% w/v) in ultra-pure water. Heat this aqueous phase to the exact temperature of the lipid melt.
-
Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase under high-shear mixing (e.g., Ultra-Turrax at 8,000 rpm for 2 minutes).
-
High-Pressure Homogenization (HPH): Process the pre-emulsion through an HPH unit at 500–1500 bar for 3 to 5 cycles, maintaining the elevated temperature[1].
-
Crystallization: Rapidly cool the resulting nanoemulsion to room temperature (or 2–10°C) to induce lipid crystallization, forming the final SLNs[4].
-
Validation Checkpoint: Perform Dynamic Light Scattering (DLS). A successful formulation should yield a PDI < 0.2 and a Zeta potential more negative than -30 mV, confirming the electrostatic stabilization by the phosphate headgroups.
Workflow of SLN synthesis via Hot High-Pressure Homogenization using octyl phosphate.
Protocol B: Covalent Grafting of Zirconia Nanoparticles
This protocol details the surface functionalization of monoclinic
-
Colloidal Preparation: Synthesize monoclinic zirconia nanoparticles via hydrothermal treatment of zirconium acetate. Do not dry the particles, as phosphated reactants require access to the fully hydrated porous network[2].
-
Grafting Solution: Dilute octyl phosphate in a 1:1 ethanol-octanol mixture.
-
Reaction: Add the colloidal zirconia solution to the octyl phosphate solution (maintaining
at 0.15–0.25 M and a P/Zr ratio of 0.4–1). Heat the mixture under continuous stirring at 100°C under reflux for 4 hours[5]. -
Purification: Centrifuge and wash the functionalized nanoparticles extensively with ethanol to remove unbound octyl phosphate.
-
Validation Checkpoint: Utilize Solid-State NMR (31P) to confirm the presence of covalent
bonds. Conduct BET analysis; the specific surface area should remain high (~120 ), confirming that the primary grain morphology was preserved without dissolution[5].
Mechanism of zirconia nanoparticle surface modification via covalent Zr-O-P bonding.
Conclusion
Benchmarking reveals that octyl phosphate is not merely a generic surfactant, but a highly specialized structural modifier. In lipid nanocarrier systems, it outperforms Tween 80 in electrostatic stabilization and SDS in biocompatibility. In inorganic synthesis, its ability to form covalent
References
-
Modification of the Surface Properties of Porous Nanometric Zirconia Particles by Covalent Grafting Source: Langmuir (ACS Publications) URL:[Link]
-
Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery Source: Advanced Pharmaceutical Bulletin URL:[Link]
-
Basics of Solid Lipid Nanoparticles Formulation Source: Biomedical Research Bulletin URL:[Link]
Sources
Safety Operating Guide
Hazard Profile & Causality: The "Why" Behind the Danger
As a Senior Application Scientist, I frequently consult with drug development professionals and formulation chemists on the logistical and safety challenges of handling specialty surfactants. Octyl dihydrogen phosphate (ODP)—also widely known as monooctyl phosphate (CAS 3991-73-9)—is a critical surface-active agent and emulsifier used in lipid-based drug delivery systems and advanced chemical synthesis[1].
However, its chemical structure—an organic octyl chain bound to a highly acidic dihydrogen phosphate group—makes it a potent corrosive agent. Proper handling, spill response, and disposal are not just regulatory formalities; they are operational imperatives. This guide provides a field-proven, causality-driven operational plan for the safe handling and disposal of ODP.
Understanding the mechanism of a chemical's hazard is the first step in effective risk mitigation. Why does ODP require such stringent handling?
The dihydrogen phosphate moiety (
Quantitative Data & Logistical Parameters
Summarizing the physicochemical properties of ODP is essential for predicting its behavior during a spill or disposal event.
| Property / Parameter | Specification / Value | Causality / Operational Relevance |
| Chemical Name | Octyl dihydrogen phosphate | Active surfactant/emulsifier; amphiphilic nature causes foaming. |
| CAS Number | 3991-73-9 | Unique identifier for . |
| Molecular Formula | The presence of phosphorus dictates specific incineration needs. | |
| Physical Form | Solid / Viscous Liquid | Temperature-dependent viscosity affects how quickly a spill spreads. |
| Primary Hazard | Corrosive (H314) | Mandates heavy-duty chemical-resistant PPE[1]. |
| Storage Requirement | Refrigerator / Room Temp | Prevents thermal degradation and unwanted ambient hydrolysis. |
Step-by-Step Spill Response & Neutralization Protocol
When an ODP spill occurs, immediate and calculated action is required. This protocol is designed as a self-validating system : each step inherently mitigates the risks of the subsequent step, ensuring that operators are never exposed to unmanaged hazards.
Step 1: Area Isolation & PPE Donning
-
Procedure: Immediately evacuate non-essential personnel from the spill zone. Don heavy-duty nitrile or neoprene gloves, a chemical-resistant lab coat, and full-face splash goggles.
-
Causality: Standard thin latex gloves offer insufficient breakthrough times against acidic phosphate esters. Full-face protection is mandatory because aerosolized droplets or accidental splashes during cleanup can cause immediate corneal damage.
Step 2: Spill Containment
-
Procedure: Surround the spill perimeter with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Causality: Containing the perimeter prevents the acidic liquid from reaching floor drains or environmental water sources[1]. Combustible absorbents are strictly avoided because concentrated acidic compounds can trigger exothermic dehydration reactions when mixed with organic materials, potentially leading to smoldering fires.
Step 3: In-Situ Neutralization
-
Procedure: Carefully and slowly broadcast a weak base, such as sodium bicarbonate (
) or calcium carbonate ( ), over the contained spill. Wait for the effervescence (bubbling) to completely cease. -
Causality: Neutralizing the acid before physical collection converts the hazardous octyl dihydrogen phosphate into its corresponding, much safer sodium or calcium salt (e.g., sodium octyl phosphate). The cessation of carbon dioxide (
) bubbling serves as a self-validating visual indicator that the neutralization reaction is 100% complete and the material is safe to handle.
Step 4: Mechanical Collection
-
Procedure: Use plastic or non-sparking scoops to collect the neutralized slurry. Place the material into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.
-
Causality: Metal tools must be avoided; residual unneutralized acid can react with metals to release highly flammable hydrogen gas. HDPE is chosen because it is highly resistant to both strong acids and their resulting salts.
Step 5: Surface Decontamination
-
Procedure: Wash the spill area with a dilute soap solution and copious amounts of water, collecting the rinsate for hazardous waste disposal.
-
Causality: Because ODP is a surfactant, it leaves a slippery, microscopic film that poses a secondary slip hazard and can harbor trace acidity. Soap disrupts the remaining micelles, ensuring complete mechanical removal from the surface.
Operational Workflow Visualization
Fig 1: Operational workflow for the safe containment, neutralization, and disposal of ODP spills.
Waste Segregation & Final Disposal Procedures
According to and environmental regulatory standards, land disposal (sanitary landfill) of unneutralized ODP waste is strictly prohibited[1][2].
1. Waste Segregation & Storage Label the HDPE container clearly as "Hazardous Waste - Neutralized Acidic Phosphate Ester (Corrosive)". Store the container in a secondary containment tray in a cool, well-ventilated area, strictly segregated from strong oxidizing agents and strong bases.
2. Regulated Incineration Protocol The primary and most environmentally sound method for the final disposal of ODP is controlled chemical incineration.
-
Causality: When incinerated, the organic octyl chain cleanly combusts into carbon dioxide (
) and water ( ). However, the phosphate group oxidizes into hazardous phosphorus oxides ( ). Therefore, the waste must be transferred to a permitted hazardous waste facility equipped with a chemical incinerator featuring an afterburner and an alkaline scrubber . The scrubber is a non-negotiable requirement, as it captures the acidic gases before they are released into the atmosphere, preventing localized acid rain formation and ensuring total regulatory compliance.
References
-
National Center for Biotechnology Information (PubChem). "Monooctyl phosphate | C8H19O4P | CID 19892 - PubChem". Retrieved from: [Link]
-
U.S. Environmental Protection Agency (EPA). "Phosphoric acid, monooctyl ester - Substance Details - SRS". Retrieved from:[Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
